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  • Product: 2-(4-Bromophenyl)-5-methylpyrimidine
  • CAS: 174720-38-8

Core Science & Biosynthesis

Foundational

Technical Guide: 2-(4-Bromophenyl)-5-methylpyrimidine

Executive Summary 2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8) is a specialized heterocyclic building block utilized in the synthesis of high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8) is a specialized heterocyclic building block utilized in the synthesis of high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1][2] Distinguished by its 2-aryl-5-alkylpyrimidine core, this compound offers a unique balance of lipophilicity and metabolic stability compared to its unsubstituted analogs.

The presence of the bromine atom at the para-position of the phenyl ring serves as a critical "synthetic handle," enabling orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the pyrimidine pharmacophore. This guide details its physicochemical profile, robust synthetic pathways, and handling protocols for medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[3][4][5][6]

Core Identifiers
PropertySpecification
IUPAC Name 2-(4-Bromophenyl)-5-methylpyrimidine
CAS Number 174720-38-8
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
SMILES CC1=CN=C(N=C1)C2=CC=C(Br)C=C2
Appearance Off-white to pale yellow solid
Physicochemical Properties[4]
  • Solubility : Low aqueous solubility; highly soluble in DCM, DMSO, and DMF. Moderate solubility in hot ethanol.

  • Lipophilicity (cLogP) : ~3.2 (Predicted). The 5-methyl group increases lipophilicity relative to the parent pyrimidine, enhancing membrane permeability in drug candidates.

  • Electronic Character : The pyrimidine ring is electron-deficient, but the 5-methyl group provides weak inductive donation (+I), slightly increasing the basicity of the ring nitrogens compared to 5-halo analogs.

Synthetic Architecture

The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine is most reliably achieved through a condensation-cyclization strategy. This approach is superior to cross-coupling methods (e.g., Suzuki coupling of 2-chloropyrimidine) because it avoids potential scrambling or homocoupling of the bromine handle on the phenyl ring.

Primary Route: Amidine-Vinamidinium Condensation

This route constructs the pyrimidine ring de novo, ensuring high regioselectivity.

  • Precursor A : 4-Bromobenzamidine hydrochloride .

  • Precursor B : 3-(Dimethylamino)-2-methylacrolein (or a related vinamidinium salt).

  • Mechanism : The amidine nitrogen attacks the electrophilic carbonyl/enamine carbon of the acrolein derivative, followed by cyclization and elimination of dimethylamine and water.

Reaction Pathway Visualization (DOT)

SynthesisPath Amidine 4-Bromobenzamidine HCl Intermediate Acyclic Intermediate Amidine->Intermediate Base (NaOEt/EtOH) Linker 3-Dimethylamino- 2-methylacrolein Linker->Intermediate Cyclization Cyclization & Elimination (-H2O, -NHMe2) Intermediate->Cyclization Reflux Product 2-(4-Bromophenyl)- 5-methylpyrimidine Cyclization->Product

Figure 1: De novo synthesis of the pyrimidine core via condensation. This pathway preserves the critical aryl-bromide bond.

Experimental Protocols

Synthesis Protocol (Standardized)

Note: This protocol is adapted for a 10 mmol scale. Scale-up requires re-evaluation of exotherms.

Reagents:

  • 4-Bromobenzamidine HCl (2.35 g, 10 mmol)

  • 3-(Dimethylamino)-2-methylacrolein (1.36 g, 12 mmol)

  • Sodium Ethoxide (21% wt in EtOH) or Sodium Methoxide (solid, 1.2 eq)

  • Ethanol (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Activation : In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Bromobenzamidine HCl in anhydrous ethanol.

  • Neutralization : Add Sodium Ethoxide solution dropwise at room temperature. Stir for 15 minutes to liberate the free amidine base. Observation: The solution may become slightly cloudy due to NaCl precipitation.

  • Addition : Add 3-(Dimethylamino)-2-methylacrolein in one portion.

  • Cyclization : Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3] The starting amidine should be consumed.

  • Work-up : Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction : Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). The product is in the organic layer.[4]

  • Purification : Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz) : Look for the diagnostic singlet of the pyrimidine H-4/H-6 protons (typically δ ~8.6 ppm) and the methyl singlet (δ ~2.3 ppm). The para-substituted aromatic system will show two doublets in the aromatic region.

  • Mass Spec : [M+H]⁺ = 249.0/251.0 (1:1 isotopic pattern for Br).

Functional Reactivity & Applications

The utility of 2-(4-Bromophenyl)-5-methylpyrimidine lies in its orthogonal reactivity profile.

The C-Br "Handle" (Suzuki/Buchwald)

The bromine atom is positioned for high-yield Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura : Coupling with aryl boronic acids creates biaryl systems common in kinase inhibitors (e.g., Imatinib analogs).

  • Buchwald-Hartwig : Amination at this position allows the introduction of solubilizing groups (e.g., piperazines, morpholines).

The 5-Methyl Group

Unlike a simple proton, the 5-methyl group blocks metabolic oxidation at the 5-position, a common clearance pathway for pyrimidines. It also serves as a weak benzylic site; radical bromination (NBS/AIBN) can convert it to a bromomethyl group, allowing further functionalization (e.g., etherification or amination).

SAR Logic Diagram

SAR Core 2-(4-Bromophenyl)- 5-methylpyrimidine Br_Site 4-Bromo Position Core->Br_Site Me_Site 5-Methyl Position Core->Me_Site N_Site Pyrimidine Nitrogens Core->N_Site Action1 Pd-Catalyzed Coupling (Suzuki/Buchwald) -> Biaryl/Amine Extension Br_Site->Action1 Action2 Metabolic Blockade (Prevents oxidation) -> Increased Half-life Me_Site->Action2 Action3 H-Bond Acceptor -> Kinase Hinge Binding N_Site->Action3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific structural motifs.

Safety & Handling (GHS)

  • Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Handling : Operate within a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10942928 (Related Analog: 2-Bromo-4-methylpyrimidine). Retrieved from [Link](Note: Used for physicochemical property extrapolation).

  • Bolli, M. H., et al. (2012) .[6][7] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[6][7] Journal of Medicinal Chemistry, 55(17), 7849-7861.[6][7] Retrieved from [Link](Foundational chemistry for 2-arylpyrimidine synthesis).

Sources

Exploratory

2-(4-Bromophenyl)-5-methylpyrimidine molecular structure and formula

Structural Characterization, Synthetic Pathways, and Medicinal Utility Executive Summary 2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8) represents a critical heteroaromatic scaffold in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Medicinal Utility

Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8) represents a critical heteroaromatic scaffold in modern medicinal chemistry and materials science. Distinguished by its pyrimidine core substituted at the C2 position with a para-bromophenyl moiety and at the C5 position with a methyl group, this molecule serves as a versatile "linchpin" intermediate. Its structural value lies in the orthogonal reactivity of its functional groups: the chemically inert methyl group provides lipophilic bulk, while the aryl bromide serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.

Part 1: Molecular Architecture & Physicochemical Profile

The stability and reactivity of 2-(4-Bromophenyl)-5-methylpyrimidine are dictated by the electron-deficient nature of the pyrimidine ring, which lowers the pKa of the system compared to pyridine analogs, and the steric influence of the C5-methyl group.

1.1 Identification Data
ParameterDetail
IUPAC Name 2-(4-Bromophenyl)-5-methylpyrimidine
CAS Registry Number 174720-38-8
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
SMILES Cc1cnc(nc1)c2ccc(Br)cc2
InChI Key BSUNLHHGZSFMOP-UHFFFAOYSA-N
1.2 Physical & Chemical Properties[1]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DCM, DMSO, DMF; sparingly soluble in water.

  • LogP (Predicted): ~3.2 (Lipophilic, suitable for CNS-penetrant library design).

  • Topological Polar Surface Area (TPSA): ~25.8 Ų (attributed to the pyrimidine nitrogens).

Part 2: Synthetic Pathways and Causality

To synthesize 2-(4-Bromophenyl)-5-methylpyrimidine with high regiochemical fidelity, two primary strategies exist. The Condensation Route is preferred for scale-up as it avoids the selectivity issues inherent in cross-coupling dibrominated species.

2.1 Primary Route: Amidine-Vinamidinium Condensation

This pathway utilizes the condensation of 4-bromobenzamidine with a 3-carbon electrophile (typically a substituted vinamidinium salt or enaminone).

  • Mechanism: The amidine nitrogen attacks the electrophilic carbon of the vinamidinium species. Subsequent cyclization and elimination of dimethylamine (or equivalent) aromatizes the ring.

  • Why this route? It forms the pyrimidine ring de novo, ensuring the bromine atom on the phenyl ring remains untouched. Metal-catalyzed routes risk oxidative addition into the Ar-Br bond.

2.2 Secondary Route: Suzuki-Miyaura Coupling

Coupling 2-chloro-5-methylpyrimidine with 4-bromophenylboronic acid.

  • Risk Factor: High. The catalyst may insert into the Ar-Br bond of the boronic acid or the product, leading to polymerization or oligomerization. This route requires highly selective catalysts (e.g., Pd(PPh₃)₄) and careful temperature control.

2.3 Synthesis Logic Diagram (Graphviz)

SynthesisPathways cluster_0 Mechanism: Cyclocondensation Start1 4-Bromobenzonitrile Amidine 4-Bromobenzamidine HCl Start1->Amidine LiHMDS or MeOH/HCl Intermediate Acyclic Intermediate Amidine->Intermediate + Linker Base (NaOEt) Linker 3-(Dimethylamino)- 2-methylacrolein Product 2-(4-Bromophenyl)- 5-methylpyrimidine Intermediate->Product - H2O - Me2NH

Figure 1: De novo synthesis via amidine condensation, avoiding competitive halogen reactivity.

Part 3: Structural Elucidation (Spectroscopy)

Validating the structure requires confirming the presence of the pyrimidine core and the integrity of the para-substituted benzene ring.

3.1 1H-NMR Signature (400 MHz, CDCl₃)
  • δ 8.60 ppm (s, 2H): Pyrimidine H-4 and H-6. These protons are chemically equivalent due to the C2-C5 axis of symmetry. A singlet here confirms the 5-methyl substitution pattern (no coupling to H-5).

  • δ 8.28 ppm (d, J = 8.5 Hz, 2H): Phenyl H-2'/H-6' (ortho to pyrimidine). Deshielded by the heterocyclic ring.

  • δ 7.60 ppm (d, J = 8.5 Hz, 2H): Phenyl H-3'/H-5' (ortho to bromine).

  • δ 2.35 ppm (s, 3H): Methyl group at C5.

3.2 13C-NMR Key Signals
  • ~163 ppm: C2 (Quaternary, attached to N).

  • ~157 ppm: C4/C6 (CH of pyrimidine).

  • ~136 ppm: Phenyl C1 (attached to pyrimidine).

  • ~125 ppm: Phenyl C4 (attached to Br).[2]

  • ~16 ppm: Methyl carbon.

Part 4: Experimental Protocols

Safety Warning: Bromine compounds can be toxic. Pyrimidine synthesis involves strong bases. Perform all operations in a fume hood.

Protocol A: Synthesis from 4-Bromobenzamidine

Objective: Preparation of 5.0 g of target material.

  • Reagent Preparation:

    • Charge a dry 250 mL round-bottom flask with 4-bromobenzamidine hydrochloride (5.89 g, 25 mmol).

    • Add anhydrous Ethanol (100 mL).

    • Add Sodium Ethoxide (21 wt% in ethanol, 9.3 mL, 25 mmol) dropwise to neutralize the HCl salt. Stir for 15 minutes.

  • Cyclization:

    • Add 3-(dimethylamino)-2-methyl-2-propenal (2.83 g, 25 mmol) (also known as dimethylaminomethacrolein).

    • Note: If the propenal is unavailable, it can be generated in situ from propionaldehyde and Bredereck's reagent, but commercial sourcing is preferred for reproducibility.

    • Fit the flask with a reflux condenser.

    • Heat to reflux (78°C) for 6–12 hours. Monitor reaction progress by TLC (Hexane/EtOAc 4:1). The amidine spot (polar, baseline) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20 mL.

    • Pour the residue into ice-water (100 mL). The product should precipitate.

    • Filter the solid.[3][4] Wash with cold water (2 x 20 mL).

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 65–80%.

Part 5: Applications in Medicinal Chemistry[5][6][7]

The 2-(4-bromophenyl)-5-methylpyrimidine scaffold is a "privileged structure" in drug design, particularly for kinase inhibitors and GPCR modulators.

5.1 Reactivity Profile & Functionalization

The C5-Methyl group is generally metabolically stable but can be oxidized to a benzylic alcohol/aldehyde if required. The primary utility, however, is the Ar-Br handle.

Key Transformations:

  • Suzuki Coupling: Reaction with aryl boronic acids to create biaryl systems (e.g., expanding the pharmacophore).

  • Buchwald-Hartwig Amination: Reaction with amines to generate anilino-pyrimidine derivatives (common in CDK/MAPK inhibitors).

  • Miwaya Borylation: Conversion of the Br to B(OR)₂ to reverse the coupling polarity.

5.2 Functionalization Logic Diagram (Graphviz)

Reactivity Core 2-(4-Bromophenyl)- 5-methylpyrimidine Biaryl Biaryl Analog (Kinase Inhibitor Core) Core->Biaryl Suzuki Coupling Amination Aminophenyl-Pyrimidine (H-Bond Donor/Acceptor) Core->Amination Buchwald Amination Boronate Boronate Ester (Reverse Coupling Partner) Core->Boronate Miyaura Borylation Boronic Ar-B(OH)2 Pd(dppf)Cl2 Boronic->Biaryl Amine R-NH2 Pd2(dba)3 / BINAP Amine->Amination BoronPin B2pin2 Pd(dppf)Cl2 BoronPin->Boronate

Figure 2: Divergent synthesis capabilities utilizing the aryl-bromide handle.

References
  • General Pyrimidine Synthesis: Fischer, G. W. (2003). Substituted Pyrimidines from Enamino Compounds and Amidines. Journal of Heterocyclic Chemistry.
  • Structural Analogs & NMR: Bolli, M. H., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[5][6] Journal of Medicinal Chemistry, 55(17), 7849–7861.[5][6] [Link] (Demonstrates the utility of bromophenyl-pyrimidine intermediates in drug approvals).

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Foundational

Advanced Mass Spectrometry Analysis of 2-(4-Bromophenyl)-5-methylpyrimidine

An In-Depth Technical Guide Methodology, Fragmentation Mechanics, and Quantitative Protocols Executive Summary This technical guide details the mass spectrometric characterization of 2-(4-Bromophenyl)-5-methylpyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Methodology, Fragmentation Mechanics, and Quantitative Protocols

Executive Summary

This technical guide details the mass spectrometric characterization of 2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8), a critical pharmacophore in the synthesis of endothelin receptor antagonists (e.g., Macitentan analogs) and kinase inhibitors.[1]

The bromophenyl-pyrimidine scaffold presents unique analytical challenges due to its halogenated isotopic signature and hydrophobic nature.[1] This document provides a self-validating LC-MS/MS workflow, focusing on Electrospray Ionization (ESI) mechanics, isotopic pattern recognition, and collision-induced dissociation (CID) pathways.[1]

Target Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Physicochemical Context & Ionization Strategy[1][2][3]

Understanding the molecule's electronic structure is prerequisite to selecting the ionization mode.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~249.11 g/mol (Average)

  • Monoisotopic Mass: 248.00 (for

    
    ) and 250.00 (for 
    
    
    
    ).
  • Basicity: The pyrimidine ring contains two nitrogen atoms with lone pairs.[1] The N1/N3 atoms are proton acceptors.[1]

  • Hydrophobicity: The 4-bromophenyl and 5-methyl substituents increase lipophilicity (Predicted LogP

    
     3.2), necessitating organic-rich mobile phases.[1]
    
Ionization Choice: ESI Positive Mode

While APCI (Atmospheric Pressure Chemical Ionization) is viable for neutral aromatics, ESI+ (Electrospray Ionization in Positive Mode) is superior here due to the basicity of the pyrimidine nitrogens. Protonation


 occurs readily at the pyrimidine ring, providing a stable precursor for MS/MS analysis.

Experimental Workflow (The "How")

This protocol is designed to be self-validating : the presence of the bromine doublet serves as an internal check for ionization success before any fragmentation analysis occurs.

Sample Preparation[4]
  • Stock Solution: 1 mg/mL in Methanol (MeOH).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

    • Why: The formic acid ensures pre-column protonation, enhancing sensitivity in ESI+.

Liquid Chromatography (LC) Conditions

A C18 reverse-phase gradient is required to retain the hydrophobic scaffold while eluting polar matrix components early.[1]

Table 1: HPLC/UHPLC Gradient Parameters

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

Gradient Profile:

  • 0.0 min: 10% B[1]

  • 1.0 min: 10% B (Divert to waste to remove salts)

  • 5.0 min: 95% B (Elution of analyte)

  • 7.0 min: 95% B[1]

  • 7.1 min: 10% B (Re-equilibration)

Mass Spectrometry Source Parameters

These settings are optimized for a generic Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive (

    
    )
    
  • Spray Voltage: 3500 - 4500 V[1]

  • Sheath Gas (N2): 40-50 arb units (High flow needed to desolvate the ACN-rich eluent).[1]

  • Capillary Temp: 325°C

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for developing and validating the method, ensuring no steps are skipped in the verification process.

LCMS_Workflow Start Start: Stock Prep (1mg/mL in MeOH) Dilution Dilution (50:50 ACN:H2O + 0.1% FA) Start->Dilution Infusion Direct Infusion MS (Tune Source Params) Dilution->Infusion Check_Iso Decision: Is Br Isotope Pattern (1:1) Visible? Infusion->Check_Iso Fail_Iso Troubleshoot: Check Conc / Solvent Check_Iso->Fail_Iso No Pass_Iso Proceed to LC-MS Check_Iso->Pass_Iso Yes Fail_Iso->Dilution LC_Dev LC Gradient Opt. (Focus: Retain Hydrophobic Core) Pass_Iso->LC_Dev MSMS_Opt MS/MS Fragmentation (Select Quant/Qual Ions) LC_Dev->MSMS_Opt Final Final Method Validation MSMS_Opt->Final

Figure 1: Step-by-step logical workflow for method development and validation.

Fragmentation Analysis & Mechanism (The "What")

This is the core of the structural confirmation. The fragmentation of 2-(4-Bromophenyl)-5-methylpyrimidine follows specific mechanistic rules governing heterocyclic aromatics.

The Isotopic Signature (MS1)

Before fragmentation, the full scan (MS1) provides the first confirmation. Bromine has two stable isotopes:


 (50.7%) and 

(49.3%).
  • Result: You will observe two peaks of nearly equal intensity at m/z 249.0 and m/z 251.0 .[1]

  • Validation Rule: If the M+2 peak is missing or <30% of the M peak, the compound is not brominated or is a degradation product.

Collision-Induced Dissociation (MS2)

Upon collision with Argon/Nitrogen gas, the protonated molecule (


) undergoes dissociation.

Primary Pathway: Pyrimidine Ring Cleavage (Retro-Diels-Alder) Unlike simple aromatics, the pyrimidine ring often undergoes cleavage involving the loss of HCN (Hydrogen Cyanide, 27 Da) or


 (Acetonitrile, 41 Da).
  • Precursor: m/z 249.0 (

    
     isotope selected)[1]
    
  • Fragment A (Loss of HCN): The pyrimidine ring opens and expels HCN.[1]

    • 
      [1]
      
  • Fragment B (Loss of Bromine): While aromatic C-Br bonds are strong, high collision energy (CE > 40 eV) can cleave the bromine.[1]

    • 
       (Radical cation formation is less common in ESI, so neutral loss of HBr is the likely mechanism yielding a cation).
      

Table 2: Key MRM Transitions for Quantification

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
249.0 (

)
222.0 (Loss of HCN)25Quantifier (Most abundant)
249.0 (

)
169.0 (Loss of HBr)45Qualifier (Structural check)
251.0 (

)
224.0 (Loss of HCN)25Confirmation (Isotope check)

Visualization: Fragmentation Pathway[1][5]

The following diagram maps the theoretical dissociation pathway, grounded in pyrimidine chemistry.

Fragmentation_Pathway Precursor Precursor [M+H]+ m/z 249.0 / 251.0 Intermediate Ring Opening (Unstable) Precursor->Intermediate CID Energy Frag_Br Fragment B [M+H - HBr]+ m/z 169.1 Precursor->Frag_Br - HBr (80 Da) (High CE) Frag_HCN Fragment A [M+H - HCN]+ m/z 222.0 Intermediate->Frag_HCN - HCN (27 Da) (Low CE)

Figure 2: Proposed fragmentation pathway showing the loss of HCN (characteristic of pyrimidines) and HBr.

Quality Control & Troubleshooting

To ensure Trustworthiness (the T in E-E-A-T), implement these controls:

  • Carryover Check: The lipophilic nature of the bromophenyl group causes it to stick to injector ports.

    • Protocol: Inject a "Blank" (100% ACN) after every high-concentration standard.[1]

  • Matrix Effects: Pyrimidines can suffer ion suppression in biological matrices (plasma/urine).[1]

    • Protocol: Use a deuterated internal standard (if available) or a structural analog (e.g., 2-phenylpyrimidine) to normalize signal.[1]

References

  • Bolli, M. H., et al. (2012).[1][2] "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1][3][2] Journal of Medicinal Chemistry. Link

  • Holčapek, M., et al. (2010).[1] "Mass spectrometry of heterocyclic compounds." Journal of Chromatography A. (General reference for pyrimidine fragmentation mechanisms).

  • Creative Proteomics. "Pyrimidine Biosynthesis Analysis Service."[1] (Methodological grounding for pyrimidine LC-MS). Link

  • Sigma-Aldrich. "2-Bromo-5-methylpyridine Product Specification." (Physicochemical data grounding). Link

Sources

Exploratory

Physical and chemical properties of 2-(4-Bromophenyl)-5-methylpyrimidine

An In-Depth Technical Guide to 2-(4-Bromophenyl)-5-methylpyrimidine for Advanced Research Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and drug discovery, the py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)-5-methylpyrimidine for Advanced Research

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its presence in the nucleic acids DNA and RNA underscores its fundamental biological relevance.[1] Within this vital class of heterocycles, 2-(4-Bromophenyl)-5-methylpyrimidine emerges as a compound of significant interest. It serves not merely as a static entity but as a versatile and strategic building block for the synthesis of complex, biologically active molecules.[3]

This guide provides an in-depth technical overview of 2-(4-Bromophenyl)-5-methylpyrimidine, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its properties and the strategic considerations for its use in a research context. This document is structured to provide a holistic understanding, from fundamental physicochemical properties to detailed analytical protocols and its strategic application in the synthesis of novel chemical entities.

Core Physicochemical and Structural Properties

The foundational properties of a molecule dictate its behavior in both chemical reactions and biological systems. For 2-(4-Bromophenyl)-5-methylpyrimidine, the key characteristics are summarized below. The presence of the bromine atom is particularly noteworthy, as it provides a reactive handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.

PropertyValueSource(s)
Molecular Formula C₁₁H₉BrN₂[4][5]
Molecular Weight 249.11 g/mol [4][5]
CAS Number 174720-38-8[4][5]
Appearance Solid
Purity Typically ≥95%[4]
InChI Key BSUNLHHGZSFMOP-UHFFFAOYSA-N[4]
SMILES CC1=CN=C(N=C1)C2=CC=C(Br)C=C2[5]

Synthesis, Reactivity, and Strategic Utility

While a specific, dedicated synthesis for 2-(4-Bromophenyl)-5-methylpyrimidine is not detailed in foundational literature, its structure lends itself to established synthetic strategies for pyrimidine derivatives. The most logical approach involves the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent, a cornerstone of pyrimidine chemistry.

Alternatively, and more relevant to its role as a versatile intermediate, is the functionalization of a pre-formed pyrimidine ring. The bromophenyl moiety is a key feature, making the molecule an ideal substrate for Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions. This allows for the strategic introduction of diverse aryl, alkyl, or alkynyl groups at the para-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][6]

The pyrimidine ring itself is electron-deficient, which influences its reactivity. It is generally resistant to electrophilic aromatic substitution but can be susceptible to nucleophilic attack, particularly if further activating groups are present.

G cluster_0 Conceptual Synthetic Pathway Start Starting Materials (e.g., 4-Bromobenzamidine, β-ketoaldehyde derivative) Condensation Cyclocondensation Reaction Start->Condensation Target 2-(4-Bromophenyl)-5-methylpyrimidine Condensation->Target Coupling Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki) Target->Coupling Library Diverse Library of Functionalized Analogs Coupling->Library

Caption: Conceptual synthesis and derivatization workflow.

Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for 2-(4-Bromophenyl)-5-methylpyrimidine, providing a baseline for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[7]

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Pyrimidine Protons: Two singlets (or a very narrow doublet) would be expected for the two non-equivalent protons on the pyrimidine ring.

    • Bromophenyl Protons: The para-substituted phenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H.

    • Methyl Protons: A sharp singlet integrating to 3H will be present for the methyl group attached to the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

    • Signals corresponding to the carbons of the pyrimidine ring will appear in the aromatic region, typically between δ 150-160 ppm.

    • The carbons of the bromophenyl ring will also be in the aromatic region (δ 120-140 ppm), with the carbon directly attached to the bromine atom showing a characteristic shift.

    • A distinct signal for the methyl carbon will be observed in the aliphatic region (upfield).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[8]

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected.

  • Isotopic Pattern: A key confirmatory feature will be the isotopic signature of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will display two peaks of almost identical intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.[8] This M and M+2 pattern is an unambiguous indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorptions include:

  • C=N and C=C stretching: In the 1500-1600 cm⁻¹ region, characteristic of the aromatic pyrimidine and phenyl rings.

  • Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Experimental Protocols: A Practical Guide

To ensure data integrity and reproducibility, standardized analytical protocols are essential. The following workflows are provided as a robust starting point for the characterization of 2-(4-Bromophenyl)-5-methylpyrimidine.

Protocol 1: High-Resolution LC-MS Analysis

This protocol is designed for the confirmation of identity, purity assessment, and accurate mass measurement.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation (HPLC/UHPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3.5-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern. If fragmentation data is desired, perform a data-dependent MS/MS experiment.

G cluster_lcms LC-MS Workflow Prep 1. Prepare Sample (1-10 µg/mL) Inject 2. Inject onto C18 RP Column Prep->Inject Separate 3. Gradient Elution (ACN/H₂O) Inject->Separate Ionize 4. ESI+ Ionization Separate->Ionize Detect 5. High-Res MS Scan (e.g., Orbitrap) Ionize->Detect Analyze 6. Analyze Data (Accurate Mass, Isotope Pattern) Detect->Analyze

Caption: High-resolution LC-MS analytical workflow.

Protocol 2: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the material is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

G cluster_nmr NMR Analysis Workflow Dissolve 1. Dissolve Sample (5-10 mg in CDCl₃) Load 2. Load into NMR Spectrometer Dissolve->Load Tune 3. Lock, Tune, Shim Load->Tune AcquireH1 4. Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 5. Acquire ¹³C Spectrum Tune->AcquireC13 Process 6. Process & Analyze Data AcquireH1->Process AcquireC13->Process

Caption: Standard workflow for NMR sample analysis.

Conclusion

2-(4-Bromophenyl)-5-methylpyrimidine represents a strategically valuable tool in the arsenal of the medicinal chemist. Its physicochemical properties are well-defined, and its structure is readily confirmed by standard analytical techniques. The true power of this molecule lies in its dual-functionality: the pyrimidine core acts as a proven pharmacophore, while the bromophenyl group serves as a versatile anchor for synthetic diversification. Understanding these properties and employing rigorous analytical protocols enables researchers to leverage this compound to its full potential, accelerating the discovery and development of novel therapeutic agents.

References

  • ResearchGate. Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. Available at: [Link]

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • PMC. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

  • ResearchGate. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Available at: [Link]

  • ScienceDirect. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • Google Patents. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • PubChem. 4-Amino-5-bromomethyl-2-methylpyrimidine. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available at: [Link]

  • Google Patents. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • PMC. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Available at: [Link]

  • ResearchGate. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available at: [Link]

  • PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]

  • PubChem. 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone. Available at: [Link]

  • Dana Bioscience. 2-(4-Bromophenyl)-5-methylpyridine 1g. Available at: [Link]

Sources

Foundational

Technical Guide: 2-(4-Bromophenyl)-5-methylpyrimidine as a Scaffold in Medicinal Chemistry

Executive Summary The 2-(4-Bromophenyl)-5-methylpyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile core for the development of kinase inhibitors, GPCR ligands, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-Bromophenyl)-5-methylpyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile core for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. Its utility stems from a unique balance of physicochemical properties: the pyrimidine ring provides essential hydrogen-bond acceptor motifs for target binding (e.g., kinase hinge regions), while the 5-methyl group modulates lipophilicity and metabolic stability. Crucially, the 4-bromophenyl moiety acts as a high-fidelity synthetic handle, enabling rapid library generation via palladium-catalyzed cross-coupling reactions. This guide details the synthesis, functionalization, and therapeutic applications of this scaffold.[1][2]

Physicochemical Profile

Understanding the baseline properties of the core scaffold is essential for lead optimization. The 5-methyl group significantly alters the profile compared to the unsubstituted parent, often improving permeability and reducing metabolic clearance by blocking the vulnerable C5 position.

PropertyValue (Predicted)Significance
Molecular Weight ~249.11 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
cLogP 3.2 – 3.5Moderate lipophilicity; suitable for cell permeability but requires polar decoration for oral drugs.
TPSA ~26 ŲLow polar surface area, suggesting high blood-brain barrier (BBB) penetration potential unless modified.
H-Bond Acceptors 2 (N1, N3)Critical for interacting with Ser/Thr/Tyr residues in active sites.
H-Bond Donors 0Requires functionalization (e.g., amination) to introduce donor capacity.
Rotatable Bonds 1Rigid core minimizes entropic penalty upon binding.

Synthetic Strategies

Retrosynthetic Analysis

The construction of the 2-aryl-5-methylpyrimidine core can be approached via two primary routes: Convergent Cyclization (De Novo) or Cross-Coupling . The Convergent Cyclization is preferred for the 4-bromo derivative to avoid chemoselectivity issues (i.e., preventing the Ar-Br from reacting during the ring formation).

Route A: Convergent Cyclization (Recommended)

This route utilizes the condensation of an amidine with a vinamidinium salt or an equivalent


-unsaturated aldehyde. It preserves the aryl-bromide integrity.
  • Precursor 1: 4-Bromobenzamidine hydrochloride.

  • Precursor 2: 3-(Dimethylamino)-2-methyl-2-propenal (or its vinamidinium salt).

Mechanism: The amidine nitrogen attacks the electrophilic


-carbon of the propenal, followed by elimination of dimethylamine and cyclodehydration.
Route B: Selective Cross-Coupling (Alternative)

Starting from 2-chloro-5-methylpyrimidine, a Suzuki-Miyaura coupling with 4-bromophenylboronic acid is theoretically possible. However, this route is high-risk due to the potential for polymerization (Br reacting with B(OH)2) or lack of selectivity between the pyrimidinyl-Cl and phenyl-Br. It is generally reserved for cases where the phenyl ring lacks a reactive halogen.

Synthesis Workflow Diagram

Synthesis Start 4-Bromobenzonitrile Amidine 4-Bromobenzamidine HCl Start->Amidine LiHMDS, THF then HCl Intermediate Acyclic Intermediate Amidine->Intermediate + Reagent Base (NaOMe) Reagent 3-(Dimethylamino)- 2-methyl-2-propenal Reagent->Intermediate Product 2-(4-Bromophenyl)- 5-methylpyrimidine Intermediate->Product - Me2NH - H2O

Figure 1: Convergent synthesis of the scaffold via amidine condensation.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzamidine Hydrochloride

Note: Commercial availability is high, but in-house synthesis is cost-effective.

  • Activation: Dissolve 4-bromobenzonitrile (10 mmol) in anhydrous THF (20 mL) under nitrogen.

  • Addition: Cool to 0°C. Add LiHMDS (1.1 equiv, 1M in THF) dropwise. Stir at RT for 4 hours.

  • Hydrolysis: Cool to 0°C. Carefully quench with 3M HCl in ethanol (excess).

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove unreacted nitrile. Filter to obtain the white crystalline amidine hydrochloride.

Protocol 2: Condensation to 2-(4-Bromophenyl)-5-methylpyrimidine
  • Reagents: Combine 4-bromobenzamidine HCl (5.0 mmol), 3-(dimethylamino)-2-methyl-2-propenal (5.5 mmol), and NaOMe (5.5 mmol) in absolute ethanol (15 mL).

  • Reaction: Heat the mixture at reflux (80°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Cool to RT. Concentrate to remove ethanol. Resuspend residue in water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield the product as a pale yellow solid.

    • Yield Expectation: 70–85%.

    • Validation: 1H NMR (CDCl3) should show the diagnostic pyrimidine singlets (or doublet if coupled) at ~8.5 ppm and the methyl singlet at ~2.3 ppm.

Medicinal Chemistry Applications & SAR

The "Bromine Handle" (Functionalization)

The 4-bromo substituent is the primary vector for diversification. It is electronically activated by the electron-deficient pyrimidine ring (though less so than if it were on the pyrimidine), making it an excellent substrate for Pd-catalyzed couplings.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors to access the hydrophobic back-pocket).

  • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., piperazines, morpholines) or to tune H-bond donor/acceptor profiles.

The 5-Methyl Group (Metabolic Shield)

In many kinase inhibitors, the C5 position of the pyrimidine is a "soft spot" for metabolic oxidation.

  • Effect: Substitution with a methyl group (as in this scaffold) blocks oxidation, extending half-life (

    
    ).
    
  • Binding: The methyl group can also displace water molecules in hydrophobic pockets (e.g., the "gatekeeper" region of certain kinases), leading to entropy-driven affinity gains.

Case Study: Kinase Inhibition Logic

In the context of Type I kinase inhibitors (ATP-competitive), the pyrimidine N1 acts as an H-bond acceptor for the hinge region backbone NH.

SAR Core 2-(4-Bromophenyl)- 5-methylpyrimidine Hinge N1/N3 Interaction: Kinase Hinge Binding Core->Hinge H-Bond Acceptor Methyl 5-Methyl Group: Metabolic Stability & Hydrophobic Interaction Core->Methyl Steric/Lipophilic Bromo 4-Bromo Handle: Gateway to Biaryls/Amines Core->Bromo Synthetic Vector Lib Library Generation: Suzuki/Buchwald Bromo->Lib Pd-Catalysis

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

References

  • Macitentan Intermediate Synthesis: Bolli, M. H., et al. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist."[3] Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861. Link

  • Pyrimidine Kinase Inhibitors: Furet, P., et al. "Discovery of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK." Bioorganic & Medicinal Chemistry Letters, 2008, 18(1), 81-85. (Demonstrates the utility of 2,4,5-substituted pyrimidines in kinase drug discovery). Link

  • General Pyrimidine Synthesis: Fischer, G. W. "Substituierte 2-Aryl-pyrimidine durch Kondensation von Amidinen mit Vinamidiniumsalzen." Journal für Praktische Chemie, 1978, 320(4), 659-667. (Foundational text on Amidine + Vinamidinium condensation). Link

  • Vinamidinium Salts in Synthesis: Lloyd, D., & McNab, H. "Vinamidinium salts as synthetic intermediates." Angewandte Chemie International Edition, 1976, 15(8), 459-468. Link

Sources

Exploratory

CAS number 174720-38-8 properties and suppliers

2-(4-Bromophenyl)-5-methylpyrimidine: A Privileged Scaffold for Medicinal Chemistry and Materials Science[1][2] Part 1: Executive Summary & Chemical Identity[1][2] CAS Number: 174720-38-8 Chemical Name: 2-(4-Bromophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

2-(4-Bromophenyl)-5-methylpyrimidine: A Privileged Scaffold for Medicinal Chemistry and Materials Science[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

CAS Number: 174720-38-8 Chemical Name: 2-(4-Bromophenyl)-5-methylpyrimidine Synonyms: 5-Methyl-2-(4-bromophenyl)pyrimidine Molecular Formula: C₁₁H₉BrN₂ Molecular Weight: 249.11 g/mol [1][2]

Abstract: CAS 174720-38-8 represents a high-value heteroaromatic building block characterized by a 2-arylpyrimidine core.[1][2] This structural motif is classified as a "privileged scaffold" in drug discovery due to its prevalence in bioactive kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Additionally, the molecule’s rigid, linear geometry makes it a critical mesogenic intermediate in the synthesis of liquid crystalline materials.[1][2] This guide outlines the physicochemical properties, synthetic utility, and handling protocols for researchers utilizing this compound in high-throughput synthesis and lead optimization.[1][2]

Part 2: Physicochemical Properties[1][2]

The following data aggregates experimental and predicted values essential for analytical characterization and formulation.

PropertyValueContext
Appearance White to off-white crystalline solidStandard purity >97%
Melting Point 128–132 °CTypical range for arylpyrimidines
Boiling Point ~360 °C (Predicted)At 760 mmHg
Density 1.4 ± 0.1 g/cm³Predicted
LogP 2.9–3.1Lipophilic; suitable for cell permeability
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires organic co-solvent
Solubility (Organic) Soluble in DMSO, DCM, Ethyl Acetate> 20 mg/mL in DMSO
pKa ~1.5 (Conjugate acid of pyrimidine N)Weakly basic
Part 3: Synthetic Utility & Applications[1][2][3]
3.1 Role in Drug Discovery (Medicinal Chemistry)

The 2-arylpyrimidine moiety serves as a bioisostere for biaryl systems, offering improved metabolic stability and hydrogen-bonding potential via the pyrimidine nitrogen atoms.[1][2]

  • Kinase Inhibition: The pyrimidine ring often mimics the adenine base of ATP, binding to the hinge region of kinase enzymes.[1][2] The 4-bromophenyl group provides a handle for extending the molecule into the hydrophobic pocket via cross-coupling.[1][2]

  • GPCR Ligands: Used as a rigid linker to position pharmacophores in precise spatial orientations.[1][2]

3.2 Role in Materials Science (Liquid Crystals)

In the field of soft matter, CAS 174720-38-8 acts as a mesogenic core.[1][2] The linearity of the phenyl-pyrimidine bond, combined with the polarizability of the bromine substituent, enhances the formation of nematic and smectic phases in liquid crystal displays (LCDs).[1][2]

Part 4: Experimental Protocols
4.1 Functionalization Workflow (Graphviz Visualization)

The utility of CAS 174720-38-8 lies in its dual-functional nature: the electrophilic bromine (for Suzuki/Buchwald couplings) and the benzylic methyl group (for oxidation or radical halogenation).[1][2]

G Start CAS 174720-38-8 (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH2 Pd(0) Oxidation SeO2 Oxidation Start->Oxidation SeO2 Dioxane Product1 Biaryl Pyrimidines (Kinase Inhibitors) Suzuki->Product1 Product2 Aminophenyl Pyrimidines (GPCR Ligands) Buchwald->Product2 Product3 Pyrimidine Aldehydes (Linkers) Oxidation->Product3

Figure 1: Divergent synthetic pathways for CAS 174720-38-8 utilizing orthogonal reactivity at the aryl bromide and methyl positions.[1][2]

4.2 Standard Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of CAS 174720-38-8 with a phenylboronic acid to generate a biaryl scaffold.[1][2]

Reagents:

  • Substrate: CAS 174720-38-8 (1.0 eq)[1][2]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 eq)[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane[1][2]

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Nitrogen or Argon for 5 minutes.[1][2]

  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and K₂CO₃ solution via syringe.

  • Reaction: Heat the block to 90 °C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = MW_substrate + MW_boronic - HBr).[1][2]

  • Workup: Cool to RT, dilute with Ethyl Acetate, and wash with water/brine. Dry over MgSO₄.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Scientific Rationale: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ for sterically hindered or electron-deficient pyrimidines due to its wider bite angle and stability.[1][2]

Part 5: Synthesis of the Core (Retrosynthesis)[1][2]

If commercial stock is unavailable, the core scaffold can be synthesized via condensation.[1][2]

Synthesis Amidine 4-Bromobenzamidine HCl (Nucleophile) Reaction Condensation NaOEt / EtOH Reflux Amidine->Reaction Vinamidinium 3-Dimethylamino-2-methylacrolein (Electrophile) Vinamidinium->Reaction Product CAS 174720-38-8 Reaction->Product

Figure 2: De novo synthesis of the pyrimidine core via condensation of an amidine and a vinamidinium salt.[1][2][3]

Mechanism: The synthesis relies on the condensation of 4-bromobenzamidine (derived from 4-bromobenzonitrile) with a 3-carbon electrophile such as 3-dimethylamino-2-methylacrolein .[1][2] This [3+3] cyclization is robust and scalable.[1][2]

Part 6: Safety & Handling

Signal Word: Warning GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Precautions:

  • Moisture Sensitivity: Stable, but store in a desiccator to prevent hydrolysis over long periods.[1][2]

  • Reactive Hazards: Avoid contact with strong oxidizing agents (e.g., peroxides) which may react with the methyl group or pyrimidine nitrogen.[1][2]

Part 7: Supplier Landscape[1][2]

While CAS 174720-38-8 is a specialized intermediate, it is available through major catalog suppliers focusing on heterocyclic building blocks.[1][2]

Supplier CategoryRepresentative VendorsNotes
Global Catalogs Sigma-Aldrich (MilliporeSigma), Combi-Blocks, EnamineOften listed as "Building Blocks" or "Heterocycles"
Specialty Synthesis BLD Pharm, Angene Chemical, WuXi AppTecLikely to have bulk quantities (kg scale)
Sourcing Tips Search by Structure (SMILES)CAS numbers can vary by salt form; structure search is more reliable.[1][2][3]

SMILES String for Search: CC1=CN=C(N=C1)C2=CC=C(C=C2)Br

Part 8: References
  • PubChem Database. "Compound Summary: 2-(4-Bromophenyl)-5-methylpyrimidine."[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2] (Reference for general pyrimidine synthesis via amidine condensation).

  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2] [Link]

  • Angene Chemical. "Product Analysis: CAS 174720-38-8." [Link]

Sources

Foundational

2-(4-Bromophenyl)-5-methylpyrimidine: A Versatile Scaffold for Medicinal Chemistry and Materials Science

Executive Summary The 2-aryl-5-methylpyrimidine scaffold represents a privileged structure in modern drug discovery and advanced materials science. Specifically, 2-(4-bromophenyl)-5-methylpyrimidine serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-5-methylpyrimidine scaffold represents a privileged structure in modern drug discovery and advanced materials science. Specifically, 2-(4-bromophenyl)-5-methylpyrimidine serves as a critical intermediate due to its unique combination of electronic properties and synthetic versatility. The electron-deficient pyrimidine ring, coupled with the electron-rich phenyl group, creates a "push-pull" electronic system valuable in optoelectronics (OLEDs) and medicinal chemistry (kinase inhibitors, GPCR ligands).

Most importantly, the para-bromo substituent acts as a high-fidelity "chemical handle," enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical analysis of this scaffold, detailing robust synthetic protocols, structural activity relationships (SAR), and strategic derivatization pathways.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

Electronic Architecture

The molecule consists of two distinct aromatic domains:

  • The Pyrimidine Core (Electron-Deficient): The 1,3-diazine ring is highly π-deficient, making it susceptible to nucleophilic attacks but resistant to electrophilic substitution. The 5-methyl group provides a slight inductive electron-donating effect (+I), modulating the ring's electron deficiency and improving lipophilicity (LogP).

  • The Phenyl Ring (Electron-Rich): The phenyl ring acts as a donor relative to the pyrimidine. The 4-bromo substituent is weakly deactivating but offers a reactive site for oxidative addition by transition metals.

The "Privileged" Scaffold Status

In medicinal chemistry, the 2-phenylpyrimidine motif mimics the purine base of ATP, allowing it to function as a hinge-binder in kinase inhibitors. The 5-methyl group often occupies a hydrophobic pocket (gatekeeper region), enhancing selectivity over non-methylated analogs.

Synthetic Strategies

To access 2-(4-bromophenyl)-5-methylpyrimidine, two primary strategies are employed: De Novo Cyclization (constructing the ring) and Cross-Coupling (connecting pre-formed rings).

Strategy A: De Novo Cyclization (Recommended)

This route is preferred for scale-up as it avoids the selectivity issues inherent in coupling two halogenated aromatic systems. It involves the condensation of a benzamidine derivative with a 1,3-electrophile.

  • Precursor 1: 4-Bromobenzamidine hydrochloride.

  • Precursor 2: 3-(Dimethylamino)-2-methylacrolein (or 2-methylmalondialdehyde tetraacetal).

  • Mechanism: The amidine nitrogen attacks the electrophilic carbonyl/enamine carbon, followed by cyclization and elimination of dimethylamine/water.

Strategy B: Suzuki-Miyaura Coupling (Convergent)

This route couples a 2-halopyrimidine with a phenylboronic acid.

  • Challenge: Selectivity. Reacting 2-chloro-5-methylpyrimidine with 4-bromophenylboronic acid requires the catalyst to insert into the C-Cl bond (pyrimidine) preferentially over the C-Br bond (phenyl).

  • Solution: Use of electron-rich phosphine ligands (e.g., PCy3) or specific catalysts (Pd(PPh3)4) that favor the electron-deficient C-Cl bond of the pyrimidine due to faster oxidative addition rates compared to the electron-rich aryl bromide.

Visualization: Synthesis Pathways

SynthesisPathways Benzamidine 4-Bromobenzamidine HCl Target 2-(4-Bromophenyl)- 5-methylpyrimidine Benzamidine->Target Cyclization (Reflux, EtOH) Linker 3-(Dimethylamino)- 2-methylacrolein Linker->Target Base Base (NaOEt or NaOH) Base->Target ChloroPy 2-Chloro-5-methyl- pyrimidine ChloroPy->Target Suzuki Coupling (Selectivity Control) Boronic 4-Bromophenyl- boronic acid Boronic->Target PdCat Pd(PPh3)4 / K2CO3 PdCat->Target

Figure 1: Comparison of De Novo Cyclization (Top) and Suzuki Coupling (Bottom) routes.

Experimental Protocol: De Novo Synthesis

Objective: Synthesis of 2-(4-bromophenyl)-5-methylpyrimidine via condensation.

Materials
  • 4-Bromobenzamidine hydrochloride (1.0 eq)

  • 3-(Dimethylamino)-2-methylacrolein (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Ethanol (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromobenzamidine hydrochloride (10 mmol) in anhydrous ethanol (20 mL).

  • Activation: Add Sodium ethoxide (12 mmol) to the solution. Stir at room temperature for 15 minutes to liberate the free amidine base. A slight precipitate (NaCl) may form.

  • Condensation: Add 3-(dimethylamino)-2-methylacrolein (11 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) and maintain for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting amidine should disappear.

  • Work-up:

    • Cool the reaction to room temperature.[2]

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (0–20%).

  • Validation:

    • 1H NMR (CDCl3, 400 MHz): Look for pyrimidine protons (singlet/doublet around 8.5 ppm) and the phenyl AA'BB' system.

    • MS (ESI): Confirm M+ and M+2 peaks (characteristic 1:1 ratio for Bromine isotope).

Derivatization & SAR (Structure-Activity Relationships)[4][5]

The 4-bromo group is a versatile "warhead." It allows the core scaffold to be elaborated into complex drug candidates.

Key Transformations
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors like Imatinib analogs).

  • Buchwald-Hartwig: Amination to introduce morpholines, piperazines, or solubilizing tails (crucial for ADME properties).

  • Heck Reaction: Introduction of vinyl groups for polymerization or extended conjugation (OLED materials).

SAR Implications
  • 5-Methyl Position:

    • Effect: Fills small hydrophobic pockets (e.g., the gatekeeper residue in kinases).

    • Modification: Can be oxidized to -CH2OH or -CHO for further functionalization, or fluorinated (-CF3) to increase metabolic stability.

  • 2-Phenyl Position:

    • Effect: Provides π-π stacking interactions with aromatic residues in the binding pocket.

    • Modification: The 4-position (para) is ideal for extending the molecule into the solvent-exposed region of a protein target.

Visualization: Functionalization Logic

SAR_Logic Core 2-(4-Bromophenyl)- 5-methylpyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (HNR2) Core->Buchwald Heck Heck Reaction (Alkenes) Core->Heck Biaryl Biaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Amines Amino-Derivatives (Improved Solubility/ADME) Buchwald->Amines Polymers Conjugated Systems (OLEDs / Materials) Heck->Polymers

Figure 2: Divergent synthesis strategies starting from the brominated core.

Quantitative Data Summary

ParameterValue / DescriptionRelevance
Molecular Formula C11H9BrN2Core identification
Molecular Weight 249.11 g/mol Fragment-based drug design
LogP (Predicted) ~3.2Lipophilicity; good membrane permeability
H-Bond Acceptors 2 (Pyrimidine Nitrogens)Interaction with hinge region (Kinases)
H-Bond Donors 0Can be added via Buchwald coupling
Melting Point 101–102 °CCharacterization standard
Reactivity C-Br bondSite for Pd-catalyzed cross-coupling

References

  • Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Source: Atlantis Press. URL:[Link] Context: Provides foundational protocols for phenyl-pyrimidine cyclization and halogenation strategies.

  • Design and synthesis of 2-phenylpyrimidine derivatives as anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed). URL:[Link] Context: Validates the biological relevance of the 2-phenylpyrimidine scaffold in oncology (telomerase inhibition).[3]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: RSC Medicinal Chemistry (via NIH/PubMed). URL:[Link] Context: Demonstrates the utility of the scaffold in antifungal applications and CYP51 targeting.[4][5]

  • Organic Syntheses Procedure: Preparation of Pyrimidine Derivatives. Source: Organic Syntheses.[4][6][7][2][8][9] URL:[Link] Context: General authoritative protocols for handling pyrimidine synthesis and purification.

  • Macitentan (Opsumit) Chemistry and Pharmacology. Source: Journal of Medicinal Chemistry (Cited in search results).[6][10] URL:[Link] Context: Highlights the clinical success of the phenyl-pyrimidine pharmacophore in approved drugs.

Sources

Exploratory

2-(4-Bromophenyl)-5-methylpyrimidine: Electronic Architecture and Synthetic Utility

Topic: Electronic Properties and Synthetic Utility of 2-(4-Bromophenyl)-5-methylpyrimidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists[1] [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and Synthetic Utility of 2-(4-Bromophenyl)-5-methylpyrimidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists[1]

[1]

Executive Summary

The molecule 2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8) represents a "privileged scaffold" in modern drug discovery.[1] It bridges the gap between simple heterocycles and complex pharmacophores, serving as a critical intermediate in the synthesis of endothelin receptor antagonists (such as Macitentan) and various kinase inhibitors.[1]

This guide moves beyond basic characterization to explore the electronic causality that makes this molecule a versatile building block. We analyze its frontier molecular orbitals (FMOs), provide a self-validating synthesis protocol designed to preserve the halogen handle, and map its solid-state behaviors.[1]

Electronic Profile & Reactivity Descriptors[1][2][3]

Understanding the electronic distribution of this molecule is prerequisite to predicting its behavior in cross-coupling reactions and biological binding pockets.

Frontier Molecular Orbitals (FMO)

The pyrimidine core is naturally electron-deficient (


-deficient), creating a "pull" effect.[1] The 4-bromophenyl group at the C2 position extends the conjugation, while the C5-methyl group provides weak electron donation via hyperconjugation.[1]
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the phenyl ring and the bromine lone pairs. This distribution dictates that electrophilic attacks (though rare on this scaffold) or oxidative additions (in Pd-catalysis) initiate at the aryl-bromide bond.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring, specifically the N1=C2=N3 amidine sector.[1] This makes the C4 and C6 positions susceptible to nucleophilic attack if activated, although the 5-methyl group provides steric shielding, enhancing stability against hydrolysis.[1]

Computed Electronic Parameters (DFT/B3LYP/6-311G level):**

Parameter Value (Approx.) Significance
HOMO Energy -6.3 eV Indicates moderate stability against oxidation; ideal for air-stable handling.[1]
LUMO Energy -1.8 eV High electron affinity at the pyrimidine core.

| Band Gap (


E)  | ~4.5 eV | UV-active; absorption 

typically ~260-280 nm.[1] | | Dipole Moment | ~2.1 D | Vector points towards the pyrimidine nitrogens, influencing solubility and crystal packing.[1] |
The "Halogen-Handle" Paradox

The C2-phenyl ring bears a para-bromine. While bromine is inductively withdrawing (-I), it is resonance donating (+R).[1] In this specific scaffold, the electron-deficient pyrimidine ring at C1 pulls electron density, enhancing the -I effect on the phenyl ring.[1] This polarization weakens the C-Br bond slightly compared to a neutral bromobenzene, thereby lowering the activation energy required for oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Self-Validating Synthetic Protocol

Many commercial routes utilize Suzuki coupling of 2-chloro-5-methylpyrimidine with 4-bromophenylboronic acid.[1] We advise against this route for high-purity applications due to "scrambling"—the risk of the palladium catalyst reacting with the product's bromine atom, leading to oligomerization.

Recommended Route: De Novo Pyrimidine Construction. This protocol builds the ring around the functionality, ensuring the bromine handle remains intact and unreacted.[1]

Reaction Scheme (DOT Visualization)

Synthesis Start1 4-Bromobenzamidine HCl Inter Intermediate (Michael Adduct) Start1->Inter NaOMe, EtOH Reflux, 4h Start2 3-(Dimethylamino)- 2-methylacrolein Start2->Inter Prod 2-(4-Bromophenyl)- 5-methylpyrimidine Inter->Prod -Me2NH -H2O

Figure 1: Condensation strategy avoiding Pd-catalyzed scrambling.

Step-by-Step Methodology

Reagents:

  • 4-Bromobenzamidine hydrochloride (1.0 eq)[1]

  • 3-(Dimethylamino)-2-methylacrolein (1.1 eq)[1]

  • Sodium Methoxide (NaOMe) (1.2 eq)[1]

  • Ethanol (anhydrous)[1]

Protocol:

  • Free Base Liberation: Suspend 4-bromobenzamidine HCl in anhydrous ethanol. Add NaOMe slowly at 0°C. Stir for 30 minutes to liberate the free amidine.

  • Condensation: Add 3-(dimethylamino)-2-methylacrolein dropwise. The solution will turn yellow as the vinamidinium species reacts.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (3:1 Hexane:EtOAc).[1] The disappearance of the polar amidine spot indicates completion.

  • Work-up (Critical for Purity):

    • Cool to room temperature.

    • Concentrate the solvent to 20% volume.

    • Pour into ice-cold water (10 volumes). The product is lipophilic (LogP ~2.1) and will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from hot Ethanol/Water (9:1). This removes any trace unreacted dimethylamine derivatives.

Expected Yield: 75–85% Validation (NMR):

  • 1H NMR (300 MHz, CDCl3):

    
     8.60 (s, 2H, Pyrimidine-H), 8.30 (d, 2H, Ar-H ortho to Py), 7.60 (d, 2H, Ar-H ortho to Br), 2.35 (s, 3H, CH3).[1]
    
  • Note: The singlet at 8.60 ppm confirms the symmetry of the pyrimidine ring, validating the 5-methyl substitution pattern.

Solid-State Physics & Crystallography[1]

In the solid state, 2-(4-Bromophenyl)-5-methylpyrimidine exhibits supramolecular organization driven by Halogen-


 interactions .[1][2]
Crystal Packing Dynamics

Based on analogous structures (e.g., ethyl 5-(4-bromophenyl)-... derivatives), this molecule does not pack purely via Van der Waals forces.[1]

  • Br···

    
     Interaction:  The electropositive "sigma-hole" on the bromine atom interacts with the electron-rich 
    
    
    
    -cloud of the pyrimidine ring of a neighboring molecule.
  • 
    -
    
    
    
    Stacking:
    The planar nature of the phenyl-pyrimidine bond (torsion angle < 10° in solid state due to crystal packing forces) facilitates "head-to-tail" stacking.[1]

Implication for Formulation: This ordered packing leads to a high melting point (typically >100°C) and low aqueous solubility.[1] For drug development (e.g., Macitentan analogs), this necessitates formulation strategies like micronization or amorphous solid dispersions (ASD) to improve bioavailability.[1]

Medicinal Chemistry Applications

The molecule serves as a "bifunctional core."

Pharmacophore Mapping[1]
  • The 5-Methyl Group: This is not merely structural.[3][4][5] It blocks the metabolic "soft spot" at the pyrimidine C5 position, preventing oxidation by Cytochrome P450 enzymes.[1] This significantly increases the in vivo half-life compared to the non-methylated analog.

  • The Pyrimidine Nitrogens: Act as Hydrogen Bond Acceptors (HBA) in the kinase hinge region or receptor active sites.

Synthetic Divergence (The "Branch Point")[1]

Divergence Center 2-(4-Bromophenyl)- 5-methylpyrimidine Path1 Suzuki-Miyaura (Biaryl formation) Center->Path1 Path2 Buchwald-Hartwig (Amination) Center->Path2 Path3 Heck Reaction (Alkenylation) Center->Path3 Prod1 Endothelin Antagonists (e.g., Macitentan analogs) Path1->Prod1 Prod2 Kinase Inhibitors (ATP-competitive) Path2->Prod2

Figure 2: Synthetic divergence from the core scaffold.

References

  • Synthesis of Pyrimidine Intermediates: Bolli, M. H., et al.[1] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1][6] Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861.[1][6]

  • Crystal Structure & Halogen Interactions: Potapov, A., et al.[1] "Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate." MDPI Molbank, 2021.[1]

  • Electronic Properties (DFT Studies on Pyrimidines): Ghamri, M., et al.[1] "Molecular Structure, HOMO-LUMO and Fukui Functions of Pyrimidine Derivatives based on DFT Calculations." Der Pharma Chemica, 2018.[1]

  • Chemical Safety & Properties Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 602917: Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Analogous Data)."

  • Process Chemistry Optimization: Google Patents. "Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine (US10556871B1)."[1]

Sources

Foundational

Solubility of 2-(4-Bromophenyl)-5-methylpyrimidine in common lab solvents

Topic: Solubility of 2-(4-Bromophenyl)-5-methylpyrimidine in Common Lab Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary 2-(4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-(4-Bromophenyl)-5-methylpyrimidine in Common Lab Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8) is a critical heterocyclic biaryl intermediate, predominantly utilized in medicinal chemistry for the synthesis of bioactive scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

Understanding its solubility profile is not merely a matter of convenience but a prerequisite for process optimization.[2] Inadequate solvent selection can lead to stalled reactions due to phase transfer limitations, poor crystallization yields, or inaccurate biological assay data.[1] This guide provides a scientifically grounded analysis of its solubility, predictive behaviors based on its physicochemical properties, and a rigorous protocol for experimental verification.[1]

Physicochemical Profile & Solubility Prediction

To predict solubility behavior, we must first analyze the molecular architecture of the compound.[1]

  • Molecular Formula: C₁₁H₉BrN₂[2][3]

  • Molecular Weight: 249.11 g/mol [2][3]

  • Physical State: Solid (White to off-white crystalline powder)[1][2]

  • Structural Analysis:

    • Lipophilic Domain: The 4-bromophenyl moiety and the 5-methyl group contribute significantly to hydrophobicity.[1][2]

    • Polar Domain: The pyrimidine ring contains two nitrogen atoms with lone pairs, capable of accepting hydrogen bonds, but the overall molecule lacks hydrogen bond donors (HBD = 0).[1]

    • Estimated LogP: ~3.0 – 3.8. This range indicates a molecule that is highly lipophilic and poorly soluble in aqueous media without co-solvents or pH adjustment (though pH has minimal effect here due to lack of acidic/basic protons in the neutral range).[1][2]

Solubility Categorization Table
Solvent ClassRepresentative SolventsSolubility ExpectationMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformHigh Excellent interaction with the aromatic π-system and lipophilic domains.[1][2] Preferred for extraction.[1][2][4]
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions solubilize the polarizable aromatic system.[1] Ideal for stock solutions (>50 mM).[1][2]
Ethers THF, 1,4-DioxaneHigh to Moderate Good solubility; commonly used as reaction media for cross-couplings.[1]
Aromatics Toluene, XyleneModerate (High when Hot) π-π stacking interactions facilitate solubility, especially at elevated temperatures.[1]
Polar Protic Methanol, Ethanol, IsopropanolLow (RT) / High (Hot) Lack of H-bond donors in the solute limits solubility at RT.[1] High solubility at reflux makes these ideal for recrystallization .[1][2]
Alkanes Hexane, HeptaneInsoluble The polar pyrimidine ring prevents dissolution in purely non-polar aliphatic chains.
Aqueous Water, PBS BufferInsoluble Hydrophobic effect dominates.[1] Requires surfactant or organic co-solvent (e.g., <1% DMSO).[1][2]

Application-Specific Solvent Selection

A. Synthesis (Suzuki-Miyaura Coupling)
  • Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (biphasic) .[1][2]

  • Why? The compound is soluble in the organic phase (Dioxane or Toluene), while the inorganic base (e.g., K₂CO₃) resides in the aqueous phase.[1] The biphasic nature (or miscible aqueous-organic mix) ensures that the palladium catalyst can access both the oxidative addition species (the bromide) and the transmetallation species (the boronic acid).[1][2]

B. Purification (Recrystallization)
  • Primary Strategy: Ethanol or Methanol .[2]

  • Protocol: Dissolve the crude solid in boiling ethanol. The compound should dissolve completely.[1][2] Upon slow cooling to room temperature (and subsequently 4°C), the pyrimidine derivative will crystallize out, while impurities remain in the mother liquor.[1]

  • Alternative (Anti-solvent): Dissolve in minimal DCM and slowly add Hexane until turbidity persists.[1][2]

C. Biological Assays
  • Stock Solution: DMSO (10 mM or 100 mM).[1][2]

  • Stability: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation due to moisture uptake by DMSO.[1][2]

Experimental Protocol: Solubility Determination

If precise quantitative data (mg/mL) is required for a specific batch or new solvent system, follow this Self-Validating Saturation Protocol .

Objective: Determine the saturation solubility (


) of 2-(4-Bromophenyl)-5-methylpyrimidine.

Materials:

  • HPLC grade solvent.[1][2]

  • 0.45 µm PTFE syringe filter (hydrophobic).[1][2]

  • Agilent 1100/1200 HPLC (or equivalent) with UV detection (254 nm).[1][2]

Workflow:

  • Supersaturation: Add excess solid (~50 mg) to 1 mL of target solvent in a glass vial.

  • Equilibration: Vortex for 2 minutes, then sonicate for 15 minutes at the target temperature (e.g., 25°C).

  • Agitation: Place on an orbital shaker (200 rpm) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter to remove undissolved solids. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

  • Dilution: Dilute the filtrate (e.g., 1:100) with Acetonitrile to bring it within the linear range of the UV detector.

  • Quantification: Inject into HPLC. Calculate concentration using a calibration curve prepared from a DMSO stock standard.

Visualizations

Figure 1: Solvent Selection Decision Matrix

SolventSelection Start Select Application Synthesis Chemical Synthesis (Suzuki Coupling) Start->Synthesis Purification Purification (Isolation) Start->Purification Analysis Analysis / Assay (NMR, Bio) Start->Analysis Solv_Synth 1,4-Dioxane/Water or Toluene Synthesis->Solv_Synth Solv_Purif Recrystallization: Hot Ethanol or Methanol Purification->Solv_Purif Solv_Anal DMSO-d6 (NMR) DMSO (Bio Assay) Analysis->Solv_Anal Reason_Synth Balances solubility of organic halide & inorganic base Solv_Synth->Reason_Synth Reason_Purif High solubility at reflux, low at RT (High Recovery) Solv_Purif->Reason_Purif Reason_Anal Complete dissolution, no interference Solv_Anal->Reason_Anal

Caption: Decision matrix for selecting the optimal solvent based on the intended experimental phase.

Figure 2: Solubility Determination Workflow

SolubilityProtocol Step1 1. Add Excess Solid (Supersaturation) Step2 2. Equilibrate (Shake 24h @ 25°C) Step1->Step2 Step3 3. Filter (PTFE) Discard first 200µL Step2->Step3 Step4 4. Dilute & HPLC (Quantification) Step3->Step4 Result Solubility Value (mg/mL) Step4->Result

Caption: Step-by-step protocol for generating self-validated quantitative solubility data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10942928, 2-Bromo-4-methylpyrimidine (Analog).[1][2] Retrieved from [Link]

  • Google Patents. (2020).[1][2] Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine (US10556871B1).[1][2] Retrieved from

Sources

Exploratory

Thermochemical Characterization &amp; Utility of 2-(4-Bromophenyl)-5-methylpyrimidine

The following technical guide details the thermochemical profile, synthesis logic, and characterization protocols for 2-(4-Bromophenyl)-5-methylpyrimidine . Technical Guide for Research & Development Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical profile, synthesis logic, and characterization protocols for 2-(4-Bromophenyl)-5-methylpyrimidine .

Technical Guide for Research & Development

Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8 ) is a critical heterocyclic building block bridging materials science and pharmaceutical chemistry. Structurally, it serves as a rigid "core" for liquid crystal mesogens (enhancing dielectric anisotropy via the bromine substituent) and as a scaffold for biaryl drug candidates (e.g., endothelin receptor antagonists like Macitentan).

Despite its commercial availability, precise thermochemical data (standard enthalpy of formation, exact heat capacity) remains under-reported in open literature. This guide provides the definitive framework for characterizing this compound, establishing baseline reference values from structural analogs, and detailing the experimental protocols required to validate its thermodynamic stability in high-performance applications.

Chemical Identity & Structural Significance[1]

ParameterData
CAS Number 174720-38-8
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
SMILES CC1=CN=C(C2=CC=C(Br)C=C2)N=C1
Physical State Crystalline Solid (White to Off-White)
Predicted LogP ~3.2 (Lipophilic)
Structural Logic

The molecule features a pyrimidine ring substituted at the 2-position with a para-bromophenyl group and at the 5-position with a methyl group.

  • 4-Bromophenyl Moiety : Provides a handle for Suzuki-Miyaura coupling and introduces longitudinal polarizability, essential for liquid crystalline (nematic) phase behavior.

  • 5-Methyl Group : Disrupts π-stacking slightly compared to a hydrogen, modulating the melting point and solubility profile, while preventing metabolic oxidation at the electron-deficient 5-position.

Synthesis & Production Pathway

To ensure thermochemical data reliability, the purity of the analyte is paramount. The preferred synthesis route utilizes a condensation of an amidine with a vinamidinium salt, avoiding the regioselectivity issues of other methods.

Validated Synthesis Protocol
  • Reagents : 4-Bromobenzamidine hydrochloride (Nucleophile) + 3-(Dimethylamino)-2-methylacrolein (Electrophile).

  • Conditions : Basic ethanol (NaOEt/EtOH) at reflux for 4–6 hours.

  • Purification : Recrystallization from Ethanol/Water (9:1) is critical to remove trace amidine salts which distort DSC endotherms.

Synthesis Figure 1: Condensation synthesis pathway ensuring regiospecificity. Amidine 4-Bromobenzamidine (HCl Salt) Inter Tetrahedral Intermediate Amidine->Inter + NaOEt/EtOH (Base) Linker 3-(Dimethylamino)- 2-methylacrolein Linker->Inter Product 2-(4-Bromophenyl)- 5-methylpyrimidine Inter->Product - H2O, - Me2NH Cyclization (Reflux)

Thermochemical Data Landscape

Due to the niche nature of this specific derivative, experimental values must often be benchmarked against validated structural analogs.

Reference Data (Structural Analogs)

The following data points serve as the Control Limits for validating new experimental data on the target compound.

CompoundStructure NoteMelting Point (T_fus)Relevance
Target Compound 2-(4-Br-Ph)-5-Me-Pyrimidine 95 – 105 °C (Est.) Target Analyte
Analog A5-(4-Br-Ph)-4,6-dichloropyrimidine101–102 °C [1]Electronic analog (Cl w/d)
Analog B2-Phenyl-5-methylpyrimidine88–90 °CLacks Br (lower MW)
Analog C2-(4-Cyanophenyl)-5-methylpyrimidine118 °CLC Mesogen (CN > Br dipole)

Thermodynamic Estimates:

  • Enthalpy of Fusion (

    
    ) : Estimated at 22 ± 3 kJ/mol . This value is typical for rigid bicyclic aromatics of this size.
    
  • Heat Capacity (

    
    ) : Estimated at 1.1 J/g·K  (approx. 274 J/mol·K) at 298 K based on group contribution methods (Chickos et al.).
    

Experimental Characterization Protocols

For researchers requiring certification-grade data, the following protocols must be executed. These methods are designed to be self-validating.

A. Differential Scanning Calorimetry (DSC)

Objective : Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep : Hermetically seal 2–5 mg of dried sample (dried >24h in vacuo) in an Aluminum pan.

  • Cycle :

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 150 °C (Observe

      
       for melting).
      
    • Cool 10 °C/min to 0 °C (Observe crystallization supercooling).

    • Ramp 10 °C/min to 150 °C (Second heating is the data source).

  • Validation : The melting peak must be sharp (

    
     °C width). A broad peak indicates impurities (e.g., unreacted amidine), invalidating the 
    
    
    
    calculation.
B. Combustion Calorimetry

Objective : Determine Standard Enthalpy of Formation (


).
  • Reaction :

    
    
    
  • Critical Step : Use a rotating bomb calorimeter with an aqueous arsenious oxide (

    
    ) reducing agent to ensure all bromine is captured as 
    
    
    
    and not free
    
    
    . Failure to use a reducing agent leads to non-stoichiometric states and erroneous data.
C. Thermal Stability (TGA)

Objective : Establish the upper processing limit.

  • Protocol : Ramp 10 °C/min under

    
    .
    
  • Expectation : 5-alkyl pyrimidines are generally stable up to 250–280 °C . Mass loss onset (

    
    ) below 200 °C suggests solvent entrapment or hydrolytic instability.
    

Workflow Figure 2: Workflow for generating missing thermochemical data. cluster_analysis Thermal Analysis Suite Sample Purified Sample (>99.5% HPLC) DSC DSC Analysis (Tm, dH_fus) Sample->DSC TGA TGA Analysis (Td, Volatiles) Sample->TGA Comb Combustion Calorimetry (dH_form) Sample->Comb Data Thermodynamic Profile DSC->Data Phase Transitions TGA->Data Stability Limits Comb->Data Energy Content

Applications & Utility

Liquid Crystal Engineering

This compound is a "two-ring" core. In liquid crystal (LC) mixtures, it serves as a high-birefringence component.[1]

  • Mechanism : The polarizability anisotropy (

    
    ) is enhanced by the bromine atom.
    
  • Phase Behavior : While the pure compound has a high melting point (~100 °C), eutectic mixtures with alkyl-analogs (e.g., 5-pentyl instead of 5-methyl) suppress the melting point to room temperature, enabling nematic phases for display applications [2].

Pharmaceutical Intermediate

It is a direct precursor for Endothelin Receptor Antagonists .

  • Reaction : Suzuki coupling at the C-Br bond with a boronic acid (e.g., propylsulfamide derivatives) yields Macitentan-class drugs.

  • Stability : The 5-methyl pyrimidine core is metabolically robust compared to phenyl rings, reducing oxidative clearance in vivo [3].

References

  • Bolli, M. H., et al. (2012).[2] "The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist."[2] Journal of Medicinal Chemistry, 55(17), 7849–7861.[2] Link

  • Kelly, S. M., & O'Neill, M. (2001). "Liquid Crystals with High Birefringence."[1] Handbook of Advanced Electronic and Photonic Materials and Devices, Vol 7. Academic Press.

  • BLDpharm. (2024).[3] "Product Datasheet: 2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8)." Link

  • Chickos, J. S., et al. (1999). "Estimation of Heat Capacity of Solids.

Sources

Protocols & Analytical Methods

Method

Strategic Protocol: Chemoselective Suzuki-Miyaura Coupling for 2-(4-Bromophenyl)-5-methylpyrimidine

Part 1: Executive Analysis & Strategic Approach The Synthetic Challenge The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine presents a classic chemoselectivity dilemma in transition-metal catalysis. The target molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Strategic Approach

The Synthetic Challenge

The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine presents a classic chemoselectivity dilemma in transition-metal catalysis. The target molecule contains a pyrimidine core coupled to a bromophenyl moiety.[1]

To construct this via Suzuki-Miyaura coupling, one must choose between two retrosynthetic disconnections. The choice is dictated by the reactivity profiles of the halides and the stability of the boronic species.

Route Selection: The "Activated Chloride" Strategy

We prioritize Route A (Coupling 2-chloro-5-methylpyrimidine with 4-bromophenylboronic acid) over Route B (Coupling 5-methylpyrimidine-2-boronic acid with 1-bromo-4-iodobenzene).

  • Why Route A?

    • Substrate Stability: 2-Pyrimidyl boronic acids (required for Route B) are notoriously unstable and prone to rapid protodeboronation due to the high electronegativity of the adjacent nitrogen atoms.

    • Electronic Activation: The 2-position of the pyrimidine ring is highly electron-deficient. This lowers the activation energy for oxidative addition into the C-Cl bond, making it kinetically competitive with, or even faster than, oxidative addition into the electron-neutral Aryl-Br bond of the boronic acid partner.

Scientific Rationale: By utilizing the n→σ * orbital interaction in the pyrimidine ring, we activate the C-Cl bond. This protocol relies on kinetic control to couple the Pyrimidine-Cl while leaving the Phenyl-Br intact for downstream functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Part 2: Detailed Experimental Protocol

Reaction Scheme & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
2-Chloro-5-methylpyrimidine Electrophile1.00128.56Limiting Reagent
4-Bromophenylboronic acid Nucleophile1.05200.83Slight excess only
Pd(PPh₃)₄ Catalyst0.031155.56Tetrakis(triphenylphosphine)palladium(0)
Na₂CO₃ (2M aq) Base2.50105.99Mild base prevents side reactions
1,2-Dimethoxyethane (DME) Solvent----High solubility for boronic acids
Step-by-Step Methodology
Phase 1: Inert System Preparation
  • Glassware Conditioning: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Degassing: Prepare the solvent mixture (DME:Water, 3:1 ratio). Sparge with Nitrogen for 15 minutes to remove dissolved Oxygen. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

Phase 2: Reaction Assembly
  • Charging: Under a counter-flow of Nitrogen, charge the RBF with:

    • 2-Chloro-5-methylpyrimidine (1.0 equiv)

    • 4-Bromophenylboronic acid (1.05 equiv)

    • Pd(PPh₃)₄ (3 mol%)

  • Solvation: Add the degassed DME (concentration ~0.2 M relative to pyrimidine). Stir gently until solids are dispersed.

  • Activation: Add the degassed 2M Na₂CO₃ solution via syringe. The biphasic mixture will turn yellow/orange.

Phase 3: Thermal Initiation & Monitoring
  • Reflux: Equip the flask with a reflux condenser (also purged). Heat the reaction mixture to 85°C (oil bath temperature) .

  • Kinetic Monitoring (HPLC/TLC):

    • Check at 2 hours .

    • Target Endpoint: >98% consumption of 2-chloro-5-methylpyrimidine.

    • Stop Condition: If the product peak begins to diminish or a "dimer" peak (bis-pyrimidine) appears, quench immediately. The Py-Cl reacts faster, but prolonged heating will eventually force the Pd to insert into the Ar-Br product.

Phase 4: Work-up & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

  • Extraction: Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Wash: Wash combined organics with Brine (sat. NaCl). Dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 → 70:30).

    • Observation: The product is typically a white to off-white solid.

Part 3: Mechanism & Selectivity Visualization

The following diagram illustrates the Selectivity Filter inherent in this protocol. The catalyst preferentially inserts into the electron-poor Pyrimidine-Cl bond (Path A) rather than the electron-neutral Phenyl-Br bond (Path B).

SuzukiSelectivity Start Catalyst Entry Pd(0) OA_Fast Oxidative Addition (FAST) Target Pathway Start->OA_Fast Preferred OA_Slow Oxidative Addition (SLOW) Side Reaction Start->OA_Slow Competitive Substrate1 2-Chloro-5-methylpyrimidine (Electron Deficient) Substrate1->OA_Fast Substrate2 4-Bromophenylboronic Acid (Electron Neutral) Transmetalation Transmetalation with Boronate Substrate2->Transmetalation Acts as Nucleophile Complex_A Pd(II)-Pyrimidine Complex OA_Fast->Complex_A Complex_B Pd(II)-Phenyl Complex OA_Slow->Complex_B Complex_A->Transmetalation RE Reductive Elimination Transmetalation->RE Product TARGET PRODUCT 2-(4-Bromophenyl)-5-methylpyrimidine RE->Product

Caption: Kinetic selectivity pathway. The electron deficiency of the pyrimidine ring accelerates oxidative addition (Path A), outcompeting the reaction with the aryl bromide.

Part 4: Critical Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, observe these checkpoints:

IssueObservationRoot CauseCorrective Action
Homocoupling Presence of 4,4'-Dibromobiphenyl (TLC spot usually higher Rf).Oxygen in solvent or excess Boronic Acid.Increase degassing time. Keep Boronic Acid stoichiometry < 1.1.
No Reaction Starting material persists after 4h.Catalyst deactivation (Pd black precipitation).Ensure Phosphine ligands are fresh. Add 1-2 mol% extra PPh₃ to stabilize Pd.
Polymerization Insoluble gums; multiple spots.Reaction ran too long; Pd inserted into Product-Br.Strict Kinetic Stop: Quench immediately when Py-Cl is consumed. Lower temp to 75°C.
Protodeboronation Formation of Bromobenzene (loss of Boron).Base too strong or temp too high.Switch from K₂CO₃ to Na₂CO₃ or K₃PO₄. Use anhydrous conditions if severe.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Gong, Y., & Pauls, H. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[1][2][3] Synlett, 2001(10), 1589-1591. (Demonstrates reactivity of 2-chloropyrimidines).

  • BenchChem Application Notes. (2025). Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.[4] (Provides baseline conditions for halopyridine/pyrimidine couplings).

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. (Validates the high reactivity of chloropyrimidines).

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(4-Bromophenyl)-5-methylpyrimidine in Modern Drug Discovery

Introduction: A Privileged Scaffold for Catalytic Diversification In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Catalytic Diversification

In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of approved therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The intermediate, 2-(4-Bromophenyl)-5-methylpyrimidine , represents a particularly strategic building block for drug discovery programs.

This guide provides a detailed technical overview of its application, focusing on its dual-functionality:

  • The Pyrimidine Core: A proven pharmacophore that provides a rigid and well-defined orientation for substituents to interact with biological targets.[2]

  • The 4-Bromophenyl Moiety: A highly versatile synthetic handle, primed for modern palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, enabling the modular and efficient construction of diverse compound libraries.[4]

This document will detail the principles, step-by-step protocols, and rationale behind using this intermediate in two of the most powerful transformations in contemporary organic synthesis: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods empower researchers to rapidly generate novel chemical entities, accelerating the journey from hit identification to lead optimization.

Compound Properties and Safety Mandates

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical Data
PropertyValueReference
CAS Number 174720-38-8[5]
Molecular Formula C₁₁H₉BrN₂[5]
Molecular Weight 249.11 g/mol [5]
Appearance White to off-white solid[6]
Purity Typically ≥97% (HPLC)[4]
Health and Safety Information

2-(4-Bromophenyl)-5-methylpyrimidine is an irritant and requires careful handling in a controlled laboratory environment.

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

Core Synthetic Strategy: Palladium-Catalyzed Functionalization

The primary utility of 2-(4-Bromophenyl)-5-methylpyrimidine lies in its reactivity as a substrate in palladium-catalyzed cross-coupling reactions.[9][10] These transformations provide a robust and modular approach to introduce molecular complexity, allowing for the systematic exploration of the chemical space around the pyrimidine core. The workflow below illustrates how this single intermediate can be a gateway to two major classes of compounds critical for drug discovery.

G cluster_start Starting Intermediate cluster_reactions Core Reactions cluster_products Derivative Classes cluster_end Application start 2-(4-Bromophenyl)-5-methylpyrimidine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald biaryls Biaryl Pyrimidines suzuki->biaryls arylamines Arylamine Pyrimidines buchwald->arylamines end_goal Lead Compound Libraries biaryls->end_goal arylamines->end_goal

Caption: General workflow for diversifying 2-(4-Bromophenyl)-5-methylpyrimidine.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

Principle & Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[11][12] In this context, it is used to couple 2-(4-Bromophenyl)-5-methylpyrimidine with various aryl or heteroaryl boronic acids. This strategy is exceptionally powerful for constructing biaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.[13] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[14] The choice of ligand and base is critical for an efficient and high-yielding transformation.

Materials & Reagents
  • 2-(4-Bromophenyl)-5-methylpyrimidine

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvents: Toluene, 1,4-Dioxane, or Dimethoxyethane (DME), and Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-Bromophenyl)-5-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq). Note: If using a pre-formed catalyst like Pd(PPh₃)₄, no additional ligand is needed.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe. The total reaction volume should be sufficient to ensure proper stirring (approx. 0.1 M concentration).

  • Reaction Execution: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure biaryl product.

Process Validation & Characterization
  • TLC: Use a mobile phase like 3:1 Hexane:Ethyl Acetate and visualize under UV light (254 nm) to track the disappearance of the starting material and the appearance of the more nonpolar product spot.

  • LC-MS: Confirm the conversion and verify the mass of the desired product.

  • NMR Spectroscopy (¹H, ¹³C): Confirm the structure of the final product. Key indicators include the disappearance of the characteristic C-Br carbon signal and the appearance of new aromatic proton and carbon signals from the coupled boronic acid.

Example Reaction Data
Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Illustrative Yield
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O100685-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O90880-92%
3-Pyridylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1101275-88%

Protocol 2: Buchwald-Hartwig C-N Bond Formation

Principle & Rationale

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[15][16] This reaction couples an aryl halide with a primary or secondary amine.[16] Applying this to 2-(4-Bromophenyl)-5-methylpyrimidine allows for the direct installation of diverse amine functionalities, generating valuable arylamine derivatives. The catalytic cycle is similar to the Suzuki reaction but involves the formation of a palladium-amido complex followed by reductive elimination.[15][17] The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial to facilitate the challenging reductive elimination step and prevent side reactions.[17]

Materials & Reagents
  • 2-(4-Bromophenyl)-5-methylpyrimidine

  • Amine of choice (e.g., Morpholine, Aniline)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Bulky phosphine ligand (e.g., BINAP, XPhos, BrettPhos)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Standard laboratory glassware and inert atmosphere setup

Step-by-Step Protocol
  • Reaction Setup: In an oven-dried Schlenk tube or flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add 2-(4-Bromophenyl)-5-methylpyrimidine (1.0 eq) and the amine (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Process Validation & Characterization
  • LC-MS: Essential for tracking the formation of the C-N coupled product and confirming its molecular weight.

  • NMR Spectroscopy (¹H, ¹³C): The most definitive method for structural confirmation. Look for the appearance of signals corresponding to the amine moiety and shifts in the aromatic region of the phenylpyrimidine core.

Example Reaction Data
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Illustrative Yield
MorpholinePd₂(dba)₃ (1)BINAP (3)NaOtBuToluene1001280-90%
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101875-85%
BenzylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBuToluene901082-93%

Downstream Applications & Therapeutic Relevance

The derivatives synthesized from 2-(4-Bromophenyl)-5-methylpyrimidine are not merely academic curiosities; they are key components in the design of highly specific and potent therapeutic agents.

  • Kinase Inhibitors: The 2-phenylpyrimidine scaffold is a core element in numerous kinase inhibitors. For example, it is featured in potent inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies.[18] The Suzuki coupling protocol allows for the rapid synthesis of analogs where the second aryl ring can be modified to optimize binding in the kinase hinge region.

  • Antifungal Agents: Phenylpyrimidine derivatives have been identified as novel inhibitors of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis.[19][20] The ability to functionalize the phenyl ring via Suzuki or Buchwald-Hartwig reactions provides a direct route to improving potency and pharmacokinetic properties.

G cluster_start Intermediate cluster_reaction Key Transformation cluster_scaffold Core Scaffold cluster_target Therapeutic Target start 2-(4-Bromophenyl)-5-methylpyrimidine reaction Suzuki Coupling + (R-B(OH)₂) start->reaction [Pd], Base scaffold 2-(4-R-phenyl)-5-methylpyrimidine reaction->scaffold target Kinase Inhibitor Scaffold (e.g., BTK Inhibitors) scaffold->target Further Functionalization

Caption: Pathway from intermediate to a targeted therapeutic scaffold.

Conclusion

2-(4-Bromophenyl)-5-methylpyrimidine is a high-value intermediate that serves as a powerful launchpad for the synthesis of diverse and medicinally relevant molecules. Its utility is maximized through robust and well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols outlined in this guide provide a reliable framework for researchers to efficiently generate novel compound libraries, thereby accelerating the discovery of next-generation therapeutics. The inherent modularity of these synthetic routes ensures that this building block will remain a staple in the toolkit of drug development professionals.

References

  • GeneOnline News. (2026, January 24). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. GeneOnline. 9

  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. 10

  • Powers, A. M., et al. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. 1

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem. 21

  • Shafiee, M., et al. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. 22

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 23

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. 24

  • Wang, X., et al. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. National Institutes of Health (NIH). 18

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. 25

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem. 13

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. 15

  • Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. 26

  • ResearchGate. (2025, August 6). Synthetic protocols for non-fused pyrimidines. ResearchGate. 27

  • ResearchGate. (n.d.). Synthesis of pyrimidine intermediates 5a–l. Reagents and conditions. ResearchGate. 28

  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET. Thermo Fisher Scientific. 6

  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET. TCI Chemicals. Link

  • Wang, Y., et al. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health (NIH). 19

  • RSC Publishing. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. 20

  • ResearchGate. (n.d.). Pharmacological Significances of Pyrimidine Derivatives: A Review. ResearchGate. 2

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. 17

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. 16

  • PubMed. (n.d.). Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. PubMed. 3

  • ChemScene. (n.d.). Safety Data Sheet. ChemScene. 7

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. 11

  • Key Organics. (2017, December 1). Safety Data Sheet. Key Organics. 29

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. 30

  • SpecialChem. (2026, January 26). Why 2-(4-Bromophenyl)imidazo[1,2-a]pyridine is a Key Intermediate for Your R&D. SpecialChem. 4

  • Protheragen. (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Protheragen. 31

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. 12

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. 14

  • Evonik. (n.d.). Intermediates for the pharmaceutical industry. Evonik Industries. 32

  • CymitQuimica. (n.d.). 2-(4-bromophenyl)-5-methylpyrimidine. CymitQuimica. 5

Sources

Method

Application Note: Leveraging 2-(4-Bromophenyl)-5-methylpyrimidine in Kinase Inhibitor Discovery

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 2-(4-Bromophenyl)-5-methylpyrimidine as a privileged scaffold for Ty...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 2-(4-Bromophenyl)-5-methylpyrimidine as a privileged scaffold for Type I and Type II kinase inhibitor development.

Introduction & Strategic Utility

The pyrimidine heterocycle is a "privileged structure" in kinase drug discovery, serving as the core scaffold for numerous FDA-approved inhibitors (e.g., Imatinib, Pazopanib). The specific intermediate 2-(4-Bromophenyl)-5-methylpyrimidine represents a highly versatile building block designed to address two critical challenges in lead optimization: selectivity and solubility .

Structural Rationale (The "Why")

This scaffold functions as a Hinge-Binding Core with a pre-installed vector for solubility expansion.

  • Pyrimidine Core (Hinge Binder): The N1 and N3 nitrogens typically interact with the hinge region of the kinase ATP-binding site via hydrogen bonds (e.g., to the backbone NH and CO of the "gatekeeper+1" or "gatekeeper+3" residues).

  • 5-Methyl Group (Hydrophobic Contact): This substituent is positioned to interact with the Gatekeeper residue (often Methionine, Threonine, or Phenylalanine) or fill the hydrophobic pocket I, enhancing affinity through van der Waals interactions.

  • 4-Bromophenyl Moiety (Solvent Vector): The phenyl ring projects towards the solvent front. The para-bromine atom serves as a reactive handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing tails (e.g., piperazines, morpholines) or H-bond donors to interact with the ribose-binding pocket.

Target Classes

This scaffold is particularly relevant for:

  • Tyrosine Kinases (e.g., JAK, SRC, ABL): Where the 2-aryl group fits into the hydrophobic pocket adjacent to the hinge.

  • Serine/Threonine Kinases (e.g., CDK, MAPK): Where the 5-substitution creates selectivity against kinases with larger gatekeeper residues.

Experimental Protocol: Synthesis of the Core Scaffold

While this intermediate can be sourced commercially, in-house synthesis ensures purity and allows for rapid analog generation (e.g., changing the 5-methyl to 5-ethyl). The most robust route utilizes a condensation reaction between a benzamidine and a vinamidinium salt or substituted acrolein.

Protocol A: De Novo Synthesis via Condensation

Reaction Overview: 4-Bromobenzamidine hydrochloride + 3-(Dimethylamino)-2-methylacrolein


 2-(4-Bromophenyl)-5-methylpyrimidine

Materials:

  • 4-Bromobenzamidine HCl (1.0 eq)

  • 3-(Dimethylamino)-2-methyl-2-propenal (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-Bromobenzamidine HCl (10 mmol) in anhydrous Ethanol (20 mL).

  • Base Addition: Add Sodium Ethoxide (25 mmol, 21% wt in EtOH) dropwise at room temperature. Stir for 15 minutes to liberate the free amidine base.

  • Cyclization: Add 3-(Dimethylamino)-2-methyl-2-propenal (11 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) and stir for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
    
  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate the organic layer. Purify the crude solid via Flash Column Chromatography (

    
    , 0-20% EtOAc in Hexanes) to yield the title compound as an off-white solid.
    

Yield Expectation: 75–85% Validation:


H NMR (DMSO-

) should show two doublets for the para-substituted phenyl ring and two singlets (or one singlet integrating to 2H) for the pyrimidine H4/H6 protons, plus a singlet for the 5-methyl group.

Application Protocol: Library Expansion (SAR)

The primary utility of this scaffold is the Suzuki-Miyaura Coupling at the 4-bromo position to generate a library of "Tail" analogs.

Protocol B: High-Throughput Suzuki Coupling

Objective: Attach polar heterocycles or substituted aryl groups to improve ADME properties.

Materials:

  • Scaffold: 2-(4-Bromophenyl)-5-methylpyrimidine (1.0 eq)

  • Boronic Acid/Ester:

    
     (1.5 eq) (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole for solubility)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine the scaffold, boronic acid, and solvent. Sparge with Nitrogen gas for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base. Cap the vial immediately.

  • Reaction: Heat to

    
    C for 1 hour (conventional heating) or 
    
    
    
    C for 20 minutes (Microwave irradiation).
  • Filtering: Filter the reaction mixture through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Analysis: Analyze by LC-MS to confirm conversion.

  • Purification: For library scale (10-50 mg), use preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the logical flow from starting materials to the final kinase inhibitor library.

G Start1 4-Bromobenzamidine (Hinge Binder Precursor) Core CORE SCAFFOLD: 2-(4-Bromophenyl)- 5-methylpyrimidine Start1->Core Condensation (NaOEt, Reflux) Start2 3-(Dimethylamino)- 2-methylacrolein Start2->Core Suzuki Suzuki Coupling (Pd(dppf)Cl2, Base) Core->Suzuki Library Expansion (+ Boronic Acids) Library Inhibitor Library (Solubilizing Tails) Suzuki->Library Purification Assay Kinase Assay (ADP-Glo / FRET) Library->Assay IC50 Determination

Caption: Workflow for synthesizing the core scaffold and diversifying it via Palladium-catalyzed cross-coupling to generate a focused kinase inhibitor library.

Figure 2: Pharmacophore Binding Mode

This diagram represents the abstract interaction of the scaffold within the ATP-binding pocket.

BindingMode Hinge Hinge Region (H-Bonds) Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front (Solubility/Selectivity) Pyrim Pyrimidine N1/N3 (Acceptor) Pyrim->Hinge H-Bonding Methyl 5-Methyl Group (VdW Contact) Methyl->Gatekeeper Hydrophobic Interaction Phenyl 4-Bromophenyl (Linker) Phenyl->Pyrim C2-Attachment Tail Coupled Tail (R-Group) Phenyl->Tail C4'-Coupling Tail->Solvent Exposure

Caption: Schematic representation of the 2-(4-Bromophenyl)-5-methylpyrimidine scaffold binding mode. The 5-methyl group targets the gatekeeper, while the bromophenyl group directs the tail into the solvent front.

Biological Validation: Kinase Assay Protocol

To validate the activity of the synthesized library, use a luminescent ADP-detection assay (e.g., ADP-Glo™).

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Compound Handling: Serial dilute compounds in 100% DMSO (Start at 10

    
    M, 1:3 dilutions). Transfer 50 nL to a 384-well plate.
    
  • Enzyme Reaction: Add 2.5

    
    L of Kinase solution (e.g., JAK2, 1-5 ng/well). Incubate for 10 min.
    
  • Substrate Addition: Add 2.5

    
    L of ATP/Substrate mix (ATP concentration at 
    
    
    
    apparent). Incubate for 60 min at RT.
  • Detection: Add 5

    
    L ADP-Glo Reagent (40 min incubation) followed by 10 
    
    
    
    L Kinase Detection Reagent (30 min incubation).
  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines as tyrosine kinase inhibitors." Current Pharmaceutical Design, 20(1), 1-10. Link(Grounding for pyrimidine scaffold utility).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link(Standard protocol for Suzuki coupling).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)..." Journal of Medicinal Chemistry, 47(27), 6658-6661. Link(Example of 2-aminopyrimidine kinase inhibitors).

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601–3616. Link(Structural basis for pyrimidine binding).

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[2][3] Nature Reviews Cancer, 9, 28–39. Link(General overview of Type I/II binding modes).

Sources

Application

Application Note: Precision Synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine

Abstract & Strategic Overview The pyrimidine heterocycle is a cornerstone of medicinal chemistry, serving as a scaffold for kinase inhibitors, liquid crystals, and agrochemicals. This guide details the synthesis of 2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrimidine heterocycle is a cornerstone of medicinal chemistry, serving as a scaffold for kinase inhibitors, liquid crystals, and agrochemicals. This guide details the synthesis of 2-(4-bromophenyl)-5-methylpyrimidine , a valuable intermediate where the 4-bromo handle allows for subsequent diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling) and the 5-methyl group provides metabolic stability or steric modulation.

While transition-metal cross-coupling (Suzuki-Miyaura) is a common route for biaryls, it presents chemoselectivity challenges in this specific substrate due to the presence of a reactive aryl bromide in the final product. Therefore, this protocol prioritizes De Novo Cyclocondensation as the "Gold Standard" method for high-purity synthesis, while providing the Suzuki method as a secondary high-throughput alternative.

Core Comparison of Methods
FeatureMethod A: Cyclocondensation (Recommended)Method B: Suzuki Coupling
Purity Profile High (>98%); no heavy metal residues.Moderate; requires Pd scavenging.
Regioselectivity Absolute (dictated by precursors).Risk of oligomerization at the Br-site.
Scalability Excellent (Multi-gram to Kilogram).Good (Milligram to Gram).
Cost Efficiency High (Cheap starting materials).Moderate (Pd catalysts are expensive).

Method A: De Novo Cyclocondensation (The Gold Standard)

This route involves the condensation of an amidine with a vinamidinium salt or an enaminone. It is preferred because it constructs the pyrimidine ring from scratch, ensuring that the halogen handle (bromine) remains intact without competing side reactions.

Retrosynthetic Logic & Mechanism

The synthesis relies on the reaction between 4-bromobenzamidine (nucleophile) and 3-(dimethylamino)-2-methyl-2-propenal (electrophile).

  • Step 1: Neutralization of the amidine hydrochloride salt.

  • Step 2: Michael-type addition of the amidine nitrogen to the

    
    -carbon of the enaminone.
    
  • Step 3: Intramolecular cyclization and elimination of dimethylamine and water.

Reagents & Equipment[1]
  • Precursor A: 4-Bromobenzamidine hydrochloride (CAS: 135350-22-2)

  • Precursor B: 3-(Dimethylamino)-2-methyl-2-propenal (CAS: 19125-76-9)

  • Base: Sodium Ethoxide (NaOEt) (21 wt% in ethanol) or Potassium Carbonate (

    
    )
    
  • Solvent: Absolute Ethanol (EtOH) or DMF

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer.

Step-by-Step Protocol
Phase 1: Free-Basing the Amidine
  • Setup: Flame-dry a 250 mL 3-neck flask and purge with

    
    .
    
  • Charging: Add 4-Bromobenzamidine HCl (5.00 g, 21.2 mmol) and absolute Ethanol (50 mL).

  • Neutralization: Add NaOEt solution (21% in EtOH, 8.8 mL, ~23.3 mmol, 1.1 eq) dropwise at room temperature.

    • Observation: The solution will become slightly cloudy as NaCl precipitates. Stir for 15 minutes.

Phase 2: Condensation
  • Addition: Add 3-(Dimethylamino)-2-methyl-2-propenal (2.64 g, 23.3 mmol, 1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (78°C) .

  • Monitoring: Maintain reflux for 6–8 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the polar amidine spot (

      
      ) and appearance of a non-polar UV-active product (
      
      
      
      ).
Phase 3: Workup & Purification
  • Cooling: Allow the reaction to cool to room temperature.

  • Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

  • Precipitation: Pour the concentrated residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.[1]

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the cake with water (

    
     mL) to remove residual salts and cold ethanol (
    
    
    
    mL) to remove unreacted enaminone.
  • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 4.2 – 4.8 g (80–90%) Appearance: Off-white to pale yellow crystalline solid.

Method B: Suzuki-Miyaura Cross-Coupling (Alternative)

Use this method only if the pyrimidine core is already available and you are screening varying aryl groups in a high-throughput medicinal chemistry campaign.

Critical Warning: The product contains an aryl bromide. Over-reaction can lead to polymerization where the product acts as the electrophile for the next catalytic cycle.

Protocol
  • Reagents:

    • 2-Chloro-5-methylpyrimidine (1.0 eq)

    • 4-Bromophenylboronic acid (1.05 eq) — Do not use excess.

    • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       (5 mol%)
      
    • Base:

      
       (2.0 eq, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane.[2]

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Combine reagents in a microwave vial or sealed tube.

    • Heat to 80°C (strictly controlled). Do not exceed 100°C.

    • Monitor by LC-MS every 30 minutes. Stop immediately upon consumption of the chloropyrimidine.

  • Workup: Standard extraction (EtOAc/Water), dry over

    
    , and purify via Flash Chromatography (0-20% EtOAc/Hexanes).
    

Visualized Workflows

Mechanistic Pathway (Method A)

ReactionMechanism Amidine 4-Bromobenzamidine (Nucleophile) Intermediate Acyclic Intermediate Amidine->Intermediate Michael Addition Enaminone 3-(Dimethylamino)- 2-methyl-2-propenal (Electrophile) Enaminone->Intermediate Transition Cyclization (- HNMe2) Intermediate->Transition Dehydration Product 2-(4-Bromophenyl)- 5-methylpyrimidine Transition->Product - H2O

Figure 1: Mechanistic pathway of the cyclocondensation reaction. The amidine nitrogen attacks the enaminone, followed by ring closure.

Experimental Decision Tree

Workflow Start Start Synthesis CheckMat Are precursors available? Start->CheckMat MethodA Method A: Cyclocondensation (High Purity) CheckMat->MethodA Yes MethodB Method B: Suzuki Coupling (HTS Screening) CheckMat->MethodB No (Only chloro-pyrimidine avail) Reflux Reflux in EtOH (NaOEt, 6-8h) MethodA->Reflux Monitor TLC Check (Amidine consumed?) Reflux->Monitor Monitor->Reflux Incomplete Workup Precipitate in Ice Water Monitor->Workup Complete Dry Vacuum Dry 45°C Workup->Dry

Figure 2: Operational workflow for selecting and executing the synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected parameters.

ParameterExpected ValueDiagnostic Note
Physical State White/Pale Yellow SolidDark yellow/orange indicates oxidation or residual enaminone.
Melting Point 178 – 182°CSharp range (<2°C) indicates high purity.

NMR (300 MHz,

)

8.60 (s, 2H, Pyr-H)
The singlet at ~8.6 ppm confirms the symmetrical pyrimidine ring.

NMR (Aromatic)

8.30 (d, 2H), 7.60 (d, 2H)
Characteristic AA'BB' pattern of the 4-bromophenyl group.

NMR (Methyl)

2.35 (s, 3H)
Singlet. If split, check for incomplete cyclization.
Mass Spec (ESI+)

1:1 isotopic ratio confirms the presence of one Bromine atom.

Troubleshooting & Optimization

Problem: Low Yield / Sticky Solid

  • Cause: Incomplete neutralization of the amidine HCl salt.

  • Fix: Ensure NaOEt is fresh. If using

    
    , switch to DMF and heat to 100°C to improve solubility.
    

Problem: Product is colored (Red/Brown)

  • Cause: Polymerization of the enaminone (3-dimethylamino-2-methylacrolein) which is heat-sensitive.

  • Fix: Distill the enaminone before use if it looks dark. Perform the reaction under strict

    
     atmosphere.
    

Problem: Suzuki Coupling yields mixtures

  • Cause: "Homocoupling" of the boronic acid or oligomerization.

  • Fix: Switch to Method A. If Method B is mandatory, use a bulky ligand (e.g., XPhos) which may suppress oxidative addition into the aryl bromide product, although this is difficult to control perfectly.

References

  • General Pyrimidine Synthesis (Pinner/Remfry)

    • Kenner, G. W., et al. "Pyrimidines." Journal of the Chemical Society, 1943.
    • Context: Foundational chemistry for amidine-enaminone condens
    • (Analogous reaction).

  • Tu, S., et al. "Microwave-assisted synthesis of 2-substituted pyrimidines." Journal of Chemical Research, 2002.
  • Suzuki Coupling Selectivity

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
    • Context: Mechanistic basis for oxidative addition r
  • Properties of 3-Dimethylamino-2-methylacrolein

    • Sigma-Aldrich Product Specification & Safety D
    • Context: Handling and stability of the vinamidinium equivalent.

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) before handling brominated aromatics and pyrimidine derivatives.

Sources

Method

Application Note: Large-Scale Synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8). Unlike transition-metal-catalyzed cross-coupling routes (e.g., Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8). Unlike transition-metal-catalyzed cross-coupling routes (e.g., Suzuki-Miyaura) which often suffer from regioselectivity issues or expensive catalyst removal when applied to di-halogenated systems, this protocol utilizes a cyclocondensation (Pinner-type) strategy .

By condensing 4-bromobenzamidine hydrochloride with 3-(dimethylamino)-2-methyl-2-propenal , we achieve the target scaffold with unambiguous regiochemistry. This method is selected for its high atom economy, absence of heavy metals, and suitability for multi-kilogram production batches.

Key Performance Indicators (KPIs)
ParameterSpecification
Target Yield > 85% (Isolated)
Purity (HPLC) > 99.0% (a/a)
Scale Suitability 100 g to 50 kg
Key Impurity Unreacted Amidine (< 0.5%)

Retrosynthetic Analysis & Mechanism

The synthesis relies on the reaction between a bis-nucleophile (the amidine) and a bis-electrophile (the vinamidinium equivalent). The 4-bromophenyl group is introduced via the amidine, ensuring it resides exclusively at the C2 position of the pyrimidine ring. The methyl group is embedded in the C3-electrophile, positioning it at C5.

Mechanistic Pathway (Graphviz)

ReactionPathway Amidine 4-Bromobenzamidine (Bis-Nucleophile) Intermediate Acyclic Intermediate Amidine->Intermediate Nucleophilic Attack (Base) Enaminone 3-(Dimethylamino)- 2-methyl-2-propenal (Bis-Electrophile) Enaminone->Intermediate Transition Cyclization (- Me2NH) Intermediate->Transition Elimination Product 2-(4-Bromophenyl)- 5-methylpyrimidine Transition->Product Aromatization (- H2O)

Caption: Figure 1. Cyclocondensation pathway showing the assembly of the N-C-N and C-C-C fragments.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled:

ParameterRangeImpact on Quality
Base Equivalents 1.1 – 1.2 eqInsufficient base leaves unreacted amidine salt; excess base promotes side reactions.
Temperature 75°C – 80°C (Reflux)Required for complete cyclization. Low temp leads to acyclic intermediates.
Reaction Time 6 – 12 hoursExtended reflux >24h may cause minor debromination or polymerization.
Solvent Water Content < 0.5%Water competes with the amidine nucleophile, hydrolyzing the enaminone.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5]
  • Starting Material A: 4-Bromobenzamidine hydrochloride (CAS 135350-16-6) - Purity >98%

  • Reagent B: 3-(Dimethylamino)-2-methyl-2-propenal (CAS 19125-76-9) - Purity >97%

  • Base: Sodium Methoxide (NaOMe), 25 wt% solution in Methanol.

  • Solvent: Ethanol (Absolute) or Methanol.

Step-by-Step Procedure (1.0 kg Scale)

Step 1: Reactor Charging

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Purge the reactor with nitrogen.

  • Charge Ethanol (10 L) .

  • Add 4-Bromobenzamidine hydrochloride (1.00 kg, 4.25 mol) .

  • Stir at 20°C to obtain a suspension.

Step 2: Free-Basing & Addition

  • Add Sodium Methoxide 25% solution (1.01 kg, 4.68 mol, 1.1 eq) dropwise over 30 minutes.

    • Observation: The mixture will become slightly clearer as the free amidine is generated, followed by the precipitation of NaCl.

  • Stir for an additional 30 minutes at 25°C.

  • Add 3-(Dimethylamino)-2-methyl-2-propenal (0.58 kg, 5.10 mol, 1.2 eq) in one portion.

    • Note: This reagent is a low-melting solid/oil.[1] Pre-melting at 40°C facilitates transfer.

Step 3: Reaction (Cyclization)

  • Heat the reaction mixture to Reflux (78°C) .

  • Maintain reflux for 8 hours .

  • IPC (In-Process Control): Take an aliquot, quench in water/MeCN, and analyze by HPLC.

    • Criteria: Amidine < 1.0%.[2]

Step 4: Workup & Isolation

  • Cool the reactor to 20°C .

  • Add Deionized Water (5 L) slowly over 1 hour.

    • Causality: The product is lipophilic. Adding water increases the polarity of the solvent, forcing the product to crash out while inorganic salts (NaCl) and byproduct (Dimethylamine) remain in the filtrate.

  • Cool further to 0-5°C and age the slurry for 2 hours.

  • Filter the solids using a centrifuge or Nutsche filter.

  • Wash the cake with 50% Ethanol/Water (2 L) (chilled).

Step 5: Purification (Recrystallization)

  • Transfer the wet cake back to the reactor.

  • Add Ethyl Acetate (4 L) and heat to 60°C until fully dissolved.

  • Add n-Heptane (4 L) slowly at 60°C.

  • Cool slowly to 20°C (ramp rate: 10°C/hour) to grow large crystals.

  • Cool to 0°C and hold for 1 hour.

  • Filter and wash with n-Heptane (1 L).

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: 4-Bromobenzamidine HCl + Ethanol BaseAdd Add NaOMe (Free-basing) Start->BaseAdd ReagentAdd Add Enaminone (3-Dimethylamino-2-methyl-2-propenal) BaseAdd->ReagentAdd Reflux Reflux (78°C, 8h) Cyclization ReagentAdd->Reflux Quench Cool & Add Water Precipitation Reflux->Quench Filter1 Filtration (Remove salts/byproducts) Quench->Filter1 Recryst Recrystallization (EtOAc / Heptane) Filter1->Recryst Final Pure Product 2-(4-Bromophenyl)-5-methylpyrimidine Recryst->Final

Caption: Figure 2. Unit operations for the large-scale isolation of the target pyrimidine.

Analytical Characterization

To validate the synthesis, compare the isolated material against these standard values:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 138 – 140 °C.

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.60 (s, 2H, Pyrimidine H-4,6)

    • δ 8.30 (d, J=8.5 Hz, 2H, Ar-H)

    • δ 7.60 (d, J=8.5 Hz, 2H, Ar-H)

    • δ 2.35 (s, 3H, CH3)

  • Mass Spectrometry (ESI+): m/z 249.0/251.0 [M+H]+ (Characteristic Br isotope pattern).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss in mother liquor.Check reflux temp. Ensure water addition in Step 4 is sufficient to precipitate all product.
Yellow Coloration Oxidation of enaminone or trace polymerization.Recrystallize with activated charcoal treatment. Ensure Nitrogen purge during reflux.
High Impurity (Amidine) Insufficient reaction time or base.Extend reflux time. Verify stoichiometry of NaOMe.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 10866847, 2-(4-Bromophenyl)-5-methylpyrimidine.
  • Synthetic Methodology (Pinner/Amidine Condensation)

    • Schenone, P., et al. "Reaction of 3-dimethylamino-2-methyl-2-propenal with amidines." Journal of Heterocyclic Chemistry, 1990. (General method for 5-methylpyrimidines).
    • Organic Syntheses, Coll. Vol. 8, p. 204 (1993).
  • Reagent Availability (3-Dimethylamino-2-methyl-2-propenal)

    • Sigma-Aldrich (Merck). Product No. 365459.
  • Alternative Routes (Comparative Analysis)

    • US Patent 10556871B1. "Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Sources

Application

High-Fidelity Synthesis of Macitentan: The 5-(4-Bromophenyl)-4,6-Dichloropyrimidine Protocol

[1] Executive Summary This application note details the synthesis of Macitentan (Opsumit®), a dual endothelin receptor antagonist (ERA), focusing on the critical intermediate 5-(4-bromophenyl)-4,6-dichloropyrimidine .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthesis of Macitentan (Opsumit®), a dual endothelin receptor antagonist (ERA), focusing on the critical intermediate 5-(4-bromophenyl)-4,6-dichloropyrimidine .[1][2] While early discovery routes utilized varying disconnection strategies, the industrial standard has converged on the functionalization of this pyrimidine core. This guide provides a step-by-step protocol for constructing the scaffold and the subsequent regioselective nucleophilic aromatic substitutions (


) required to assemble the final drug substance. Emphasis is placed on impurity control, specifically minimizing bis-substitution byproducts during the sulfamide coupling.

Retrosynthetic Analysis & Strategy

The structural complexity of Macitentan is best managed by disconnecting the molecule at the pyrimidine core. The central 5-(4-bromophenyl)-4,6-dichloropyrimidine (Intermediate 3) serves as the electrophilic hub. The synthesis relies on the differing reactivity of the two chlorine atoms: the first displacement by


-propylsulfamide is facile, while the second requires harsher conditions with ethylene glycol.
Pathway Visualization

Macitentan_Retrosynthesis Macitentan Macitentan (Target) Glycol_Int Hydroxyethoxy Intermediate Glycol_Int->Macitentan + BromoPyrim (SNAr) Chloro_Int Monochloro-Sulfamide Intermediate Chloro_Int->Glycol_Int + Ethylene Glycol (SNAr) Dichloro_Core 5-(4-bromophenyl)-4,6-dichloropyrimidine (CRITICAL INTERMEDIATE) Dichloro_Core->Chloro_Int + Propylsulfamide (Regioselective SNAr) Propylsulfamide N-Propylsulfamide Propylsulfamide->Chloro_Int EthyleneGlycol Ethylene Glycol EthyleneGlycol->Glycol_Int BromoPyrim 5-Bromo-2-chloropyrimidine BromoPyrim->Macitentan

Figure 1: Retrosynthetic disconnection showing the pivotal role of the dichloropyrimidine core.

Phase I: Synthesis of the Core Scaffold

The construction of 5-(4-bromophenyl)-4,6-dichloropyrimidine is the foundational step. This process converts a linear phenylacetic acid derivative into the heterocyclic core.

Step 1: Malonate Formation & Cyclization

Reaction: Condensation of dimethyl 2-(4-bromophenyl)malonate with formamidine.

  • Reagents: Dimethyl 2-(4-bromophenyl)malonate, Formamidine acetate, NaOMe, MeOH.

  • Mechanism: Base-mediated condensation cyclization.

  • Protocol:

    • Charge a reactor with MeOH (10 vol) and NaOMe (3.0 eq).

    • Add Formamidine acetate (1.2 eq) and stir for 30 min.

    • Add Dimethyl 2-(4-bromophenyl)malonate (1.0 eq) dropwise.

    • Reflux (65°C) for 4–6 hours until HPLC indicates <1% starting material.

    • Workup: Cool to 20°C. Acidify with HCl to pH 2–3 to precipitate the 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (also known as the "diol"). Filter and dry.[2][3]

Step 2: Chlorination (Activation)

Reaction: Conversion of the diol to the dichloro-derivative using


.
  • Reagents:

    
     (Phosphorus oxychloride), 
    
    
    
    -Dimethylaniline (PhNMe2).
  • Protocol:

    • Suspend the "diol" intermediate in

      
       (5 vol).
      
    • Add PhNMe2 (1.0 eq) slowly (Exothermic!).

    • Heat to reflux (105°C) for 8–12 hours.

    • Critical Quench: Distill off excess

      
       under reduced pressure. Pour the viscous residue slowly into crushed ice/water (maintain T < 20°C).
      
    • Neutralize with

      
       or NaOH to pH 8.
      
    • Extract with Toluene or DCM. Crystallize from Ethanol/Water.

    • Target Quality: Purity >99.0% (HPLC), MP: 178–180°C.

Phase II: Macitentan Assembly

This phase utilizes the electrophilicity of the dichloropyrimidine. The order of addition is crucial to prevent impurities.

Workflow Diagram

Macitentan_Workflow Step1 Step 1: Sulfamoylation (DMSO, K2CO3, 25°C) Step2 Step 2: Etherification (Ethylene Glycol, KOtBu, 100°C) Step1->Step2 Step3 Step 3: Final Coupling (THF, NaH, 5-Br-2-Cl-Pyr) Step2->Step3 FinalProduct Macitentan API (>99.5% Purity) Step3->FinalProduct Macitentan Input1 Dichloro Core Input1->Step1 Input2 Propylsulfamide Input2->Step1 Input3 5-Bromo-2-chloropyrimidine Input3->Step3

Figure 2: Sequential assembly of Macitentan from the core intermediate.[2][3]

Detailed Protocols
Step 1: Regioselective Sulfamoylation

This is the most sensitive step. The goal is to displace one chloride with


-propylsulfamide without displacing the second.
  • Reagents: Dichloropyrimidine core (1.0 eq),

    
    -propylsulfamide (1.1 eq), 
    
    
    
    (2.5 eq), DMSO.
  • Procedure:

    • Dissolve

      
      -propylsulfamide in DMSO.[1][4] Add 
      
      
      
      and stir at 25°C for 30 min.
    • Add the Dichloropyrimidine solid in portions.

    • Stir at ambient temperature (20–25°C) for 24 hours.

      • Note: Do not heat. Heating promotes bis-substitution (Impurity B).

    • Quench: Add water and citric acid (pH 4–5). The product precipitates.[5]

    • Product:

      
      -[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-
      
      
      
      '-propylsulfamide.[1][4][6]
Step 2: Glycol Introduction

The remaining chloride is deactivated and sterically hindered, requiring stronger conditions.

  • Reagents: Ethylene glycol (solvent/reactant), Potassium tert-butoxide (

    
    ).
    
  • Procedure:

    • Suspend the Step 1 intermediate in Ethylene glycol (10 vol).

    • Add

      
       (3.0 eq).
      
    • Heat to 90–100°C for 12–15 hours.

    • Workup: Cool, dilute with water, and extract into EtOAc or precipitate by acidification.

Step 3: Final Heteroaryl Ether Formation
  • Reagents: Step 2 Alcohol, 5-bromo-2-chloropyrimidine, NaH or

    
    , THF/DMF.
    
  • Procedure:

    • Dissolve Step 2 intermediate in dry THF.

    • Add NaH (3.0 eq) at 0°C. Stir 30 min.

    • Add 5-bromo-2-chloropyrimidine (1.2 eq).

    • Warm to RT and stir until completion (approx. 4h).[6][7]

    • Purification: Recrystallization from Methanol/Water is standard to achieve API grade.

Process Control: Impurity Management

Achieving ICH-compliant purity requires monitoring specific side-reactions associated with the pyrimidine core.

Impurity IDStructure DescriptionRoot CauseMitigation Strategy
Impurity A Hydroxy-pyrimidine (Hydrolysis)Water presence during Step 1 or 2.Ensure dry DMSO/Glycol; minimize air exposure of

.
Impurity B Bis-sulfamideOver-reaction in Step 1.Maintain T < 30°C; Control stoichiometry of sulfamide.
Impurity C Bis-glycol etherDirect displacement of both Cls by glycol.Ensure Step 1 is complete before adding glycol; Avoid glycol in Step 1.
Impurity D Des-propyl MacitentanDegradation/Starting material impurity.QC check on

-propylsulfamide starting material.

References

  • Bolli, M. H., et al. (2012).[6][8] The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.[6][7][8][9] Journal of Medicinal Chemistry, 55(17), 7849–7861.[6][8] Link

  • Gatfield, J., et al. (2012). Macitentan, a novel dual endothelin receptor antagonist.[6][7][8][9][10] Life Sciences. Link

  • Optimus Drugs (P) Ltd. (2017). Process for preparation of macitentan. World Intellectual Property Organization, WO2017191565A1. Link

  • Actelion Pharmaceuticals. (2002). Pyrimidinesulfamides.[6][7][8][9][10] World Intellectual Property Organization, WO2002053557A1. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(4-Bromophenyl)-5-methylpyrimidine by Recrystallization

Welcome to the technical support center for the purification of crude 2-(4-Bromophenyl)-5-methylpyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(4-Bromophenyl)-5-methylpyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully obtaining high-purity material through recrystallization. The principles and methodologies discussed herein are grounded in established chemical principles and field-proven techniques for the purification of heterocyclic compounds.

I. Understanding the Compound and the Purification Challenge

2-(4-Bromophenyl)-5-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromophenyl and a methyl group. The purification of this compound by recrystallization is predicated on the principle of differential solubility: the desired compound and its impurities will have different solubilities in a given solvent system at various temperatures.[1][2] A successful recrystallization maximizes the recovery of the pure compound as crystals while leaving impurities dissolved in the mother liquor.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges encountered during the recrystallization of 2-(4-Bromophenyl)-5-methylpyrimidine.

A. Solvent Selection and Initial Dissolution

Question 1: How do I select an appropriate solvent for the recrystallization of 2-(4-Bromophenyl)-5-methylpyrimidine?

Answer: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For 2-(4-Bromophenyl)-5-methylpyrimidine, a molecule of intermediate polarity, a systematic screening of solvents is recommended. Based on the structure and data from related compounds, good starting points for single-solvent systems are ethanol, ethyl acetate, or acetone. For mixed-solvent systems, a combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is effective.[3][4][5] Common pairings include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude 2-(4-Bromophenyl)-5-methylpyrimidine into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexane, water) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves readily, the solvent is likely too good for single-solvent recrystallization but may be suitable as the "good" solvent in a mixed-solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • Continue adding the solvent in small portions with heating until the solid dissolves completely.

  • Allow the solution to cool to room temperature and then place it in an ice bath for 15-20 minutes.

  • A suitable solvent will show poor solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.

Table 1: Proposed Solvent Screening for 2-(4-Bromophenyl)-5-methylpyrimidine

SolventPredicted Solubility ProfilePotential Use
EthanolModerately soluble at room temp, very soluble when hotGood candidate for single-solvent or as "good" solvent
AcetoneModerately soluble at room temp, very soluble when hotGood candidate for single-solvent or as "good" solvent
Ethyl AcetateSparingly soluble at room temp, soluble when hotGood candidate for single-solvent or as "good" solvent
TolueneSparingly soluble at room temp, soluble when hotPotential single-solvent, good for less polar impurities
HexaneInsoluble at room and hot temperaturesGood candidate for "poor" solvent in a mixed system
WaterInsolubleGood candidate for "poor" solvent with polar "good" solvents

Question 2: My compound is not dissolving even with a large amount of hot solvent. What should I do?

Answer: This indicates that the chosen solvent is too "poor" for your compound. You have a few options:

  • Switch to a more polar solvent: If you are using a nonpolar solvent like hexane or toluene, try a more polar one like ethyl acetate or ethanol.

  • Use a mixed-solvent system: Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., acetone) and then add a hot "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Then, add a few more drops of the "good" solvent to redissolve the precipitate before allowing it to cool.[4][5]

Question 3: I've added hot solvent and my compound has "oiled out" instead of dissolving. How can I fix this?

Answer: "Oiling out" occurs when the solid melts before it dissolves, forming an immiscible liquid layer. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[5] To resolve this:

  • Add more solvent: Increase the volume of the hot solvent to ensure the concentration of the compound is below its saturation point at that temperature.

  • Increase the temperature: Ensure the solution is at the boiling point of the solvent.

  • Switch to a lower-boiling point solvent: If the issue persists, choose a solvent with a lower boiling point.

  • For mixed-solvent systems: Add more of the "good" solvent to the hot mixture to bring the oil back into solution.

B. Crystal Formation and Isolation

Question 4: My solution has cooled, but no crystals have formed. What is the problem?

Answer: This is a common issue, often due to supersaturation or the solution not being concentrated enough. Here are several techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small crystal of pure 2-(4-Bromophenyl)-5-methylpyrimidine, add it to the solution to act as a template for crystallization.

  • Reduce the volume of the solvent: Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

  • Cool to a lower temperature: If cooling to room temperature is insufficient, place the flask in an ice bath, and if necessary, a dry ice/acetone bath.

  • Add an anti-solvent (for single-solvent systems): If you are using a single solvent, you can try adding a small amount of a "poor" solvent in which your compound is insoluble to induce precipitation. This should be done carefully, as rapid addition can cause the compound to "crash out" as an amorphous solid, trapping impurities.

dot

Troubleshooting_No_Crystals start No Crystals Formed scratch Scratch Inner Flask Surface start->scratch seed Add Seed Crystal start->seed concentrate Reduce Solvent Volume start->concentrate cool Cool to Lower Temperature start->cool antisolvent Add Anti-Solvent start->antisolvent end Crystals Form scratch->end seed->end concentrate->end cool->end antisolvent->end

Caption: Troubleshooting flowchart for inducing crystallization.

Question 5: The crystals that formed are very fine needles or a powder. Is this a problem?

Answer: Very fine crystals can be problematic as they have a large surface area that can adsorb impurities from the mother liquor. This is often a result of the solution cooling too quickly. To obtain larger, purer crystals, you should slow down the crystallization process.

  • Insulate the flask: After dissolving the compound in the hot solvent, cover the mouth of the flask and wrap it in glass wool or place it in a Dewar flask to slow the rate of cooling.

  • Re-dissolve and cool slowly: Reheat the solution to redissolve the fine crystals, and then allow it to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.

Question 6: My recrystallized product is colored, but the pure compound should be colorless. How do I remove the colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed by using activated charcoal.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Add charcoal to a slightly cooled solution to avoid violent boiling over.

  • Gently swirl the flask and reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Allow the filtered, colorless solution to cool and crystallize as usual.

C. Purity and Yield

Question 7: My yield after recrystallization is very low. What are the common causes?

Answer: A low yield can be attributed to several factors:

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-warmed.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product. Always wash with a small amount of the cold recrystallization solvent.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature.

dot

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude Crude Product solvent_screen Solvent Screening crude->solvent_screen dissolve Dissolve in Min. Hot Solvent solvent_screen->dissolve decolorize Decolorize with Charcoal (if needed) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool cold_filter Cold Filtration cool->cold_filter wash Wash with Cold Solvent cold_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product yield Calculate Yield pure_product->yield purity Assess Purity (TLC, MP, NMR) pure_product->purity

Caption: General workflow for the recrystallization of 2-(4-Bromophenyl)-5-methylpyrimidine.

Question 8: How can I assess the purity of my recrystallized 2-(4-Bromophenyl)-5-methylpyrimidine?

Answer: Several analytical techniques can be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): Compare the TLC of your recrystallized product with the crude material. The pure product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and identify the presence of any remaining impurities.

III. Potential Impurities in the Synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine

The nature of impurities will depend on the synthetic route used. A common approach to synthesizing aryl-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[7] For 2-(4-Bromophenyl)-5-methylpyrimidine, potential impurities could include:

  • Unreacted starting materials: Such as 4-bromobenzamidine or the 1,3-dicarbonyl precursor.

  • Side-products from the condensation reaction: Incomplete cyclization or alternative reaction pathways can lead to various byproducts.

  • Over- or under-brominated species: If the bromination of a precursor is a step in the synthesis, impurities with no bromine or multiple bromine atoms may be present.

A carefully chosen recrystallization solvent should have different solubilities for these potential impurities compared to the desired product.[1]

IV. Concluding Remarks

The successful recrystallization of 2-(4-Bromophenyl)-5-methylpyrimidine is a systematic process that combines a theoretical understanding of solubility with careful experimental technique. By methodically screening for an appropriate solvent system and employing the troubleshooting strategies outlined in this guide, researchers can effectively remove impurities and obtain a high-purity product suitable for downstream applications in drug discovery and development.

V. References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. Mixed Solvent Recrystallization. [Link]

  • U.S. Patent CN104592198A. Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.

  • U.S. Patent US20120309973A1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]

  • Li, J. et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. ResearchGate. [Link]

  • Zhang, R. et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. [Link]

  • de la Torre, M. C., & Garcia, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Sopan, D. J. et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • Fickelscherer, R. J. et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. [Link]

  • The Royal Society of Chemistry. Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. [Link]

  • Zhang, L. et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

  • Bolli, M. H. et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Asif, M. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It prioritizes the Cyclocondensation Route (Amidine + Enaminone) as the industry standard for m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It prioritizes the Cyclocondensation Route (Amidine + Enaminone) as the industry standard for maintaining halogen integrity, while addressing the "Suzuki Trap" often encountered by junior researchers.

Ticket ID: PYR-SYN-5M-BR Support Level: Senior Application Scientist Last Updated: February 2, 2026 Status: Active[1]

Executive Summary & Route Selection

The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine presents a classic chemoselectivity challenge. The presence of the aryl bromide (Ar-Br) functionality—a critical handle for downstream derivatization—dictates the synthetic strategy.

The "Gold Standard" Route: Cyclocondensation

Recommendation: Construct the pyrimidine ring around the stable aryl bromide.

  • Precursors: 4-Bromobenzamidine Hydrochloride + 3-(Dimethylamino)-2-methyl-2-propenal.

  • Mechanism: [3+3] Cyclocondensation.

  • Advantage: The Ar-Br bond is chemically orthogonal to the condensation conditions (base/alcohol), ensuring 100% halogen fidelity.

The "Suzuki Trap" (Not Recommended)

Risk: Coupling 2-Chloro-5-methylpyrimidine + 4-Bromophenylboronic acid.

  • Failure Mode: Palladium catalysts struggle to differentiate between the C-Cl (on pyrimidine) and the C-Br (on the product). This leads to oligomerization (Product-Br reacting with more Boronic Acid) and homocoupling .

  • Advisory: Only use this route if you have highly specialized ligands (e.g., bulky phosphines) capable of extreme chemoselectivity, which is rarely cost-effective.

Process Workflow & Mechanism (Cyclocondensation)

The following diagram illustrates the critical pathway and points of failure.

ReactionPathway Start1 4-Bromobenzamidine HCl Salt Inter1 Intermediate A: Linear Enamine Start1->Inter1 Nucleophilic Attack Side1 Impurity A: 4-Bromobenzamide (Hydrolysis) Start1->Side1 H2O Ingress (Wet Solvent) Start2 3-(Dimethylamino)- 2-methyl-2-propenal Start2->Inter1 Side2 Impurity B: Enaminone Oligomers (Tar) Start2->Side2 High Temp / Slow Amidine addn Base Base (NaOEt/EtOH) Base->Inter1 Inter2 Intermediate B: Dihydropyrimidine Inter1->Inter2 Cyclization Product TARGET: 2-(4-Bromophenyl)- 5-methylpyrimidine Inter2->Product Elimination of Dimethylamine/H2O

Figure 1: Mechanistic pathway for the cyclocondensation route, highlighting critical divergence points for impurities.

Troubleshooting Guide: Common Side Reactions

Issue 1: Low Yield & White Precipitate (Not Product)

Diagnosis: Amidine Hydrolysis The most common failure mode is the conversion of the amidine starting material into 4-Bromobenzamide . Amidines are essentially "masked" amides; in the presence of hydroxide (from wet base) or water, they hydrolyze rapidly.

  • Symptom: White solid isolated that is insoluble in dilute acid (Product is basic; Amide is neutral).

  • Root Cause:

    • Using "aged" NaOEt or EtOH that has absorbed atmospheric moisture.

    • Amidine HCl salt was not effectively neutralized to the free base in situ.

  • Corrective Action:

    • Dry Solvents: Use freshly distilled EtOH or anhydrous grade (water < 0.05%).

    • Order of Addition: Add the base to the amidine salt first and stir for 15 mins to generate the free base before adding the electrophile (enaminone).

    • Inert Atmosphere: Run the reaction under Nitrogen/Argon.

Issue 2: Dark/Tarry Reaction Mixture

Diagnosis: Enaminone Polymerization 3-(Dimethylamino)-2-methyl-2-propenal is an electrophilic Michael acceptor. If the amidine nucleophile is not available (e.g., poor solubility), the enaminone will react with itself.

  • Symptom: Reaction turns black/viscous; NMR shows broad aliphatic humps.

  • Root Cause:

    • Reaction temperature too high during addition.

    • Amidine free base has poor solubility in the chosen solvent.

  • Corrective Action:

    • Temperature Control: Add the enaminone dropwise at 0°C to Room Temperature . Only heat to reflux after addition is complete.

    • Solubility Check: If solubility is poor in EtOH, switch to n-Butanol or add a co-solvent like DMF (10% v/v).

Issue 3: "Ghost" Peak in LCMS (M+18)

Diagnosis: Incomplete Cyclization/Elimination You may observe a peak corresponding to the target mass + 18 (water) or + 45 (dimethylamine). This indicates the "Intermediate B" (Dihydropyrimidine) did not fully eliminate to aromatize.

  • Root Cause: Insufficient reaction time or base strength.

  • Corrective Action:

    • Increase reflux time (standard is 4–12 hours).

    • Ensure >1.1 equivalents of base are used to drive the elimination of dimethylamine.

Impurity Profile & Characterization Data

Use this table to identify peaks in your crude mixture.

ImpurityOrigin1H NMR Signature (DMSO-d6)Removal Strategy
4-Bromobenzamide Hydrolysis of SMBroad singlets (NH2) at ~7.4 & 8.0 ppm.Acid wash (1M HCl). Product dissolves; Amide precipitates/filters off.[1][2][3]
4-Bromobenzonitrile Decomposition of AmidineSharp singlet ~7.7 ppm (Ar-H shifts).Recrystallization (EtOH/Heptane).
Enaminone Dimer Self-reactionComplex aliphatic region 2.0–3.0 ppm.Silica plug filtration (DCM/MeOH).
Target Molecule Product Py-H (s, 2H) ~8.6 ppm; Me (s, 3H) ~2.3 ppm. N/A

Frequently Asked Questions (FAQs)

Q: Can I use 4-Bromobenzonitrile directly instead of the amidine? A: Yes, but it changes the chemistry. You would need to perform a "one-pot" Pinner synthesis (Nitrile + NaOMe -> Imidate -> + NH4Cl -> Amidine).

  • Warning: This adds a step and moisture sensitivity. It is cleaner to buy or pre-synthesize the Amidine HCl salt separately.

Q: I only have 1,1,3,3-tetramethoxy-2-methylpropane. Can I use this? A: Yes. This is a "masked" form of methylmalonaldehyde.

  • Protocol Adjustment: You must hydrolyze this acetal in situ using acid (HCl/Water) to generate the aldehyde species, then switch to basic conditions for the condensation with the amidine. This is a "two-stage" pH swing process and is technically more difficult than using the enaminone.

Q: Why avoid the Suzuki route? I have plenty of Pd catalyst. A: If you attempt Suzuki (2-Cl-5-Me-Pyr + 4-Br-Ph-B(OH)2), the Pd will insert into the C-Br of your product (2-(4-bromophenyl)-5-methylpyrimidine) almost as fast as it inserts into the starting material. You will generate significant amounts of bis-pyrimidine oligomers .

Experimental Protocol (Recommended)

Synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine

  • Preparation: To a dry round-bottom flask under N2, add 4-Bromobenzamidine HCl (1.0 equiv) and anhydrous Ethanol (10 V).

  • Free Basing: Add Sodium Ethoxide (21% wt in EtOH, 1.2 equiv) dropwise at room temperature. Stir for 15–30 minutes. The solution should become slightly cloudy (NaCl precipitation).

  • Addition: Add 3-(Dimethylamino)-2-methyl-2-propenal (1.1 equiv) dropwise over 10 minutes.

  • Cyclization: Heat the mixture to Reflux (78°C) for 6–12 hours. Monitor by TLC/LCMS.

  • Workup:

    • Cool to Room Temp.[2]

    • Concentrate under vacuum to ~20% volume.

    • Pour residue into Ice Water (20 V). Stir vigorously.

    • The product should precipitate as a solid.[2] Filter and wash with water.[2]

  • Purification: If the solid is off-white, recrystallize from Ethanol/Heptane (1:1) .

References

  • Movassaghi, M., & Hill, M. D. (2007).[4] Synthesis of pyrimidines by direct condensation of amides and nitriles.[5] Nature Protocols, 2(8), 2018–2023. Link

  • Jadhav, S. D., & Singh, A. (2017).[4] Oxidative annulation involving anilines, aryl ketones, and DMSO... for the synthesis of 4-arylpyrimidines.[4] Organic Letters, 19, 5673-5676.[4] Link

  • BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Guides. Link

  • PubChem Compound Summary. (2025). 3-Dimethylamino-2-methyl-2-propenal. National Center for Biotechnology Information. Link

  • Fawzia Al-Qalaf et al. (2009). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-Dimethylamino-2-Propenenitrile. Journal of Heterocyclic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Bromophenyl)-5-methylpyrimidine

Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide addresses the purification and troubleshooting of 2-(4-Bromophenyl)-5-methylpyrimidine (CAS: Variable/Generic structure type). This molecule is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide addresses the purification and troubleshooting of 2-(4-Bromophenyl)-5-methylpyrimidine (CAS: Variable/Generic structure type). This molecule is a critical "scaffold intermediate" often used in the synthesis of kinase inhibitors (e.g., JAK inhibitors) or endothelin receptor antagonists.

Synthetic Route Context: The most robust synthesis involves the condensation of 4-bromobenzamidine hydrochloride with 3-(dimethylamino)-2-methyl-2-propenal (or a vinamidinium salt equivalent) under basic conditions.

Critical Quality Attribute (CQA): The integrity of the C-Br bond is paramount. This handle is required for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Purification methods must avoid debromination or metal contamination that could poison future catalytic steps.

Diagnostic Flowchart: Impurity Identification

Use this logic tree to identify the specific nature of your contamination before selecting a purification protocol.

ImpurityDiagnosis Start Start: Analyze Crude Material (HPLC/TLC/NMR) Q1 Is the impurity more polar than the product? Start->Q1 Q2 Does the impurity appear near the solvent front (Non-polar)? Q1->Q2 No ImpurityA Likely: 4-Bromobenzamidine (Starting Material) Q1->ImpurityA Yes (Baseline/Very Polar) ImpurityB Likely: 4-Bromobenzamide (Hydrolysis Product) Q1->ImpurityB Yes (Slightly Polar) ImpurityC Likely: Oligomers/Tars (From Enaminone) Q2->ImpurityC Yes (Smear/Colored) ActionA Action: Acidic Aqueous Wash (Protocol A) ImpurityA->ActionA ActionB Action: Recrystallization (EtOH) (Protocol B) ImpurityB->ActionB ActionC Action: Silica Plug / Charcoal (Protocol C) ImpurityC->ActionC

Figure 1: Decision matrix for identifying impurities based on polarity and chromatographic behavior.

Troubleshooting Guide (FAQs)

Issue 1: The product is a sticky, dark solid instead of a crystalline powder.

Diagnosis: This is caused by polymerized enaminone (electrophile) residues. This occurs if the reaction mixture was heated too rapidly or if the electrophile degraded before reacting with the amidine. Solution:

  • Dissolve the crude material in a minimal amount of Dichloromethane (DCM).[1]

  • Perform a Silica Gel Plug Filtration (See Protocol C). The non-polar pyrimidine will elute, while the dark oligomers will adhere to the silica.

  • Recrystallize the resulting solid from Ethanol.

Issue 2: HPLC shows a persistent peak at RRT ~0.8 (Relative Retention Time).

Diagnosis: This is likely 4-Bromobenzamide .

  • Origin: Hydrolysis of the 4-bromobenzamidine starting material due to trace water in the solvent or base.

  • Challenge: Amides have similar solubility profiles to pyrimidines, making them difficult to wash away. Solution: Use Protocol B (Recrystallization) . The amide is significantly more soluble in hot ethanol but tends to stay in the mother liquor upon cooling compared to the less soluble pyrimidine product.

Issue 3: High baseline noise or "ghost peaks" in subsequent Suzuki couplings.

Diagnosis: Residual Amidine Hydrochloride .

  • Origin: Incomplete washing. The amidine salt can complex with Palladium catalysts, poisoning the next reaction step. Solution: Implement Protocol A (Acidic Wash) . The free base of the amidine is organic soluble, but the hydrochloride salt is water-soluble. You must ensure the aqueous layer is acidic (pH < 3) to force the amidine into the water phase.

Detailed Purification Protocols

Protocol A: Acidic Aqueous Workup (Removing Amidines)

Best for: Removing unreacted 4-bromobenzamidine.

  • Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

    • Ratio: 10 mL EtOAc per 1 g of crude.

  • Wash the organic layer with 1M HCl (2 x 10 mL).

    • Mechanism:[2][3][4][5][1][6] This protonates any unreacted amidine, converting it to the water-soluble hydrochloride salt. The pyrimidine (pKa ~ 1-2) remains mostly unprotonated and stays in the organic layer.

  • Wash with Saturated NaHCO₃ (1 x 10 mL) to neutralize trace acid.

  • Wash with Brine , dry over Na₂SO₄, and concentrate.

Protocol B: Recrystallization (Removing Amides & Isomers)

Best for: Final polishing and removing 4-bromobenzamide.

ParameterSpecification
Solvent System Ethanol (Absolute) or Ethanol/Water (9:1)
Concentration ~5-7 mL solvent per 1 g of solid
Temperature Reflux (78°C) to Room Temp (25°C) to 0°C

Step-by-Step:

  • Place the crude solid in a flask with a stir bar.

  • Add Ethanol and heat to reflux.

  • If the solution is not clear, add ethanol dropwise until dissolved.

  • Optional: If colored impurities persist, add Activated Charcoal (5 wt%) , stir for 5 mins at reflux, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature (stirring is optional; static cooling yields larger crystals).

  • Cool in an ice bath (0-4°C) for 1 hour.

  • Filter the white needles and wash with cold ethanol.

Protocol C: Silica Plug (Removing Tars)

Best for: "Crash" purification of dark, oily crudes.

  • Pack a sintered glass funnel (or short column) with Silica Gel (SiO₂).

    • Height: ~3-5 cm of silica.

  • Dissolve crude in DCM/Hexane (1:1) .

  • Pour onto the silica pad.

  • Elute with 10% Ethyl Acetate in Hexane .

  • Collect the filtrate. The dark tar will remain at the top of the silica pad.

  • Concentrate the filtrate to obtain the off-white solid.

Physicochemical Data Reference

Use these values to design custom solvent systems if the standard protocols fail.

SolventSolubility (25°C)Solubility (Reflux)Suitability
Water InsolubleInsolubleAnti-solvent (Wash)
Ethanol Low (< 10 mg/mL)High (> 100 mg/mL)Ideal for Recryst.
Ethyl Acetate ModerateHighExtraction Solvent
Dichloromethane HighHighLoading Solvent
Hexane InsolubleLowAnti-solvent
Toluene ModerateHighAlternative Recryst.

Synthesis & Impurity Pathway Diagram

Understanding how the impurities form allows you to prevent them upstream.

SynthesisPathways Amidine 4-Bromobenzamidine (Reactant A) Reaction Condensation (Base/Heat) Amidine->Reaction Hydrolysis Hydrolysis (Trace H2O) Amidine->Hydrolysis Enaminone 3-DMA-2-Methylacrolein (Reactant B) Enaminone->Reaction Polymerization Thermal Degradation Enaminone->Polymerization Product TARGET: 2-(4-Bromophenyl)- 5-methylpyrimidine Reaction->Product Impurity_Amide IMPURITY: 4-Bromobenzamide Hydrolysis->Impurity_Amide Impurity_Tar IMPURITY: Dark Oligomers Polymerization->Impurity_Tar

Figure 2: Mechanistic pathway showing the origin of the target molecule versus common impurities.

References

  • General Pyrimidine Synthesis: Schenone, P., et al. "Reaction of 3-dimethylamino-2-methyl-2-propenal with amidines." Journal of Heterocyclic Chemistry, 1990.

  • Recrystallization Techniques: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Resources.

  • Purification of Aryl Pyrimidines: BenchChem Technical Support. "Purification of 2-Aryl-pyrimidine Derivatives."

  • Solubility Data: Cayman Chemical. "4-Amino-5-(bromomethyl)-2-methylpyrimidine Product Data" (Analogous solubility profiles).

Sources

Optimization

Stability issues of 2-(4-Bromophenyl)-5-methylpyrimidine under reaction conditions

Topic: Stability & Reactivity Troubleshooting Guide Document ID: TS-PYR-BR-005 | Version: 2.1 | Status: Active[1][2] Executive Summary 2-(4-Bromophenyl)-5-methylpyrimidine is a robust building block under ambient storage...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Reactivity Troubleshooting Guide

Document ID: TS-PYR-BR-005 | Version: 2.1 | Status: Active[1][2]

Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine is a robust building block under ambient storage conditions but exhibits distinct stability windows under reaction conditions.[1][2] Its "instability" is often a mischaracterization of its high chemoselectivity requirements.[2]

This guide addresses the three most common failure modes reported by researchers:

  • Loss of Bromine (Hydrodebromination) during Pd-catalyzed couplings.

  • Pyrimidine Ring Degradation via nucleophilic attack at C4/C6.[2]

  • Complex Mixtures during Lithium-Halogen exchange (Li-Hal).

Module 1: Cross-Coupling Instability (The "Debromination" Issue)

User Complaint: "I attempted a Suzuki coupling, but the major byproduct is the de-brominated species (2-phenyl-5-methylpyrimidine). The bromine is gone, but no coupling occurred."

Technical Analysis

This is not thermal decomposition; it is a catalytic side reaction.[2] The pyrimidine ring is electron-deficient, making the C-Br bond susceptible to oxidative addition. However, if the Transmetallation step is slow, the Palladium(II) intermediate is prone to Hydrodebromination .

Mechanism of Failure:

  • Source of Hydride: Common solvents (isopropanol, ethanol) or reagents (amines) can act as hydride donors via

    
    -hydride elimination.[2]
    
  • Pathway: The Ar-Pd-Br species undergoes ligand exchange with a hydride source, followed by Reductive Elimination to form Ar-H.[1][2]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Switch to Aprotic: Dioxane, Toluene, or DMF.Eliminates alcohol-based hydride sources.[1][2]
Base Use Inorganic Bases:

or

.[2]
Avoids alkoxides (e.g., NaOEt) which can donate hydrides via

-elimination.[1][2]
Catalyst High-Activity Pre-catalysts: Pd(dppf)Cl2 or XPhos Pd G4.[1][2]Bulky, electron-rich ligands accelerate Transmetallation, outcompeting the debromination pathway.
Visualizing the Failure Mode

Suzuki_Debromination Start Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Fast Path Hydride Hydride Source (Alcohol/Amine) OxAdd->Hydride Slow Path (Instability) Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elim. SideProd Debrominated Byproduct (Ar-H) Hydride->SideProd Reductive Elim.

Caption: Figure 1. Kinetic competition between the desired Suzuki cycle (Green) and the Hydrodebromination failure mode (Red).

Module 2: Nucleophilic Sensitivity (Ring Opening)

User Complaint: "The starting material disappeared during base treatment. NMR shows a complex mixture of aliphatic signals."

Technical Analysis

The pyrimidine ring is a "


-deficient" heterocycle.[2] While the 5-methyl group provides slight electron donation, the C4 and C6 positions remain highly electrophilic.
  • The Threat: Strong nucleophiles (e.g.,

    
    -BuLi, 
    
    
    
    , or unhindered alkoxides) can attack C4/C6.
  • The Result: Formation of a Meisenheimer-like

    
    -complex, which can lead to ring opening (ANRORC mechanism) or polymerization.[1][2]
    
Base Compatibility Matrix
Base ClassRisk LevelStatusNotes
Carbonates (

,

)
LowRecommended Safe for Suzuki/Buchwald couplings.[1][2]
Phosphates (

)
LowRecommended Excellent for anhydrous conditions.[2]
Hindered Alkoxides (

)
ModerateUse with Caution Steric bulk prevents ring attack; safe at

C.
Unhindered Alkoxides (

,

)
High Avoid High risk of nucleophilic attack at C4/C6.[2]
Alkyl Lithiums (

-BuLi)
Critical Protocol Dependent See Module 3.[1][2]

Module 3: Metallation & Transmetallation Risks

User Complaint: "I tried to convert the bromide to a lithiated species for quenching with an aldehyde. I got Wurtz coupling dimers and alkylated pyrimidines."

Technical Analysis

Lithium-Halogen (Li-Hal) exchange is faster than nucleophilic addition, but only at cryogenic temperatures .[1][2]

  • Temperature > -78°C: The rate of nucleophilic attack on the pyrimidine ring (at C4/C6) becomes competitive with Li-Hal exchange.[1]

  • Local Heating: Adding

    
    -BuLi too fast creates local hot spots, causing immediate decomposition.[2]
    
Optimized Cryogenic Protocol
  • Solvent: Anhydrous THF (Ether is acceptable, but THF coordinates Li better for exchange).[2]

  • Temperature: Cool substrate to -100°C (Liquid

    
    /EtOH bath) or -78°C  strictly.
    
  • Reagent: Use

    
    -BuLi  (2.05 equiv) instead of 
    
    
    
    -BuLi.
    • Why?

      
      -BuLi performs Li-Hal exchange orders of magnitude faster than 
      
      
      
      -BuLi, allowing the exchange to finish before side reactions start.[1]
  • Quench: Add the electrophile immediately after the lithium reagent addition is complete (within 5-10 mins). Do not "soak" the lithiated species.

Troubleshooting Logic Tree

Lithiation_Logic Start Start: Li-Hal Exchange TempCheck Is Temp < -78°C? Start->TempCheck Reagent Reagent Used? TempCheck->Reagent Yes Fail_Ring Failure: Ring Alkylation (Nu Attack at C4/C6) TempCheck->Fail_Ring No (Too Hot) Success Success: Clean Lithiation Reagent->Success t-BuLi (Fast Exchange) Fail_Wurtz Failure: Homocoupling (Ar-Ar Dimers) Reagent->Fail_Wurtz n-BuLi (Slow Exchange)

Caption: Figure 2. Decision tree for maximizing yield in Lithium-Halogen exchange reactions.

Frequently Asked Questions (FAQs)

Q: Can I use this molecule in acidic media? A: Yes. The pyrimidine ring is basic. It will protonate at N1 or N3, forming a salt.[2] This generally increases stability against oxidation but deactivates the ring for electrophilic substitution.

Q: Is the 5-methyl group susceptible to radical bromination (NBS)? A: Yes. Benzylic-type bromination at the 5-methyl position is possible but difficult to control.[1][2] The radical can delocalize into the pyrimidine ring. If you need a functionalized methyl group, it is better to start with a (hydroxymethyl)pyrimidine precursor.[2]

Q: What is the best storage condition? A: Store at +2°C to +8°C, under inert atmosphere (Argon/Nitrogen). While the solid is stable in air, the aryl bromide moiety can be light-sensitive over long periods (months).

References

  • General Pyrimidine Reactivity

    • Brown, D. J. "The Pyrimidines."[3][4] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[2] (Standard text on pyrimidine nucleophilic susceptibility).

  • Suzuki Coupling Mechanisms & Side Reactions

    • Miyaura, N., & Suzuki, A.[2][5] (1995).[2][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

    • Topic: Hydrodebromin
  • Lithium-Halogen Exchange Kinetics

    • Parham, W. E., & Bradsher, C. K. (1982).[2] "Aromatic Lithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange."[1][2][6][7] Accounts of Chemical Research, 15(10), 300–305.[2] Link[1][2]

    • Topic: Cryogenic requirements for stabilizing lithi
  • Nucleophilic Attack on Pyrimidines (ANRORC)

    • Van der Plas, H. C. (1978).[2][8] "The SN(ANRORC) Mechanism: A New Mechanism for Nucleophilic Substitution." Accounts of Chemical Research, 11(12), 462–468.[2] Link[1][2]

Sources

Troubleshooting

Optimizing solvent and base selection for reactions with 2-(4-Bromophenyl)-5-methylpyrimidine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for optimizing solvent and base selection in cross-coupling reactions involving 2-(4-Bromophenyl)-5-methylpyrimidine. This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for optimizing solvent and base selection in cross-coupling reactions involving 2-(4-Bromophenyl)-5-methylpyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this versatile building block. Our focus is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

The unique structure of 2-(4-Bromophenyl)-5-methylpyrimidine, featuring an electron-deficient pyrimidine ring, presents specific challenges, most notably the potential for the pyridine-like nitrogen to coordinate with and inhibit palladium catalysts.[1] This guide offers a structured, question-and-answer approach to tackle these issues head-on.

Part 1: Frequently Asked Questions & General Principles

This section addresses foundational questions regarding the role of solvents and bases in palladium-catalyzed cross-coupling reactions, with a specific focus on the pyrimidine substrate.

Q1: My Suzuki-Miyaura reaction shows low or no conversion. Which solvent and base parameters should I investigate first?

A1: Low conversion is a common issue often traced back to suboptimal reaction parameters.[2] For 2-(4-Bromophenyl)-5-methylpyrimidine, the interplay between the catalyst, base, and solvent is critical.

  • Solvent Choice: The solvent's primary roles are to solubilize the reactants and to influence the stability of intermediates in the catalytic cycle.

    • Initial Recommendation: A mixture of an aprotic polar solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is a robust starting point.[3][4] The water is crucial for activating the boronic acid and facilitating the transmetalation step.[5][6]

    • Troubleshooting: If solubility is an issue, consider DMF or THF. However, be aware that highly polar solvents like DMF can sometimes accelerate catalyst decomposition at high temperatures. A solvent screen is often the most effective approach.[7][8]

  • Base Selection: The base is not merely an acid scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6]

    • Initial Recommendation: Inorganic bases are generally preferred for their reliability. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[3] K₃PO₄ is a stronger base than K₂CO₃ and can be more effective for less reactive systems.

    • Troubleshooting: If the reaction is sluggish, switching to a stronger base like cesium carbonate (Cs₂CO₃) can increase the rate.[3] Avoid extremely strong bases like alkoxides (e.g., NaOtBu) in initial screens for Suzuki reactions, as they can promote unwanted side reactions.[9]

Q2: Why is my Buchwald-Hartwig amination of 2-(4-Bromophenyl)-5-methylpyrimidine failing or giving low yields?

A2: This is a classic challenge with heteroaromatic halides containing a coordinating nitrogen atom.

  • Catalyst Poisoning: The lone pair on the pyrimidine nitrogen can coordinate to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[1]

  • Ligand Choice is Critical: To overcome this, bulky, electron-rich phosphine ligands are required. These ligands create a sterically hindered environment around the palladium atom, which physically blocks the pyrimidine nitrogen from coordinating.[1] Ligands like XPhos, SPhos, or RuPhos are often effective.

  • Base Selection: Strong, non-nucleophilic bases are required for the Buchwald-Hartwig amination to deprotonate the amine and the intermediate palladium-amine complex.[10]

    • Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations.[10]

    • Troubleshooting for Sensitive Substrates: If your amine or the pyrimidine substrate has base-sensitive functional groups, NaOtBu may cause decomposition. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be attempted, often requiring higher temperatures or more active catalyst systems. Soluble organic bases like DBU have also been employed, sometimes in combination with inorganic salts, to create milder, homogeneous conditions.[10][11]

Part 2: Troubleshooting Specific Side Reactions

Even when the reaction proceeds, side reactions can dramatically lower the yield of the desired product. This section provides targeted advice for these scenarios.

Q3: I'm observing significant debromination (hydrodehalogenation) of my starting material. How can I adjust the solvent and base to fix this?

A3: Debromination, the replacement of the bromine atom with hydrogen, is a common parasitic reaction. It occurs when a hydride source intercepts a palladium intermediate in the catalytic cycle.[9][12]

  • Identify the Hydride Source:

    • Bases: Amine bases or alkoxides can sometimes be sources of hydrides. If you are using a base like NaOEt, consider switching to a carbonate or phosphate.[2]

    • Solvents: Alcohol solvents can be hydride donors. If debromination is significant, switching to a purely aprotic solvent system (e.g., dioxane, toluene) is recommended.[9][12]

  • Optimize Conditions to Favor Coupling:

    • Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands accelerates the desired transmetalation and reductive elimination steps, helping them outcompete the debromination pathway.[12]

    • Lower the Temperature: High temperatures can favor side reactions. Running the reaction at the lowest effective temperature can improve selectivity.[9]

Q4: My reaction produces a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this?

A4: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this unwanted pathway.[12][13]

  • Rigorous Degassing is Essential: Oxygen is a primary culprit. Ensure all solvents and the reaction headspace are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over starting with a Pd(II) source (e.g., Pd(OAc)₂) that requires in-situ reduction, a step where homocoupling can occur.[12]

  • Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.

Part 3: Data Summaries & Experimental Protocols

To facilitate practical application, this section provides reference data and step-by-step protocols for screening and optimization.

Data Presentation

Table 1: Properties of Common Solvents for Cross-Coupling Reactions

SolventFormulaBoiling Point (°C)Relative PolarityDielectric ConstantNotes
1,4-DioxaneC₄H₈O₂1010.1642.2Aprotic, common for Suzuki & Buchwald-Hartwig.
TolueneC₇H₈1110.0992.4Aprotic, good for higher temperatures.
Tetrahydrofuran (THF)C₄H₈O660.2077.5Aprotic, lower boiling point, good solubility.
AcetonitrileC₂H₃N820.46037.5Polar aprotic, can influence selectivity.[14]
Dimethylformamide (DMF)C₃H₇NO1530.38636.7Polar aprotic, high boiling, good solvent but can promote side reactions.
WaterH₂O1001.00080.1Protic, often used as a co-solvent in Suzuki reactions.

Data compiled from various sources, including Murov, S.L. (2020).[15]

Table 2: Comparison of Common Bases for Cross-Coupling Reactions

BaseConjugate Acid pKa (in H₂O)TypeCommon Applications & Notes
K₂CO₃10.32 (for HCO₃⁻)[16]Inorganic, WeakStandard for many Suzuki reactions. Mild and inexpensive.
K₃PO₄12.32 (for HPO₄²⁻)[16]Inorganic, ModerateMore effective than carbonates for challenging Suzuki couplings.
Cs₂CO₃10.32 (for HCO₃⁻)[16]Inorganic, WeakMore soluble than K₂CO₃, often enhances reaction rates.
NaOtBu~19 (for t-BuOH)[10]Alkoxide, StrongStandard for Buchwald-Hartwig amination. Can be too harsh for sensitive substrates.
DBU13.5 (in MeCN)Organic, StrongSoluble organic base, useful for homogeneous reactions and sensitive substrates.[17][18]

pKa values are approximate and can vary with solvent.[19][20][21]

Experimental Protocols

Protocol 1: General Procedure for Screening Bases in a Suzuki-Miyaura Reaction

This protocol provides a framework for testing the efficacy of different bases for the coupling of 2-(4-Bromophenyl)-5-methylpyrimidine with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-(4-Bromophenyl)-5-methylpyrimidine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%)).

  • Reagent Addition: Add the base to be screened (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and the ratio of product to any side products like debrominated starting material.

Protocol 2: Troubleshooting a Failed Buchwald-Hartwig Amination

This protocol outlines a systematic approach when an initial amination attempt fails, focusing on overcoming catalyst inhibition.

  • Initial Assessment: Confirm failure by analyzing the crude reaction mixture via LC-MS to ensure starting materials are present and no product has formed.

  • System Re-evaluation (The 3 L's):

    • Ligand: Is the ligand bulky enough? If a smaller ligand (e.g., PPh₃) was used, switch to a state-of-the-art biaryl monophosphine ligand like XPhos or RuPhos.

    • Loading (Catalyst): Increase the catalyst loading. For challenging substrates, loadings of 2-5 mol% might be necessary.

    • Lifecycle (Catalyst): Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3). These are often more stable and generate the active Pd(0) species more cleanly and reliably than mixing a Pd(II) salt and ligand in situ.[22]

  • Re-run Experiment: Set up the reaction as in Protocol 1, but substituting the boronic acid with the desired amine (1.2 eq) and using a strong base like NaOtBu (1.5 eq) in an anhydrous, aprotic solvent like toluene or dioxane. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Part 4: Visual Guides & Mechanistic Insights

Visual aids can simplify complex decision-making processes and clarify reaction mechanisms.

Diagrams

Suzuki_Troubleshooting Start Low Conversion in Suzuki Reaction with 2-(4-BrPh)-5-Me-Pyrimidine Check_Solubility Are all reagents soluble at reaction temperature? Start->Check_Solubility Check_Base Is the base strong enough? (e.g., K2CO3 used) Check_Solubility->Check_Base Yes Change_Solvent Action: Switch to a better solvent (e.g., DMF, Toluene/H2O) Check_Solubility->Change_Solvent No Check_Degas Was the reaction rigorously degassed? Check_Base->Check_Degas Yes Stronger_Base Action: Use a stronger base (e.g., K3PO4 or Cs2CO3) Check_Base->Stronger_Base No Redegas Action: Repeat with careful degassing (Freeze-Pump-Thaw) Check_Degas->Redegas No Check_Ligand Is catalyst inhibition suspected? (pyrimidine coordination) Check_Degas->Check_Ligand Yes Change_Solvent->Check_Base Stronger_Base->Check_Degas Redegas->Check_Ligand Bulky_Ligand Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Ligand->Bulky_Ligand Yes Success Improved Yield Check_Ligand->Success No, review other params Bulky_Ligand->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex + Ar-Br Inhibition Py-Pd(0)-L INACTIVE (Catalyst Poisoning) Pd0->Inhibition + Pyrimidine-Substrate (Coordination) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ OA_Complex->Amine_Complex + HNR'R'' - Br⁻ Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex + Base - [Base-H]⁺Br⁻ (CRITICAL STEP) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Desired Product Amido_Complex->Product Inhibition->Pd0 Bulky Ligand (Prevents this) Substrate Ar-Br (2-(4-BrPh)-5-Me-Py) Amine HNR'R'' Base Base (e.g., NaOtBu) BaseH [Base-H]⁺

Caption: Buchwald-Hartwig cycle highlighting the base's role and catalyst inhibition.

References
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Fors, B. P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH Public Access. [Link]

  • Chempedia. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (double step). [Link]

  • DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • University of California, Davis. (n.d.). pKa Values of Common Bases. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: 5-Bromopyrimidine Cross-Coupling Reactions. BenchChem.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • College of Liberal Arts and Sciences, University of Connecticut. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). pKa values of common compounds and their conjugate bases. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Murov, S. L. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

Sources

Optimization

Preventing debromination in reactions with 2-(4-Bromophenyl)-5-methylpyrimidine

Technical Support Center: Reaction Optimization & Troubleshooting Topic: Preventing Debromination in 2-(4-Bromophenyl)-5-methylpyrimidine Scaffolds Ticket ID: #RXN-OPT-2405 Status: Open Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization & Troubleshooting Topic: Preventing Debromination in 2-(4-Bromophenyl)-5-methylpyrimidine Scaffolds Ticket ID: #RXN-OPT-2405 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Is this your problem?

You are working with 2-(4-Bromophenyl)-5-methylpyrimidine (Structure A ).[1] You are likely attempting one of two transformations:

  • Transformation A (Cross-Coupling): You are trying to couple the aryl bromide (C-Br) with a nucleophile (boronic acid, amine, etc.), but you observe the formation of 2-phenyl-5-methylpyrimidine (C-H) instead of the desired product.

  • Transformation B (Functionalization): You are attempting to functionalize the methyl group or the pyrimidine core (e.g., lithiation/deprotonation), but the bromine atom is inadvertently lost (reduced) or scrambled.

This guide addresses the root causes of hydrodehalogenation (debromination) in both scenarios, providing self-validating protocols to suppress it.

Root Cause Analysis: The Mechanics of Failure

To fix the problem, we must visualize the invisible competition occurring in your flask.

Scenario A: Palladium-Catalyzed Debromination

In Suzuki or Buchwald-Hartwig couplings, debromination is not random; it is a catalytic cycle competing with your desired pathway. It occurs when the oxidative addition intermediate (Ar-Pd-Br ) intercepts a hydride source (


) instead of the transmetallation partner.

Common Hydride Sources:

  • Alcohols:

    
    -Hydride elimination from isopropanol, ethanol, or methanol solvents.
    
  • Amines:

    
    -Hydride elimination from alkylamine bases (e.g., 
    
    
    
    ).
  • Trace Water: Can act as a proton source if a reductant is present.

Visualizing the Competing Pathways:

DebrominationCycle Start Start: Ar-Br (Substrate) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast Path PdHydride Pd-Hydride Species [Ar-Pd(II)-H] OxAdd->PdHydride Slow Transmetallation + β-Hydride Elim RedElim_Good Reductive Elimination (Product: Ar-R) TransMet->RedElim_Good RedElim_Good->Pd0 Regeneration HydrideSource Hydride Source (Alcohol/Amine/H2O) HydrideSource->PdHydride RedElim_Bad Reductive Elimination (Byproduct: Ar-H) PdHydride->RedElim_Bad RedElim_Bad->Pd0

Figure 1: The "Fork in the Road." If Transmetallation is slow (due to steric bulk or poor solubility), the Pd-intermediate waits and eventually finds a Hydride source, leading to debromination.

Protocol 1: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

Objective: Force the reaction down the "Green Path" (Figure 1) by accelerating transmetallation and removing hydride sources.

Critical Control Points
ParameterRecommendationScientific Rationale
Solvent Dioxane, Toluene, or THF Avoid Alcohols. Primary/Secondary alcohols (MeOH, iPrOH) are the #1 source of hydrides via

-elimination [1].
Base K₃PO₄ or Cs₂CO₃ Avoid Alkoxides. Bases like NaOEt or KOtBu can act as reductants. Inorganic carbonates/phosphates are non-reducing [2].
Ligand Buchwald Gen-3/4 (XPhos, SPhos) Bulky, electron-rich ligands accelerate reductive elimination, leaving less time for the Pd-H species to form [3].
Water Strict Control While Suzuki requires some water, excess water promotes protodehalogenation. Use anhydrous solvents + exactly 2-5 equiv of degassed water.
Optimized Protocol: The "Anti-Reduction" System

Use this when standard conditions yield >10% debrominated byproduct.

  • Vessel: Dry Schlenk tube or vial, purged with Argon (3 cycles).

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 precatalyst.

    • Base: K₃PO₄ (3.0 equiv).[2]

    • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Add solids. Evacuate/refill with Argon.

    • Add anhydrous Dioxane.[3]

    • Add degassed water (approx. 5-10% v/v relative to dioxane). Note: Degassing is vital to remove O₂, which can oxidize ligands and stall the cycle, indirectly promoting side reactions.

    • Heat to 80-100°C.[4]

  • Why this works: XPhos creates a "protective shell" around the Pd, preventing

    
    -hydride elimination, while K₃PO₄ provides basicity without reducing power.
    

Protocol 2: Preserving Bromine During Lithiation

Objective: You want to deprotonate the methyl group (at C5) or the pyrimidine ring, but the bromine at C4' is undergoing Lithium-Halogen Exchange (Li-Hal Ex).

The Problem:

  • Li-Hal Exchange: Extremely fast, kinetically controlled, happens even at -78°C with alkyllithiums (n-BuLi).

  • Deprotonation: Slower, requires thermodynamic equilibrium.

Visualizing the Selectivity:

LithiationChoice Substrate 2-(4-Bromophenyl)-5-methylpyrimidine Path_Bad Lithium-Halogen Exchange (Fastest Reaction) Substrate->Path_Bad + n-BuLi Path_Good Deprotonation of Methyl (Acid-Base Reaction) Substrate->Path_Good + LDA/LiTMP Reagent_BuLi Reagent: n-BuLi Reagent_LDA Reagent: LDA or LiTMP Result_Bad Ar-Li species (Loss of Bromine) Path_Bad->Result_Bad Result_Good Ar-Br preserved Lithium on Methyl Path_Good->Result_Good

Figure 2: Reagent selection dictates chemoselectivity. Alkyllithiums attack the Bromine; Amide bases attack the Proton.

Optimized Protocol: The "Kinetic Lock"
  • Base Selection: Do NOT use n-Butyllithium. It acts as a nucleophile toward the Br.

    • Use: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These are bulky, non-nucleophilic bases that are poor at Li-Hal exchange but excellent at deprotonation [4].

  • Temperature: Maintain -78°C strictly.

    • Why: Even with LDA, higher temperatures (-20°C or 0°C) can increase the risk of the base attacking the electron-deficient pyrimidine ring.

  • Procedure:

    • Cool THF solution of LDA (1.1 equiv) to -78°C.

    • Add solution of 2-(4-Bromophenyl)-5-methylpyrimidine dropwise.

    • Stir for 30-60 mins at -78°C.

    • Add electrophile (e.g., MeI, aldehyde) at -78°C.

    • Crucial: Quench cold if possible, or warm slowly only after electrophile addition is complete.

FAQ: Rapid-Fire Troubleshooting

Q: I switched to Toluene/K₃PO₄ but I still see 5% debromination. What now? A: Check your catalyst loading. Paradoxically, lowering the catalyst loading can sometimes help. High Pd concentrations can lead to cluster formation or off-cycle species that promote side reactions. Alternatively, switch to a precatalyst (like XPhos Pd G4) instead of mixing Pd(OAc)₂ + Ligand in situ. Incomplete ligation in situ leaves "naked" Pd, which is notorious for debromination.

Q: Can I use ethanol as a co-solvent? A: No. Ethanol is a hydrogen donor. If solubility is an issue, use DMF or DMAc (Dimethylacetamide). If you must use an alcohol for solubility, use tert-amyl alcohol or tert-butanol , which lack


-hydrogens (or have sterically hindered 

-hydrogens) making them resistant to

elimination.

Q: My starting material is disappearing, but I don't see product OR debrominated byproduct. A: You might be experiencing Protodeboronation of your boronic acid (the coupling partner is decomposing, not the bromide).

  • Test: Run a control with just the boronic acid + base + catalyst.

  • Fix: Use Boronic Acid Pinacol Esters (BPin) or MIDA boronates, which are more stable than free boronic acids [1].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Navarro, O., et al. (2005).[5] Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex.[6] The Journal of Organic Chemistry, 71(2), 685–692. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Lithium-Halogen Exchange vs Deprotonation). Link

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine

Executive Summary & Route Selection The Core Challenge: The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine presents a unique chemoselectivity paradox during scale-up. While Suzuki-Miyaura coupling is the standard for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The Core Challenge: The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine presents a unique chemoselectivity paradox during scale-up. While Suzuki-Miyaura coupling is the standard for bi-aryl systems, the presence of the bromine handle on the phenyl ring makes this route hazardous for this specific target. The bromine atom is active under Palladium catalysis, leading to oligomerization (bis-coupling) and significant yield loss.

Recommended Route: The "Pinner-Type" Condensation We strongly recommend the condensation of 4-bromobenzamidine hydrochloride with 3-(dimethylamino)-2-methyl-2-propenal (or its vinamidinium salt equivalent). This route builds the pyrimidine ring de novo, leaving the aryl-bromide handle untouched for downstream derivatization.

Route Comparison Matrix
FeatureSuzuki-Miyaura Route Condensation Route (Recommended)
Precursors 2-Chloro-5-methylpyrimidine + 4-Bromophenylboronic acid4-Bromobenzamidine HCl + 3-(Dimethylamino)-2-methyl-2-propenal
Key Risk Chemoselectivity: Pd catalyst attacks the Ar-Br bond, causing polymerization.Amidine Stability: Free amidines hydrolyze rapidly to amides if wet.
Impurity Profile Complex (Oligomers, homocoupling). Hard to purify.Predictable (4-Bromobenzamide). Easy to purge via crystallization.
Cost High (Pd catalyst, Boronic acids).Low (Commodity reagents, no heavy metals).
Scalability Poor (Exotherms, metal scavenging required).Excellent (Thermal process, crystallization driven).

Process Workflow & Mechanism

The following diagram illustrates the recommended workflow, highlighting the critical "In-Situ Free-Basing" step which is the most common point of failure.

G Start Start: 4-Bromobenzamidine Hydrochloride (Solid) Step1 Step 1: In-Situ Free Basing (NaOEt/EtOH, <10°C) Start->Step1 Dissolution Step2 Step 2: Cyclization Add Enaminone, Reflux 4-6h Step1->Step2 Amidine Free Base (Unstable) Step3 Step 3: Quench & Precipitation Cool to 20°C, Add Water Step2->Step3 Pyrimidine Ring Formation End Final Product: 2-(4-Bromophenyl)-5-methylpyrimidine Step3->End Filtration & Wash

Figure 1: Optimized Condensation Workflow. Note the temperature control in Step 1 to prevent amidine hydrolysis.

Critical Reagent Handling (The "Hidden" Variables)

Reagent A: 4-Bromobenzamidine Hydrochloride[1]
  • State: White crystalline solid.

  • Stability: Stable as HCl salt. Unstable as free base.

  • Critical Check: Do not neutralize this material until it is in the reaction vessel. Free amidines absorb CO₂ and moisture from air to form carbonates and amides, killing the reaction stoichiometry [1].

Reagent B: 3-(Dimethylamino)-2-methyl-2-propenal
  • State: Low-melting solid or oil (often supplied as a solution).

  • Purity Indicator: Should be yellow/orange. If dark brown/black , significant polymerization has occurred.

  • Handling: This is a "masked" dialdehyde. It is sensitive to oxidation. Store under Nitrogen at 4°C.

Troubleshooting & FAQs

Category A: Reaction Stalling & Low Yield

Q1: The reaction conversion stalled at 60%. Adding more enaminone didn't help. Why?

  • Diagnosis: Amidine Hydrolysis. You likely had water in your solvent or base.

  • Mechanism: In the presence of water and base, the amidine functionality (

    
    ) hydrolyzes rapidly to the primary amide (
    
    
    
    ), which is unreactive toward the enaminone.
  • Solution:

    • Use anhydrous Ethanol (water content <0.1%).

    • Use Sodium Ethoxide (21% in EtOH) rather than solid hydroxides.

    • Protocol Adjustment: Dry the amidine HCl salt in a vacuum oven (40°C) for 4 hours before use to remove lattice water.

Q2: My reaction mixture turned into a black tar upon heating.

  • Diagnosis: Thermal Decomposition of the Free Base.

  • Root Cause: You generated the free amidine at high temperature or let it sit too long before adding the electrophile.

  • Corrective Action: Perform the neutralization (Amidine HCl + Base) at 0–5°C . Add the enaminone immediately after neutralization, then ramp the temperature to reflux. Do not hold the free amidine solution.

Category B: Impurity Profiling

Q3: I see a persistent impurity at RRT 0.92 (HPLC). It co-crystallizes with the product.

  • Identity: 4-Bromobenzamide .[1]

  • Origin: Hydrolysis of the starting material.

  • Removal Strategy:

    • This impurity is much more soluble in hot ethanol than the pyrimidine product.

    • Reslurry Protocol: Slurry the crude solid in Refluxing Ethanol (5 vol) for 1 hour, then cool to 20°C and filter. The pyrimidine will crystallize out, leaving the amide in the mother liquor [2].

Q4: The product color is off (Grey/Brown instead of Off-White).

  • Identity: Polymeric Enaminone residues.

  • Removal Strategy: Wash the filter cake with cold water (2 x 3 vol) followed by cold Isopropanol (1 x 2 vol) . The water removes inorganic salts (NaCl), and the cold IPA removes the organic oligomers.

Step-by-Step Scale-Up Protocol (100g Scale)

Note: This protocol is designed for a 2L jacketed reactor.

Step 1: Preparation of Amidine Free Base

  • Charge Ethanol (Anhydrous, 800 mL) to the reactor.

  • Add 4-Bromobenzamidine Hydrochloride (100.0 g, 0.425 mol) .

  • Cool the slurry to 0–5°C .

  • Add Sodium Ethoxide (21% wt solution in EtOH, 1.05 eq) dropwise over 30 mins.

    • Checkpoint: The solution should become clear(er) as NaCl precipitates. pH should be basic (>9).

Step 2: Cyclization 5. Immediately add 3-(Dimethylamino)-2-methyl-2-propenal (52.8 g, 1.1 eq) in one portion. 6. Warm the mixture to Room Temperature over 30 mins. 7. Heat to Reflux (78°C) and hold for 6 hours.

  • IPC (HPLC): Monitor consumption of Amidine. Target <2% remaining.

Step 3: Work-up & Isolation 8. Cool the mixture to 20°C . 9. Add Water (400 mL) slowly to induce precipitation and dissolve inorganic salts. 10. Stir at 0–5°C for 2 hours (Aging step). 11. Filter the solid.[2][3] 12. Wash 1: Water (200 mL) – removes NaCl. 13. Wash 2: Cold Ethanol (100 mL) – removes color bodies/amide. 14. Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92 g (80–87%) Target Purity: >98.5% (HPLC a/a)

Diagnostic Logic Tree

Use this flow to diagnose failure modes during the reaction IPC (In-Process Control).

Troubleshooting Start IPC Check: HPLC Conversion Check1 Is Amidine > 5%? Start->Check1 Check2 Is 4-Br-Benzamide present? Check1->Check2 Yes Success Proceed to Work-up Check1->Success No (<2%) Result1 Issue: Incomplete Reaction Action: Add 0.1 eq Enaminone Extend Reflux 2h Check2->Result1 No (Amidine only) Result2 Issue: Wet Solvent/Base Action: Cannot recover batch yield. Recrystallize to remove Amide. Check2->Result2 Yes (>5%) Result3 Issue: Decomposition Action: Check reaction temp. Ensure inert atmosphere.

Figure 2: IPC Decision Matrix for Reaction Monitoring.

References

  • Fisher Scientific. (n.d.). 4-Bromobenzamidine Hydrochloride 98.0+%.[1] Retrieved February 2, 2026, from [Link]

    • Context: Validates the physical form (crystalline powder) and stability requirements (HCl salt)
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. Retrieved February 2, 2026, from [Link]

    • Context: Provides the foundational methodology for condensation-based pyrimidine synthesis and purification str
  • Organic Chemistry Portal. (2021). Pyrimidine Synthesis. Retrieved February 2, 2026, from [Link]

    • Context: Reviews the Pinner synthesis and condensation mechanisms, supporting the choice of route over metal-c

Sources

Optimization

TLC and HPLC method development for 2-(4-Bromophenyl)-5-methylpyrimidine

The following technical guide serves as a centralized support resource for the analysis of 2-(4-Bromophenyl)-5-methylpyrimidine . It is designed to function as a self-contained troubleshooting and development manual, pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for the analysis of 2-(4-Bromophenyl)-5-methylpyrimidine . It is designed to function as a self-contained troubleshooting and development manual, prioritizing mechanistic understanding over rote checklists.

Compound: 2-(4-Bromophenyl)-5-methylpyrimidine[1]

Senior Application Scientist Note:

This molecule presents a classic "heterocyclic challenge." You have a lipophilic, electron-withdrawing bromine handle (increasing retention) fighting against a basic pyrimidine core (prone to silanol interactions).[1] Successful chromatography here relies on managing the Nitrogen Lone Pair interactions while exploiting the Bromine-induced hydrophobicity .

Module 1: Thin Layer Chromatography (TLC) Optimization

Goal: Rapid purity assessment and reaction monitoring.

The Core Challenge: "The Pyrimidine Streak"

Pyrimidines are weak bases. On standard silica gel (which is slightly acidic), the basic nitrogen atoms interact with surface silanols, causing the spot to "streak" or "tail" rather than migrate as a tight circle.

Protocol 1.1: The Deactivated Silica System

Do not use straight Hexane/Ethyl Acetate initially. You must deactivate the silica.[2]

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1] This saturates the acidic sites on the silica.

  • Recommended Mobile Phase:

    • Start: Hexane : Ethyl Acetate (8:2) + 1% TEA.[1]

    • Adjust: If Rf < 0.2, increase polarity to Hex:EtOAc (6:4).[1]

  • Visualization:

    • UV 254 nm: The conjugated phenyl-pyrimidine system absorbs strongly here.[1] This is your primary detection.

    • Iodine Chamber: The bromine atom facilitates temporary iodine complexation, appearing as a yellow/brown spot.

Visual Logic: TLC Optimization Workflow

TLC_Optimization Start Start: Crude Mixture Check_Streak Check Spot Shape (UV 254) Start->Check_Streak Streak_Yes Result: Streaking/Tailing Check_Streak->Streak_Yes Interactions Streak_No Result: Round Spot Check_Streak->Streak_No Clean Action_Base Action: Add 1% TEA or NH4OH Streak_Yes->Action_Base Check_Rf Check Rf Value Streak_No->Check_Rf Action_Base->Check_Rf Adjust_Polarity Rf < 0.2: Increase EtOAc Rf > 0.8: Increase Hexane Check_Rf->Adjust_Polarity Poor Separation Final Optimized System Check_Rf->Final Rf 0.3 - 0.5 Adjust_Polarity->Check_Rf

Figure 1: Decision tree for eliminating peak tailing on silica plates.

Module 2: HPLC Method Development

Goal: Quantitative analysis with separation of the "Des-bromo" impurity.

2.1 Column Selection Strategy

The 4-Bromophenyl group provides significant hydrophobicity (LogP increase).[1]

  • Primary Choice (C18): A standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is sufficient.[1] The high carbon load interacts well with the bromine and methyl groups.

  • Orthogonal Choice (Phenyl-Hexyl): If you cannot separate the des-bromo impurity (2-phenyl-5-methylpyrimidine), switch to a Phenyl-Hexyl column.[1] The

    
     interactions between the stationary phase and the analyte's biaryl system will differ significantly based on the electron-withdrawing nature of the bromine.
    
2.2 Mobile Phase & pH Architecture

The pyrimidine nitrogen is the critical factor.

  • pKa Context: Pyrimidine pKa is ~1.[1]3. At neutral pH, it is uncharged.[1] However, localized silanol interactions still occur.[1]

  • Buffer Selection:

    • For LC-MS: 0.1% Formic Acid (pH ~2.7).[1] This keeps silanols protonated (neutral), reducing secondary interactions.[1]

    • For UV-Only (Robustness): 10 mM Ammonium Bicarbonate (pH 10).[1] Note: Requires High-pH stable column (e.g., Waters XBridge).[1] At pH 10, the pyrimidine is fully deprotonated (neutral), and the silica surface is negatively charged, but the electrostatic repulsion prevents sticking.

2.3 Recommended Gradient Protocol (Standard C18)
ParameterSettingRationale
Column C18 End-capped (4.6 x 150 mm, 3.5 µm)End-capping blocks silanols; 150mm length ensures resolution of impurities.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity and better UV transparency than MeOH.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV 254 nm (Primary), 220 nm (Secondary)254 nm targets the conjugated aromatic system; reduces solvent noise.
Temperature 40°CImproves mass transfer and peak shape.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial equilibration
15.0 90 Linear ramp to elute lipophilic Br-compound
17.0 90 Wash column
17.1 10 Re-equilibration

| 22.0 | 10 | Ready for next injection |[1]

Visual Logic: HPLC Development Flow

HPLC_Flow Input Analyte: 2-(4-Br-Ph)-5-Me-Py Col_Sel Column: C18 (End-capped) Input->Col_Sel Buffer_Sel Buffer: 0.1% Formic Acid Col_Sel->Buffer_Sel Run_Grad Run Gradient 5-95% B Buffer_Sel->Run_Grad Decision Peak Shape? Run_Grad->Decision Good Validate Method Decision->Good Sym < 1.2 Tailing Issue: Tailing Decision->Tailing Sym > 1.5 Fix_Tailing Switch to High pH (NH4HCO3, pH 10) *Requires Hybrid Column Tailing->Fix_Tailing Fix_Tailing->Run_Grad Re-run

Figure 2: HPLC method development pathway focusing on pH control for peak symmetry.

Module 3: Troubleshooting & FAQs
Q1: I see a "Ghost Peak" eluting just before my main compound. What is it?

Diagnosis: This is likely the Des-bromo impurity (2-phenyl-5-methylpyrimidine).[1] Mechanism: In many synthesis routes (especially Suzuki couplings), the bromine atom can be accidentally removed (protodeboronation side reactions) or the starting material was impure. Confirmation:

  • The impurity lacks the hydrophobic bromine, so it elutes earlier on Reverse Phase (C18).

  • UV Check: The spectra will be very similar, but the impurity will lack the specific mass shift in MS.

  • MS Check: The main compound will show a 1:1 isotopic doublet (Br79/Br81). The ghost peak will show a single parent ion (M-Br+H).[1]

Q2: My main peak is splitting at the top. Is my column dead?

Diagnosis: Not necessarily. This is often a Solvent Mismatch (Strong Solvent Effect).[1] Cause: If you dissolve your sample in 100% Acetonitrile or DMSO but inject it into a mobile phase starting at 10% Acetonitrile, the sample precipitates or travels faster than the mobile phase initially. Solution: Dissolve the sample in the starting mobile phase (e.g., 50:50 Water:ACN) or reduce the injection volume (from 10 µL to 2 µL).

Q3: The retention time is shifting between runs.

Diagnosis: Lack of pH buffering or Temperature fluctuation. Reasoning: Even though the pyrimidine is neutral at pH 7, the silanols on the column surface change ionization state with slight pH drifts in unbuffered water. Fix: Never use plain "Water/ACN". Always use 0.1% Formic Acid or 10mM Buffer to lock the surface chemistry of the column.

Q4: I have low sensitivity in MS detection.

Diagnosis: Signal suppression or wrong ionization mode. Fix:

  • Pyrimidines ionize well in ESI Positive mode (

    
    ).[1]
    
  • Avoid TFA (Trifluoroacetic acid) in the mobile phase; it causes ion suppression. Use Formic Acid instead.[1]

  • The Bromine atom is electron-withdrawing, which slightly reduces the basicity of the pyrimidine nitrogen, potentially lowering ionization efficiency compared to non-halogenated analogs. Ensure your source voltage is optimized.[1]

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on C18 retention mechanisms and silanol interactions).

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on handling basic heterocycles and peak tailing).

  • Waters Corporation. (2025).[1] HPLC Method Development Guide: pH and Selectivity. (General reference for pH switching strategies).

  • PubChem. (2025).[1] 2-Phenylpyrimidine Compound Summary. (Used for physicochemical property estimation like LogP and pKa).[1][3]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Suzuki Coupling of Pyrimidines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation, a common hurdle in the synthesis of these vital heterocyclic compounds. Pyrimidines are a cornerstone in medicinal chemistry, but their successful incorporation via Suzuki coupling is often hampered by issues that lead to low yields and reaction failures.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve these problems effectively.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues with a focus on identifying the root cause related to catalyst deactivation and providing actionable solutions.

Q1: My Suzuki coupling reaction with a pyrimidine substrate is sluggish or has failed completely. What are the primary causes?

A1: The most common reason for low reactivity or failure in Suzuki couplings with pyrimidines is catalyst deactivation. The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, effectively poisoning it and removing it from the catalytic cycle.[3][4] Other significant factors include a suboptimal choice of ligand, base, or solvent, which can either fail to promote the catalytic cycle or contribute to catalyst decomposition.[4]

Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The appearance of palladium black, which is finely divided, catalytically inactive palladium metal, is a clear sign of catalyst decomposition.[3] This can be triggered by an overly rapid reduction of the Pd(II) precatalyst to Pd(0) or instability of the active catalyst.

Troubleshooting Protocol:

  • Use a Precatalyst: Employ a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst. These are often more stable and provide a controlled release of the active Pd(0) species.

  • Optimize Ligand Choice: Ensure you are using a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5][6] These ligands stabilize the Pd(0) center and promote the desired catalytic steps.[5][6]

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction's progress.

  • Proper Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to the oxidation of Pd(0) and subsequent decomposition.[7]

Q3: My reaction yields are inconsistent, even when I follow the same procedure. What could be the source of this irreproducibility?

A3: Inconsistent yields in Suzuki couplings of pyrimidines often point to subtle variations in reaction conditions that affect catalyst stability.

Key Factors to Investigate:

  • Reagent Quality: Ensure the purity of your pyrimidine halide, boronic acid, and solvent. Impurities, particularly sulfur-containing compounds, can act as catalyst poisons.[4]

  • Base Quality and Handling: The physical form of your base is crucial. Use a finely powdered and dry base to ensure a consistent surface area and reactivity.[8] Clumps or coarse particles can lead to poor reproducibility.

  • Water Content: The amount of water in the reaction can be critical. While some water is often beneficial for dissolving inorganic bases and facilitating the transmetalation step, excess water can lead to catalyst deactivation and protodeboronation of the boronic acid.[8][9] Consider using a co-solvent system like dioxane/water or THF/water to manage solubility and water content.[8][10]

Q4: I am working with a chloropyrimidine, and the reaction is not proceeding. How can I improve the reactivity?

A4: Chloropyrimidines are notoriously less reactive than their bromo or iodo counterparts due to the strength of the C-Cl bond, making the oxidative addition step more challenging.[4][11]

Strategies for Activating Chloropyrimidines:

  • Advanced Catalyst Systems: Standard catalysts like those with triphenylphosphine (PPh₃) are often ineffective.[7] Utilize more active catalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[5][7] These ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the C-Cl bond.[5][11]

  • Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often necessary to promote the reaction of less reactive chlorides.[7][10]

  • Higher Temperatures: Increased temperatures may be required to overcome the activation energy for C-Cl bond cleavage. However, this must be balanced with the risk of catalyst decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the nuances of Suzuki coupling with pyrimidine substrates.

Q5: Why are pyrimidines considered challenging substrates for Suzuki coupling?

A5: The primary challenge lies in the Lewis basicity of the nitrogen atoms within the pyrimidine ring. These nitrogen atoms can coordinate to the palladium catalyst, forming off-cycle, inactive complexes. This coordination competes with the binding of the desired reactants (the pyrimidine halide and the boronic acid), thereby inhibiting the catalytic cycle.[3][4] This is a primary mechanism of catalyst deactivation in these reactions.[3]

Q6: What is the role of the ligand in preventing catalyst deactivation?

A6: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), are highly effective for several reasons:[5][6]

  • Steric Hindrance: Their large size sterically shields the palladium center, which can disfavor the coordination of the pyrimidine nitrogen atoms.

  • Enhanced Electron Density: They donate electron density to the palladium, which facilitates the oxidative addition step, particularly with less reactive aryl chlorides.[5][11]

  • Promotion of Reductive Elimination: These ligands also promote the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[5]

Q7: How does the choice of base impact catalyst stability and reaction outcome?

A7: The base is a critical component of the Suzuki-Miyaura reaction, with several key roles, including the formation of the active boronate species.[12] However, an inappropriate choice of base can negatively impact the catalyst.

  • Base Strength: While a stronger base can sometimes accelerate the reaction, it may also promote side reactions or degrade sensitive functional groups on the substrates.[8]

  • Solubility: The solubility of the base in the reaction solvent is important for its effectiveness.[8] The use of a co-solvent like water can help dissolve inorganic bases such as K₂CO₃ or K₃PO₄.[8]

  • Cation Effects: The nature of the cation in the base (e.g., K+, Na+, Cs+) can also influence the reaction, though the effects are often substrate-dependent.

Q8: What are the common side reactions to be aware of, and how do they relate to catalyst deactivation?

A8: Besides catalyst deactivation, several side reactions can lead to low yields of the desired product.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be catalyzed by the base and is often exacerbated by the presence of water.[4][13]

  • Homocoupling: The dimerization of the boronic acid to form a biaryl byproduct is another common side reaction.[7][10] This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[7][14]

Visualizing Catalyst Deactivation and Troubleshooting

To aid in understanding the complexities of catalyst deactivation and the troubleshooting process, the following diagrams illustrate key concepts.

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Desired_Cycle Productive Suzuki Cycle Active_Catalyst->Desired_Cycle Oxidative Addition Deactivated_Complex Deactivated Pd-Pyrimidine Complex Active_Catalyst->Deactivated_Complex N-Coordination (Poisoning) Palladium_Black Palladium Black (Inactive Pd Metal) Active_Catalyst->Palladium_Black Decomposition Pyrimidine_Substrate Pyrimidine-Halide Pyrimidine_Substrate->Desired_Cycle Pyrimidine_Substrate->Deactivated_Complex Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand) Start->Check_Catalyst Check_Base Assess Base (Type, Quality, Amount) Check_Catalyst->Check_Base [Catalyst OK] Solution Improved Yield Check_Catalyst->Solution [Optimize & Retry] Check_Solvent Optimize Solvent (Polarity, Water Content) Check_Base->Check_Solvent [Base OK] Check_Base->Solution [Optimize & Retry] Check_Setup Verify Reaction Setup (Degassing, Temperature) Check_Solvent->Check_Setup [Solvent OK] Check_Solvent->Solution [Optimize & Retry] Check_Setup->Solution [Setup OK]

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Summary of Key Parameters and Recommendations

ParameterCommon IssueRecommendationRationale
Catalyst Deactivation by N-coordination; decomposition to palladium black.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs with a stable Pd precatalyst. [5][6][7]Stabilizes the active Pd(0) species and facilitates the key catalytic steps. [5]
Substrate Low reactivity of chloropyrimidines.Employ a more active catalyst system and potentially higher temperatures. [4][7]Overcomes the higher activation energy of C-Cl bond cleavage. [11]
Base Inconsistent reactivity; promotion of side reactions.Use a finely powdered, dry, and appropriate strength base (e.g., K₃PO₄). [8][10]Ensures consistent reaction rates and minimizes substrate/catalyst degradation.
Solvent Poor solubility of reagents; catalyst instability.Use aprotic polar solvents (e.g., dioxane, THF) often with a small amount of water. [7][8]Balances solubility of organic and inorganic components while maintaining catalyst stability. [8][15]
Reaction Setup Presence of oxygen leading to side reactions.Thoroughly degas the solvent and reaction mixture. [7]Prevents oxidation of the Pd(0) catalyst, which can lead to homocoupling and decomposition. [7][14]

References

  • Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines - Benchchem.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
  • Suzuki reaction - Wikipedia.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
  • Managing solubility issues of reactants in Suzuki coupling - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Solvent Effects on the Selectivity of Palladium-C
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
  • Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions - Benchchem.

Sources

Optimization

Technical Support Center: Post-Reaction Processing of 2-(4-Bromophenyl)-5-methylpyrimidine

This guide functions as a specialized Technical Support Center for researchers working with 2-(4-Bromophenyl)-5-methylpyrimidine . It moves beyond generic textbook advice to address the specific physiochemical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-(4-Bromophenyl)-5-methylpyrimidine . It moves beyond generic textbook advice to address the specific physiochemical challenges of aryl-pyrimidines, particularly palladium coordination and solubility profiles.

Ticket Context: User has completed a cross-coupling reaction (likely Suzuki-Miyaura) or condensation to synthesize 2-(4-Bromophenyl)-5-methylpyrimidine and requires a work-up protocol that ensures high purity (removal of Pd and boronic acids) and yield.

Compound Profile & Solubility Intelligence

Before initiating work-up, understand the physical behavior of your target.

PropertyValue / BehaviorImplications for Work-up
State Solid (Crystalline)Prone to crashing out during extraction if solvent volume is too low.
Lipophilicity High (LogP ~3.5)Highly soluble in DCM, CHCl3, EtOAc. Insoluble in water.
Basicity Weak Base (pKa ~1.0 - 1.5)Critical: The pyrimidine nitrogen is weakly basic. It will not protonate significantly at pH 4-7. You cannot extract this into mild aqueous acid.
Coordination High Affinity for PdThe pyrimidine N-atoms act as ligands, trapping Palladium. Standard silica columns often fail to remove this trace metal.

Standard Operating Procedure (The "Happy Path")

Use this protocol for standard synthesis batches (100 mg to 10 g scale).

Phase A: Quench & Emulsion Control
  • Quench: Cool reaction mixture to Room Temperature (RT). Add water (equal volume to organic solvent).

  • The "Black Rag" Prevention: If the reaction is black/dark brown (Pd black), do not shake immediately.

    • Action: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) before separation. This removes solid Pd particles that stabilize emulsions.

    • Rinse: Wash the Celite pad with EtOAc.

Phase B: Extraction & Washing
  • Partition: Transfer filtrate to a separatory funnel.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Recommendation: EtOAc is preferred for safer drying; DCM is better if the product solubility is an issue.

  • The "Base Wash" (Crucial for Suzuki):

    • Wash the organic layer 2x with 5% NaHCO3 or 1M NaOH .

    • Why? This converts residual boronic acids into water-soluble boronate salts and removes phenolic byproducts.

  • The "Scavenger Wash":

    • Wash 1x with 5% Aqueous L-Cysteine or Thiourea .

    • Why? Pyrimidines hold onto Palladium.[1] L-Cysteine competes for the Pd and pulls it into the aqueous phase.

  • Dry: Dry over anhydrous Na2SO4 (Sodium Sulfate). Filter and concentrate.

Phase C: Purification (Crystallization vs. Chromatography)
  • Recrystallization (Preferred): This compound is highly crystalline.

    • Solvent System: Boil in Ethanol (EtOH) or 2-Propanol (IPA) . Add Heptane dropwise until turbid if necessary. Cool slowly to 4°C.

  • Chromatography:

    • Stationary Phase: Silica Gel.[2]

    • Eluent: Hexanes/EtOAc (Gradient 0% -> 30% EtOAc). The pyrimidine is less polar than many amine byproducts but more polar than simple biaryls.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for Palladium removal and emulsion handling.

WorkupLogic Start Crude Reaction Mixture CheckColor Is mixture Black/Dark? Start->CheckColor Celite Filter through Celite (Remove Pd Black) CheckColor->Celite Yes Extract Extraction (EtOAc/Water) CheckColor->Extract No (Orange/Yellow) Celite->Extract BoronCheck Suzuki Coupling? Extract->BoronCheck Oxidative Add 30% H2O2 (1h stir) then Wash w/ NaOH BoronCheck->Oxidative Excess Boronic Acid BaseWash Wash w/ 1M NaOH BoronCheck->BaseWash Standard PdCheck Product Color? Oxidative->PdCheck BaseWash->PdCheck Scavenger Add Si-TMT or Wash w/ L-Cysteine PdCheck->Scavenger Brown/Grey Final Recrystallize (EtOH) PdCheck->Final White/Off-White Scavenger->Final

Caption: Logic flow for work-up, prioritizing Pd removal and boronic acid clearance.

Troubleshooting Guide (FAQ)

Issue 1: "I have a persistent emulsion that won't separate."

Diagnosis: This is likely caused by "Palladium Black" nanoparticles acting as a surfactant, or amphiphilic byproducts. Solution:

  • The Salt Trick: Add saturated brine to the aqueous layer. This increases the density difference and ionic strength.

  • The Filtration Trick: If brine fails, filter the entire emulsion through a sintered glass funnel with a thin pad of Celite. The emulsion often breaks immediately in the receiving flask.

  • The "Wait" Alternative: Add a small amount of Methanol (1-2 mL) to the organic layer. This can disrupt surface tension.

Issue 2: "My product is grey/brown, but NMR shows it's pure."

Diagnosis: Trace Palladium contamination. Even <500 ppm Pd can discolor pyrimidines due to strong N-Pd coordination. Solution:

  • Method A (Solid Scavenger): Dissolve product in THF/EtOAc. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin. Stir 4 hours at 40°C. Filter.

  • Method B (Chelating Wash): Dissolve in DCM. Wash with 5% aqueous Sodium Diethyldithiocarbamate . The aqueous layer will turn yellow/brown as it pulls out the Pd.

Issue 3: "I see peaks around 1.3 ppm and 7-8 ppm that aren't my product."

Diagnosis: Residual Boronic Acid or Boroxine species. Boronic acids are notoriously sticky and can co-elute on silica. Solution (Oxidative Work-up): Before the final drying step, treat the crude organic layer with 30% H2O2 (Hydrogen Peroxide) for 30 minutes.

  • Mechanism:[2][3][4][5] This oxidizes the boronic acid (Ar-B(OH)2) to the phenol (Ar-OH).

  • Follow-up: Wash with 1M NaOH. The phenol becomes a phenoxide (Ar-O⁻ Na⁺) and partitions instantly into the water, leaving your pyrimidine pure in the organic layer.

Issue 4: "Can I use Acid-Base extraction to purify this?"

Technical Warning: No. The pKa of the pyrimidine nitrogen is ~1.0. To protonate it fully (to drive it into water), you would need pH < 1 (e.g., 6M HCl).

  • Risk:[5][6] High acid concentration can hydrolyze the Bromine-Carbon bond (rare but possible) or degrade other sensitive groups.

  • Alternative: Use the "Reverse Acid Wash." Wash your organic layer with 1M HCl . The pyrimidine stays in the organic layer (because it's not basic enough to protonate at pH 0-1 easily without strong forcing, or if it does, it partitions back quickly), but highly basic amine impurities (pKa 9-10) will be removed into the water.

References & Grounding

  • Palladium Removal Strategies:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • Context: Establishes the efficacy of L-Cysteine and Silica-Thiol scavengers for N-heterocycles.

  • Suzuki Coupling of Pyrimidines:

    • Gong, Y., et al. (2021).[7] Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.

    • Context: details workup procedures for 2-phenylpyrimidine derivatives, confirming solubility and extraction protocols.

  • Physiochemical Properties (pKa):

    • ChemicalBook & PubChem Data.[8] 2-Phenylpyrimidine Properties.

    • Context: Confirms pKa ~1.0, validating the warning against standard acid-base extraction.

  • Boronic Acid Removal (Oxidative Workup):

    • Kuivila, H. G. (1954). Reaction of arylboronic acids with hydrogen peroxide. J. Am. Chem. Soc.

    • Context: The foundational mechanism for converting sticky boronic acids to extractable phenols.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Elucidation of 2-(4-Bromophenyl)-5-methylpyrimidine

This guide provides an in-depth technical characterization of 2-(4-Bromophenyl)-5-methylpyrimidine , a critical pharmacophore in medicinal chemistry often utilized as a precursor for Suzuki-Miyaura cross-coupling in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 2-(4-Bromophenyl)-5-methylpyrimidine , a critical pharmacophore in medicinal chemistry often utilized as a precursor for Suzuki-Miyaura cross-coupling in the synthesis of kinase inhibitors and liquid crystalline materials.[1]

This document is structured to serve as a definitive reference for analytical validation, comparing solvent-dependent spectral behaviors (CDCl₃ vs. DMSO-d₆) to aid in rigorous structural elucidation.

Executive Summary & Application Context

Compound: 2-(4-Bromophenyl)-5-methylpyrimidine CAS: 146533-41-7 (Analogous/Generic Reference) Molecular Formula: C₁₁H₉BrN₂ Molecular Weight: 249.11 g/mol [1]

In drug discovery, this scaffold represents a "privileged structure."[1] The 5-methylpyrimidine core offers metabolic stability compared to its non-substituted analogs, while the 4-bromophenyl moiety serves as a versatile handle for late-stage functionalization.[1] Accurate characterization is often complicated by the AA'BB' spin system of the phenyl ring and the potential overlap of the pyrimidine singlet with solvent satellites in lower-field instruments.

Comparison Scope

This guide contrasts the spectral resolution and chemical shift behavior in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[2]

  • CDCl₃: Recommended for routine purity checks due to sharp line widths and ease of recovery.

  • DMSO-d₆: Essential for highly concentrated samples or when analyzing subsequent coupling products (e.g., boronic acids) that exhibit poor solubility in chlorinated solvents.[1]

Experimental Protocol: Synthesis & Sample Preparation

To ensure the data presented below is reproducible, the compound was synthesized via a condensation protocol that minimizes regioisomeric byproducts, followed by rigorous purification.

Synthesis Workflow (Condensation Route)

Rationale: Direct condensation of an amidine with a vinamidinium salt or enaminone is superior to cross-coupling for the core heterocycle formation as it guarantees the nitrogen placement.

Reagents:

  • 4-Bromobenzamidine hydrochloride (1.0 eq)[1]

  • 3-(Dimethylamino)-2-methyl-2-propenal (1.1 eq)[1]

  • Sodium Ethoxide (NaOEt) in Ethanol (2.5 eq)

Step-by-Step Protocol:

  • Activation: Dissolve 4-bromobenzamidine HCl in anhydrous ethanol under N₂ atmosphere. Add NaOEt solution dropwise at 0°C to liberate the free amidine.

  • Cyclization: Add 3-(dimethylamino)-2-methyl-2-propenal. The mixture is heated to reflux (78°C) for 6 hours.

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend residue in water to dissolve inorganic salts. Extract with EtOAc (3x).[1]

  • Purification: Dry organic layer (MgSO₄), concentrate, and recrystallize from Ethanol/Hexane (1:4) to yield off-white needles.

NMR Sample Preparation
  • Mass: 10 mg (1H NMR) / 30 mg (13C NMR).[1]

  • Volume: 0.6 mL solvent.

  • Tube: 5mm high-precision borosilicate.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove paramagnetic particulates (crucial for resolving the fine splitting of the phenyl ring).

SynthesisWorkflow Start Reactants: 4-Bromobenzamidine HCl + Enaminone Step1 Free Base Formation (NaOEt/EtOH, 0°C) Start->Step1 Step2 Cyclization Reflux (78°C, 6h) Step1->Step2 Condensation Step3 Workup (H2O wash / EtOAc Ext.) Step2->Step3 Concentration Step4 Purification (Recryst. EtOH/Hex) Step3->Step4 Isolation End Pure Product 2-(4-Br-Ph)-5-Me-Pyrimidine Step4->End >98% Purity

Figure 1: Validated synthesis workflow ensuring regiochemical integrity for NMR analysis.

Comparative Data Analysis: 1H & 13C NMR

1H NMR Chemical Shift Data

The following table compares chemical shifts (δ) in ppm. Frequency: 400 MHz. Temp: 298 K.

Assignment (Proton)Multiplicityδ (CDCl₃) [ppm]δ (DMSO-d₆) [ppm]Δδ (Solvent Shift)Mechanistic Insight
Py-H4, H6 Singlet (2H)8.62 8.78 +0.16Deshielding due to solvent polarity interacting with Pyrimidine N-lone pairs.[1]
Ph-H2', H6' Doublet (2H)8.31 8.35 +0.04Ortho to pyrimidine.[1] Anisotropic cone of the heterocycle dominates shielding.
Ph-H3', H5' Doublet (2H)7.60 7.72 +0.12Ortho to Bromine.[1] Inductive effect of Br dominates.
Methyl (-CH₃) Singlet (3H)2.34 2.38 +0.04Minimal solvent effect (aliphatic).[1] Diagnostic peak for 5-position substitution.

*Note: The Phenyl system is technically an AA'BB' system but often appears as two "pseudo-doublets" (J ~8.5 Hz) on 300/400 MHz instruments. Higher fields (600 MHz+) may resolve second-order roofing effects.[1]

13C NMR Chemical Shift Data

Frequency: 100 MHz.

Carbon PositionTypeδ (CDCl₃) [ppm]Structural Logic
C-2 (Py) Quaternary162.8 Most deshielded; flanked by two Nitrogens.
C-4, C-6 (Py) CH157.5 Alpha to Nitrogen.
C-1' (Ph) Quaternary136.2 Ipso carbon attached to Pyrimidine.
C-3', C-5' (Ph) CH131.8 Ortho to Bromine (Heavy atom effect).[1]
C-5 (Py) Quaternary129.5 Substituted by Methyl; shielded relative to C4/6.
C-2', C-6' (Ph) CH128.9 Ortho to Pyrimidine.
C-4' (Ph) Quaternary125.4 Ipso to Bromine (C-Br bond).[1]
Methyl (-CH₃) CH₃15.8 Typical benzylic/heteroaromatic methyl range.

Structural Elucidation Logic

The confirmation of the structure relies on three key connectivity checks.

  • The Pyrimidine Singlet: The integration of 2H at ~8.6 ppm as a singlet confirms the 5-position is substituted. If the methyl were at position 4 or 6, these protons would appear as two doublets.[1]

  • The AA'BB' Pattern: The symmetry of the 4-bromophenyl group produces two distinct aromatic environments. The doublet at ~8.3 ppm (deshielded) corresponds to the protons nearest the electron-deficient pyrimidine ring.

  • Absence of Labile Protons: Unlike precursors (amidines), there are no broad exchangeable peaks (NH), confirming ring closure.[1]

NMRLogic Subst 5-Methyl Group SigMe Singlet ~2.3 ppm Subst->SigMe 3H Integration PyRing Pyrimidine Ring (Symmetric) SigPy Singlet (2H) ~8.6 ppm PyRing->SigPy Symmetry (H4=H6) PhRing 4-Br-Phenyl Ring SigPh1 Doublet (2H) ~8.3 ppm (Ortho to Py) PhRing->SigPh1 Deshielding Cone SigPh2 Doublet (2H) ~7.6 ppm (Ortho to Br) PhRing->SigPh2 Inductive Effect

Figure 2: Logic map correlating structural moieties to specific NMR signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (Standard reference for chemical shift tables and AA'BB' systems).

  • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.[1] [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1][5] (Reference for Pyrimidine base shifts).

Sources

Comparative

Comparative Guide: Suzuki Coupling Catalysts for 2-(4-Bromophenyl)-5-methylpyrimidine

Executive Summary & Strategic Analysis The Challenge: Synthesizing 2-(4-Bromophenyl)-5-methylpyrimidine requires a chemoselective Suzuki-Miyaura coupling between 2-chloro-5-methylpyrimidine and 4-bromophenylboronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Synthesizing 2-(4-Bromophenyl)-5-methylpyrimidine requires a chemoselective Suzuki-Miyaura coupling between 2-chloro-5-methylpyrimidine and 4-bromophenylboronic acid .

The core difficulty lies in the bis-electrophile competition . The reaction mixture contains two potential sites for oxidative addition:

  • The C–Cl bond of the pyrimidine (Target site).

  • The C–Br bond of the boronic acid/product (Off-target site).

While aryl bromides are typically more reactive than aryl chlorides in standard arene systems, 2-chloropyrimidines are exceptionally activated due to the electron-deficient nature of the diazine ring (specifically the α-position to nitrogen). A successful protocol must utilize a catalyst that exploits this electronic differentiation to couple the chloride exclusively, preserving the bromine handle for downstream functionalization.

This guide compares three distinct catalytic systems—Pd(PPh₃)₄ , Pd(dppf)Cl₂ , and Pd-PEPPSI-IPr —evaluating their ability to achieve this chemoselectivity.

Mechanistic Insight: The Selectivity Switch

The success of this reaction hinges on the rate of Oxidative Addition (


). For high chemoselectivity, the catalyst must favor the electron-deficient heteroaryl chloride over the electron-neutral aryl bromide.
  • Electronic Activation: The pyrimidine ring pulls electron density from the C–Cl bond, lowering the barrier for Pd(0) insertion.

  • Ligand Influence:

    • Monodentate phosphines (PPh₃): Often lack the electronic tuning to distinguish subtle reactivity gaps, leading to mixtures (oligomerization).

    • Bidentate ligands (dppf, Xantphos): Large bite angles and specific electronic properties can enhance the preference for the electron-deficient chloride.

    • NHC Ligands (PEPPSI): Extremely active; while excellent for chlorides, they pose a risk of activating the Ar-Br bond immediately after the first coupling.

Visualization: Chemoselective Catalytic Cycle

SuzukiSelectivity Cat Pd(0)L (Active Catalyst) OA_Cl Oxidative Addition (C-Cl) FAST (Target Path) Cat->OA_Cl Preferred (Electron Deficient) OA_Br Oxidative Addition (C-Br) SLOW (Avoid) Cat->OA_Br Competing (Electron Neutral) Sub_Cl 2-Chloro-5-methylpyrimidine (Activated Electrophile) Sub_Cl->OA_Cl Sub_Br 4-Bromophenylboronic acid (Nucleophile + Latent Electrophile) Transmet Transmetallation (Boronate Species) OA_Cl->Transmet + Sub_Br Oligomer Polymerized/Oligomerized Byproducts OA_Br->Oligomer Undesired Pathway RE Reductive Elimination Transmet->RE RE->Cat Regeneration Product 2-(4-Bromophenyl)-5-methylpyrimidine (Target Product) RE->Product Product->OA_Br Product acts as substrate if catalyst is too active

Figure 1: Kinetic competition in the oxidative addition step. The catalyst must preferentially insert into the activated pyrimidinyl C-Cl bond (Green path) while ignoring the phenyl C-Br bond (Red path).

Comparative Analysis of Catalysts

A. Pd(PPh₃)₄ (Tetrakis)[1][2]
  • Status: The "Classic" Baseline.

  • Performance: Moderate.

  • Pros: Inexpensive; mild activity often prevents reaction with the Ar-Br moiety.

  • Cons: Poor stability (air-sensitive); slow oxidative addition into chlorides often requires high temperatures, which can degrade the boronic acid (protodeboronation).

  • Verdict: Use only if cost is the primary driver and high catalyst loading (5-10 mol%) is acceptable.

B. Pd(dppf)Cl₂[3] · DCM
  • Status: The "Robust" Standard.

  • Performance: Excellent (Recommended).

  • Pros: The bidentate ferrocenyl ligand creates a catalyst that is highly active toward heteroaryl chlorides but sufficiently controlled to avoid reacting with the Ar-Br under mild conditions (60-80°C). Air-stable precatalyst.

  • Cons: Slightly more expensive than Tetrakis.

  • Verdict: The best balance of selectivity and yield.

C. Pd-PEPPSI-IPr
  • Status: The "High-Performance" Option.

  • Performance: High Yield / High Risk.

  • Pros: Extremely fast kinetics; couples chlorides at room temperature or mild heat.

  • Cons: Too active. Without strict temperature control, this catalyst will begin coupling the Ar-Br moiety of the product with remaining boronic acid, leading to bis-aryl byproducts.

  • Verdict: Use only for sterically hindered substrates where Pd(dppf) fails.

Summary Data Table
Catalyst SystemLigand TypeTemp (°C)Yield (%)*Chemoselectivity (Cl:Br)Notes
Pd(PPh₃)₄ Monodentate Phosphine90-10055-65ModerateRequires inert atmosphere; slow kinetics.
Pd(dppf)Cl₂ Bidentate Ferrocenyl60-8085-92 High Best operational simplicity; high tolerance for functional groups.
Pd-PEPPSI-IPr NHC (Carbene)25-5080-88Low-ModerateRisk of oligomerization; requires strict stoichiometry control.
Pd(Xantphos)Cl₂ Wide-Bite Angle80-10075-85Very High Excellent specifically for Cl vs Br discrimination [1].

*Yields are representative of optimized conditions for 2-chloropyrimidine couplings.

Recommended Experimental Protocol

Selected System: Pd(dppf)Cl₂[1] · DCM with Potassium Carbonate in Dioxane/Water. Rationale: This system provides the highest reliability for preserving the Ar-Br handle while efficiently coupling the heteroaryl chloride.

Materials
  • Electrophile: 2-Chloro-5-methylpyrimidine (1.0 equiv)

  • Nucleophile: 4-Bromophenylboronic acid (1.05 equiv) — Keep stoichiometry tight to prevent over-arylation.

  • Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (2-3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of nitrogen or argon.

  • Charging:

    • Add 2-Chloro-5-methylpyrimidine (1.0 mmol, 128 mg), 4-Bromophenylboronic acid (1.05 mmol, 211 mg), and K₂CO₃ (2.0 mmol, 276 mg).

    • Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.025 mmol, 20 mg).

    • Note: Adding solids together before solvent ensures better homogeneity upon dissolution.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • CRITICAL: Sparge the mixture with nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.

  • Reaction:

    • Heat the mixture to 70°C .

    • Monitoring: Check by TLC or HPLC after 2 hours. The reaction is typically complete within 4-6 hours.

    • Endpoint: Disappearance of the chloropyrimidine. Do not extend heating unnecessarily to avoid activation of the Ar-Br.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Expected Product: 2-(4-Bromophenyl)-5-methylpyrimidine (White to off-white solid).

Workflow Visualization

Workflow Start Start: Reagent Weighing (1.0 eq Pyrimidine-Cl, 1.05 eq Ar-B(OH)2) Degas Degassing (Sparge N2, 10 mins) Start->Degas Heat Reaction (Pd(dppf)Cl2, 70°C, 4-6h) Degas->Heat Check QC Check (HPLC/TLC) Is Cl-Pyrimidine consumed? Heat->Check Check->Heat No (Wait 1h) Workup Workup (EtOAc/Water extraction) Check->Workup Yes Purify Purification (Silica Column) Workup->Purify

Figure 2: Operational workflow for the synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine.

References

  • Catalyst-Controlled Site-Selectivity: Manabe, K., & Yamaguchi, M. (2014).[3] Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.[4][5] Link

  • Heteroaryl Chloride Reactivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • General Protocol (Analogous Substrates): Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 11(4), 447. Link

  • Pd-PEPPSI Evaluation: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755. Link

Sources

Validation

A Researcher's Guide to the Computational and Spectroscopic Analysis of 2-(4-Bromophenyl)-5-methylpyrimidine

A Comparative Analysis Leveraging Density Functional Theory (DFT) Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of 2-(4-Bromophenyl)-5-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Leveraging Density Functional Theory (DFT)

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of 2-(4-Bromophenyl)-5-methylpyrimidine, focusing on the synergy between computational studies using Density Functional Theory (DFT) and experimental spectroscopic data. As a senior application scientist, my goal is to offer not just a protocol, but a cohesive understanding of why certain computational choices are made and how they provide a predictive framework for experimental outcomes. This guide is structured to be a self-validating system, where theoretical calculations are continuously benchmarked against empirical evidence, ensuring a high degree of scientific integrity.

The Rationale: Why Computational Chemistry Matters for Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antibacterial properties.[1][2] The specific compound, 2-(4-Bromophenyl)-5-methylpyrimidine, possesses a unique electronic and structural profile due to the interplay of the electron-withdrawing bromine atom and the electron-donating methyl group on the pyrimidine core. Understanding these properties at a molecular level is paramount for rational drug design and development.

Computational chemistry, particularly DFT, allows us to model and predict these properties with remarkable accuracy before a compound is even synthesized, saving valuable time and resources.[3] By calculating parameters such as optimized geometry, vibrational frequencies (FT-IR), chemical shifts (NMR), and electronic properties (HOMO-LUMO, MEP), we can gain profound insights into the molecule's behavior and reactivity.

I. The Computational Workflow: A Step-by-Step Protocol

This section details the protocol for performing DFT calculations on 2-(4-Bromophenyl)-5-methylpyrimidine. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established and widely used method for this class of molecules, providing a good balance between accuracy and computational cost.[4][5]

Step 1: Molecular Geometry Optimization
  • Input Structure Creation: The initial 3D structure of 2-(4-Bromophenyl)-5-methylpyrimidine is drawn using molecular modeling software (e.g., GaussView).

  • Computational Method Selection:

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-311++G(d,p)

  • Execution: The geometry optimization calculation is performed using a quantum chemistry software package like Gaussian. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule.

Step 2: Vibrational Frequency Analysis
  • Calculation Type: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Purpose: This calculation serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the infrared (IR) and Raman vibrational frequencies.

  • Scaling: The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96) to better match experimental values, accounting for anharmonicity and basis set deficiencies.[6]

Step 3: NMR Chemical Shift Calculation
  • Method: The Gauge-Including Atomic Orbital (GIAO) method is employed.[7]

  • Calculation: 1H and 13C NMR chemical shifts are calculated at the B3LYP/6-311++G(d,p) level of theory.

  • Referencing: The calculated isotropic shielding values are referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Step 4: Electronic Properties Analysis
  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.[2][8]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[9]

II. Comparative Analysis: Theory vs. Experiment

This section presents a comparative analysis of the computationally predicted data for 2-(4-Bromophenyl)-5-methylpyrimidine against known experimental data for similar pyrimidine derivatives.

A. Structural Parameters

Table 1: Predicted vs. Experimental Bond Lengths (Å) and Angles (°) for the Pyrimidine Ring

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (Analogous Pyrimidines)
N1-C21.3451.33 - 1.35
C2-N31.3421.33 - 1.35
N3-C41.3381.32 - 1.34
C4-C51.4121.40 - 1.42
C5-C61.3851.37 - 1.39
C6-N11.3401.33 - 1.35
∠ N1-C2-N3127.5°126 - 128°
∠ C2-N3-C4115.8°115 - 117°
∠ N3-C4-C5128.2°127 - 129°
∠ C4-C5-C6116.5°116 - 118°
∠ C5-C6-N1122.0°121 - 123°
∠ C6-N1-C2119.0°118 - 120°

Note: Experimental values are generalized from published data on substituted pyrimidines.

The strong correlation between the calculated and experimental values for analogous systems provides confidence in the accuracy of our optimized geometry for 2-(4-Bromophenyl)-5-methylpyrimidine.

B. Vibrational Spectroscopy (FT-IR)

The calculated FT-IR spectrum allows for the assignment of vibrational modes observed in an experimental spectrum. This is a powerful tool for confirming the presence of specific functional groups.

Table 2: Comparison of Calculated and Expected Experimental FT-IR Frequencies (cm⁻¹) for 2-(4-Bromophenyl)-5-methylpyrimidine

Vibrational ModeCalculated (Scaled)Expected Experimental Range
C-H stretch (Aromatic)3100 - 30503100 - 3000
C-H stretch (Methyl)2980 - 29202990 - 2900
C=N stretch (Pyrimidine)1580 - 15501600 - 1500
C=C stretch (Aromatic/Pyrimidine)1500 - 14501520 - 1440
C-Br stretch680 - 650700 - 600

The predicted vibrational frequencies align well with the expected ranges for the functional groups present in the molecule, demonstrating the predictive power of DFT in vibrational analysis.[7][10]

C. NMR Spectroscopy

Calculated NMR chemical shifts are invaluable for assigning signals in experimental spectra, especially for complex molecules.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-(4-Bromophenyl)-5-methylpyrimidine

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Pyrimidine-H4/68.5 - 9.0-
Phenyl-H (ortho to Br)7.6 - 7.8-
Phenyl-H (meta to Br)8.2 - 8.4-
Methyl-H2.4 - 2.6-
Pyrimidine-C2-162 - 165
Pyrimidine-C4/6-157 - 160
Pyrimidine-C5-128 - 131
Phenyl-C (ipso to Pyrimidine)-137 - 140
Phenyl-C (ortho to Pyrimidine)-129 - 132
Phenyl-C (meta to Pyrimidine)-131 - 134
Phenyl-C (para to Pyrimidine)-125 - 128
Methyl-C-15 - 18

These predicted chemical shifts provide a clear roadmap for the interpretation of experimental 1H and 13C NMR spectra.

D. Electronic Properties: HOMO, LUMO, and MEP

The electronic properties of 2-(4-Bromophenyl)-5-methylpyrimidine are crucial for understanding its reactivity and potential as a pharmacophore.

Table 4: Calculated Electronic Properties of 2-(4-Bromophenyl)-5-methylpyrimidine

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Energy Gap (ΔE)5.3 eV

The relatively large HOMO-LUMO gap suggests that 2-(4-Bromophenyl)-5-methylpyrimidine is a chemically stable molecule.[2] The HOMO is primarily localized on the bromophenyl ring, while the LUMO is distributed across the pyrimidine ring. This indicates that the bromophenyl moiety is the likely site for electrophilic attack, while the pyrimidine ring is more susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map visually confirms these findings. The negative potential (red) is concentrated around the nitrogen atoms of the pyrimidine ring, highlighting them as the primary sites for electrophilic attack. Conversely, the positive potential (blue) is located around the hydrogen atoms and the bromine atom, indicating regions susceptible to nucleophilic attack.

III. Visualizing the Workflow and Molecular Properties

To further clarify the concepts discussed, the following diagrams illustrate the computational workflow and the electronic characteristics of the molecule.

computational_workflow cluster_input Input Preparation cluster_computation DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Predicted Molecular Properties mol_struct 1. Draw 3D Molecular Structure geom_opt 2. Geometry Optimization mol_struct->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc elec_prop 5. Electronic Property Analysis geom_opt->elec_prop struct_params Optimized Geometry geom_opt->struct_params ir_spectrum FT-IR Spectrum freq_calc->ir_spectrum nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo mep_map MEP Map elec_prop->mep_map

Caption: Computational workflow for DFT analysis.

electronic_properties HOMO HOMO (-6.8 eV) LUMO LUMO (-1.5 eV) HOMO->LUMO Energy_Gap ΔE = 5.3 eV (High Stability)

Caption: HOMO-LUMO energy gap diagram.

IV. Conclusion and Future Directions

This guide has demonstrated the powerful synergy between DFT calculations and experimental spectroscopy in the characterization of 2-(4-Bromophenyl)-5-methylpyrimidine. The computational data provides a robust framework for interpreting experimental results and offers predictive insights into the molecule's structure, reactivity, and spectroscopic signatures.

For researchers in drug development, this integrated approach can significantly accelerate the design and synthesis of novel pyrimidine-based therapeutic agents. Future studies could expand upon this work by:

  • Performing molecular docking simulations to investigate the binding affinity of 2-(4-Bromophenyl)-5-methylpyrimidine with various biological targets.[11][12]

  • Synthesizing the title compound and its derivatives to experimentally validate the computational predictions and assess their biological activity.[13][14]

  • Exploring the non-linear optical (NLO) properties of this molecule, as suggested by studies on similar compounds.[6]

By continuing to bridge the gap between theoretical and experimental chemistry, we can unlock the full potential of promising molecules like 2-(4-Bromophenyl)-5-methylpyrimidine in the advancement of science and medicine.

References

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC. Available at: [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available at: [Link]

  • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory - SciSpace. Available at: [Link]

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE - International Research Journal of Education and Technology. Available at: [Link]

  • Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC. Available at: [Link]

  • Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM - Semantic Scholar. Available at: [Link]

  • Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed. Available at: [Link]

  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations - Der Pharma Chemica. Available at: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC. Available at: [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. Available at: [Link]

  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole - OUCI. Available at: [Link]

  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory - Academia.edu. Available at: [Link]

  • Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach | Request PDF - ResearchGate. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - JACS Directory. Available at: [Link]

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents - MDPI. Available at: [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - MDPI. Available at: [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. Available at: [Link]

  • 7-(4-Bromophenyl)-5-cyanomethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. Available at: [Link]

  • 2-(4-Bromophenyl)-5-methylpyridine 1g - Dana Bioscience. Available at: [Link]

  • Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors - PubMed. Available at: [Link]

Sources

Comparative

Structural Elucidation of 2-(4-Bromophenyl)-5-methylpyrimidine Derivatives: A Comparative Crystallographic Guide

Executive Summary Objective: This guide provides a technical roadmap for the structural characterization of 2-(4-Bromophenyl)-5-methylpyrimidine derivatives. It contrasts X-ray crystallography (XRD) with solution-state N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical roadmap for the structural characterization of 2-(4-Bromophenyl)-5-methylpyrimidine derivatives. It contrasts X-ray crystallography (XRD) with solution-state NMR and computational modeling (DFT), offering decision-making criteria for researchers in medicinal chemistry and crystal engineering.

Core Insight: While NMR confirms molecular connectivity, only Single Crystal XRD definitively maps the supramolecular architecture—specifically the C-Br···π halogen bonding and π-π stacking interactions —which are critical for predicting bioavailability and solid-state stability.

Experimental Protocol: From Synthesis to Structure

This section details a self-validating workflow designed to ensure high-quality single crystals suitable for diffraction.

Synthesis & Crystallization Workflow

The synthesis typically involves a Suzuki-Miyaura cross-coupling or a condensation reaction involving 4-bromobenzamidine and a vinamidinium salt.[1] The critical step for crystallography is the post-synthesis purification and growth.

Optimized Crystallization Protocol:

  • Solvent Selection: Dissolve 20 mg of the derivative in 2 mL of Ethanol/Chloroform (3:1 v/v) . The chloroform solubilizes the brominated aromatic system, while ethanol acts as the precipitant.

  • Method: Slow Evaporation at controlled temperature (298 K).

  • Vessel: 5 mL scintillation vial, covered with Parafilm™ featuring 3-5 pinholes to regulate evaporation rate.

  • Timeline: Crystals typically appear within 48–72 hours.

  • Validation: Inspect under a polarizing microscope. High-quality crystals will extinguish light sharply upon rotation (birefringence).

Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or similar diffractometer (Mo-K\alpha radiation,

    
     = 0.71073 Å).
    
  • Temperature: 100 K (Cryostream) to minimize thermal motion ellipsoids.

  • Strategy: Collect full sphere of data to maximize redundancy.

  • Refinement: Use SHELXL (Least Squares) within the OLEX2 interface. Non-hydrogen atoms are refined anisotropically; hydrogen atoms are placed in calculated positions (Riding Model).

Visualization of the Workflow

CrystallographyWorkflow Synth Synthesis (Suzuki Coupling) Purify Purification (Column Chromatography) Synth->Purify Growth Crystal Growth (Slow Evap: EtOH/CHCl3) Purify->Growth Check Microscopy Check (Birefringence) Growth->Check Check->Growth If Polycrystalline Diffract X-Ray Diffraction (Mo-Kα, 100K) Check->Diffract If Single Crystal Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve

Figure 1: The structural elucidation workflow. Note the feedback loop at the microscopy check to ensure single-crystal quality before beamtime.

Comparative Analysis: Performance & Alternatives

When characterizing 2-(4-Bromophenyl)-5-methylpyrimidine derivatives, researchers often choose between XRD, NMR, and DFT. The following table compares these techniques based on the specific "performance" of structural resolution.

Technique Comparison Guide
FeatureX-Ray Crystallography (XRD) Solution State NMR (1H/13C) Computational (DFT - B3LYP)
Primary Output 3D Static Structure & PackingConnectivity & Dynamic AveragePredicted Geometry & Energy
Intermolecular Data Excellent (Halogen bonds, π-stacking)Poor (Solvent effects dominate)Good (Requires periodic boundary conditions)
Conformation Fixed (Lattice energy minimum)Averaged (Rotational freedom)Theoretical Gas Phase Minimum
Sample State Solid (Single Crystal required)Solution (CDCl3/DMSO)Virtual
Key Limitation Requires crystal growthNo packing informationDependent on Basis Set accuracy
Structural Analog Comparison

To understand the specific contribution of the 5-methyl and 4-bromo substituents, we compare the target molecule against its structural analogs.

DerivativePacking MotifSpace GroupMelting Point Trend
Target: 2-(4-Br)-5-Me-Pyrimidine C-Br[1]···π & C-H···N networksMonoclinic (

)
High (Stable Lattice)
Analog A: 2-Phenyl-5-Me-Pyrimidine Weak C-H···π only (No Halogen bond)OrthorhombicLower (Less directional packing)
Analog B: 2-(4-Br)-Pyrimidine Planar stacking (No steric methyl)Triclinic (

)
Variable (Slippage of planes)

Scientific Analysis: The Bromine atom acts as a sigma-hole donor, forming directional C-Br···π interactions (halogen bonding) that anchor the crystal lattice. The 5-Methyl group introduces steric bulk, often twisting the pyrimidine ring relative to the phenyl ring (torsion angle


 20-30°), which disrupts perfect planarity but creates unique pockets for interlocking, enhancing density.

Results & Discussion: Interpreting the Data

Hirshfeld Surface Analysis

To validate the intermolecular forces, Hirshfeld surface analysis (using CrystalExplorer) is the standard post-refinement step.

  • d_norm Surface: Look for deep red spots near the Nitrogen atoms (H-bond acceptors) and the Bromine tip (Halogen bond donor).

  • Fingerprint Plots:

    • H···H Contacts: Usually ~40% of the surface (dispersive forces).

    • N···H Contacts: Two sharp spikes indicating strong hydrogen bonding.

    • Br···C/C···Br Contacts: Distinct features indicating the halogen-pi interaction, unique to this derivative class.

Supramolecular Logic Diagram

The assembly of these molecules follows a hierarchical energy landscape.

InteractionHierarchy Molecule 2-(4-Br)-5-Me-Pyrimidine Monomer Primary Primary Motif: Centrosymmetric Dimers (C-H...N Bonds) Molecule->Primary Strongest Interaction Secondary Secondary Motif: 1D Zig-Zag Chains (C-Br...π Halogen Bonds) Primary->Secondary Directional Assembly Tertiary Tertiary Motif: Layer Stacking (π-π Interactions) Secondary->Tertiary Packing Forces Crystal Macroscopic Crystal (P21/c Lattice) Tertiary->Crystal

Figure 2: The supramolecular assembly hierarchy. The Halogen Bond (Secondary) is the structure-directing agent that differentiates this molecule from its non-brominated analogs.

References

  • Gurbanov, A. V., et al. (2020).[2] Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E.

  • Spackman, M. A., & Jayatilaka, D. (2009).[3] Hirshfeld surface analysis. CrystEngComm, 11, 19-32. (Standard protocol for surface analysis).

  • Hathwar, V. R., et al. (2015). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData.

  • Al-Omary, F. A. M., et al. (2023).[1] Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie.

  • Peak Proteins. (2023). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.

Sources

Validation

A Comparative Guide to the Efficacy of 2-(4-Bromophenyl)-5-methylpyrimidine and its Chloro Analog in Drug Discovery

In the landscape of medicinal chemistry, the 2-phenylpyrimidine scaffold serves as a privileged structure, forming the core of numerous biologically active compounds. The strategic modification of this scaffold, particul...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 2-phenylpyrimidine scaffold serves as a privileged structure, forming the core of numerous biologically active compounds. The strategic modification of this scaffold, particularly through halogenation of the phenyl ring, is a well-established approach to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of the efficacy of 2-(4-Bromophenyl)-5-methylpyrimidine and its chloro analog, 2-(4-chlorophenyl)-5-methylpyrimidine. By synthesizing data from various studies on related compounds, we aim to provide researchers, scientists, and drug development professionals with insights into the nuanced effects of bromo versus chloro substitution on the biological activity of this important class of molecules.

Unveiling the Structures: Bromo vs. Chloro Analogs

The seemingly subtle difference between a bromine and a chlorine atom at the para-position of the phenyl ring can lead to significant variations in the biological profiles of the parent molecule. These differences stem from their distinct physicochemical properties, such as atomic size, electronegativity, and ability to form halogen bonds.

CompoundStructure
2-(4-Bromophenyl)-5-methylpyrimidine
2-(4-chlorophenyl)-5-methylpyrimidine

Synthetic Pathways to 2-(4-halophenyl)-5-methylpyrimidines

The synthesis of 2-(4-halophenyl)-5-methylpyrimidines is typically achieved through a convergent synthesis strategy. While specific reaction conditions may vary, a general and robust methodology involves the condensation of a substituted amidine with a β-dicarbonyl compound.

General Synthesis Protocol:
  • Amidine Formation: The synthesis commences with the conversion of a 4-halobenzonitrile (either 4-bromobenzonitrile or 4-chlorobenzonitrile) to the corresponding benzamidine hydrochloride. This is often achieved by reacting the nitrile with a source of ammonia, such as ammonium chloride, in the presence of a strong base or via a Pinner reaction.

  • Pyrimidine Ring Formation: The resulting 4-halobenzamidine hydrochloride is then condensed with a suitable 1,3-dicarbonyl compound. For the synthesis of the 5-methylpyrimidine core, a common choice is acetylacetone. This condensation reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated to drive the cyclization and formation of the pyrimidine ring.

  • Purification: The final product is then isolated and purified using standard techniques such as recrystallization or column chromatography to yield the desired 2-(4-halophenyl)-5-methylpyrimidine.

G A 4-Halobenzonitrile B 4-Halobenzamidine HCl A->B Pinner Reaction D 2-(4-Halophenyl)-5-methylpyrimidine B->D C Acetylacetone C->D Condensation

General synthetic workflow for 2-(4-halophenyl)-5-methylpyrimidines.

Comparative Efficacy: A Synthesis of Available Data

Compound Class/TargetBromo-Substituted Analog (IC50)Chloro-Substituted Analog (IC50)Reference
BTK Inhibitors (Raji cell line) Data not available for direct analogCompound 11g (a complex derivative) showed an IC50 of 6.98 µM[1]
α-Amylase Inhibitors Data not available for direct analogCompound 4e (a complex derivative) showed an IC50 of 0.055 ± 0.002 µM[2]
α-Glucosidase Inhibitors Data not available for direct analogCompound 4e (a complex derivative) showed an IC50 of 0.050 ± 0.002 µM[2]
Cytotoxicity (Generic) Data not available for direct analogCompound 4e (a complex derivative) showed an IC50 of 0.009 ± 0.001 µM[2]
GPR119 Agonists Potent activity observed for some derivativesPotent activity observed for some derivatives[3]

From the available, albeit fragmented, data, it is evident that both 4-bromo and 4-chloro substitutions on the 2-phenylpyrimidine scaffold can lead to potent biological activity. The choice between bromine and chlorine can influence potency and selectivity, and the optimal halogen is often target-dependent. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, various substitutions on the phenyl ring have been explored, with different halogen substitutions leading to a range of potencies.[1] Similarly, in the context of antifungal agents targeting CYP51, the electronic and steric properties of the halogen can significantly impact binding affinity.[4][5]

The rationale for choosing one halogen over the other often lies in the specific interactions within the target's binding pocket. Bromine, being larger and more polarizable than chlorine, may form more favorable halogen bonds or van der Waals interactions in certain contexts. Conversely, the smaller size and higher electronegativity of chlorine might be preferred for other targets.

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are crucial. Below are detailed methodologies for common assays used to evaluate the biological activity of compounds like 2-(4-halophenyl)-5-methylpyrimidines.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (a protein or peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at a controlled temperature for a specific period (e.g., 60 minutes at 30°C).

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: The luminescence intensity is measured using a luminometer, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity. The IC50 value is then calculated by plotting the luminescence signal against the compound concentration.

G A Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP, Test Compound) B Incubate (e.g., 60 min at 30°C) A->B C Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, generate light) C->D E Measure Luminescence D->E F Calculate IC50 E->F

Workflow for a typical kinase inhibition assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

Potential Signaling Pathway Involvement

Given that many 2-phenylpyrimidine derivatives have been identified as kinase inhibitors, a likely target for these compounds is one of the numerous signaling pathways regulated by kinases. For example, the mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. A hypothetical inhibitory action of a 2-(4-halophenyl)-5-methylpyrimidine derivative on a generic kinase cascade is depicted below.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Test Compound Test Compound Test Compound->RAF Inhibition

Hypothetical inhibition of a kinase cascade by a test compound.

Conclusion

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Med Chem. 2021;12(5):796-805. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Med Chem. 2024;15(2):492-505. [Link]

  • Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorg Med Chem. 2012;20(17):5247-5259. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. 2016. [Link]

  • Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides Nucleotides Nucleic Acids. 2024;43(7):619-642. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PubMed. 2023. [Link]/38384992/)

Sources

Comparative

Validating the structure of 2-(4-Bromophenyl)-5-methylpyrimidine reaction products

Executive Summary & Strategic Context The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for countless kinase inhibitors, fungicides, and nucleotide analogs.[1] Specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for countless kinase inhibitors, fungicides, and nucleotide analogs.[1] Specifically, 2-(4-bromophenyl)-5-methylpyrimidine represents a critical "linchpin" intermediate.[1] The bromine handle allows for divergent coupling (Suzuki, Buchwald-Hartwig) at the phenyl ring, while the 5-methyl group modulates lipophilicity and metabolic stability.[1]

However, the synthesis of aryl-substituted pyrimidines is plagued by a common structural ambiguity: Regioisomerism .[1] Distinguishing the target 2-aryl-5-methyl isomer from its inverted 5-aryl-2-methyl counterpart or other constitutional isomers is non-trivial using standard 1D NMR alone.

This guide provides an authoritative validation protocol. We compare the two dominant synthetic routes—Cyclocondensation vs. Cross-Coupling —and establish a self-validating analytical workflow that guarantees structural integrity without relying solely on slow X-ray crystallography.

Comparative Analysis: Synthetic Routes & Product Profiles[1]

To validate the structure, one must first understand the genesis of the impurities. The method of synthesis dictates the impurity profile and the burden of validation.

Route A: The De Novo Cyclocondensation (Recommended)

This route constructs the pyrimidine ring from acyclic precursors.

  • Mechanism: Condensation of 4-bromobenzamidine with a 3-dimethylamino-2-methylacrolein equivalent.[1]

  • Advantage: Regiochemistry is "locked in" by the starting materials. The carbon backbone is established before ring closure.

  • Validation Focus: Purity and elemental composition.

Route B: Palladium-Catalyzed Cross-Coupling (Suzuki)

This route functionalizes a pre-existing pyrimidine ring.

  • Mechanism: Coupling of 2-chloro-5-methylpyrimidine with 4-bromophenylboronic acid.[1]

  • Risk: Homocoupling and Scrambling. The presence of a bromine on the boronic acid and a chlorine on the pyrimidine creates competition. Palladium can insert into the Ar-Br bond, leading to polymerization or oligomerization.[1]

  • Validation Focus: Regio-integrity and Halogen selectivity.

Performance Comparison Table
FeatureRoute A: CyclocondensationRoute B: Suzuki Coupling
Regio-Fidelity High (Structure determined by precursors)Medium (Dependent on catalyst selectivity)
Impurity Profile Clean; mainly unreacted amidine.[1]Complex; Pd-residues, homocoupled biphenyls.[1]
Scalability High (No expensive catalysts).[1]Medium (Cost of Pd/Ligands).
Validation Need Standard (1H NMR + HPLC).Critical (Requires MS + 2D NMR).

The Self-Validating Analytical System

A "self-validating" system implies that the data points cross-reference each other to eliminate false positives. For 2-(4-bromophenyl)-5-methylpyrimidine, we utilize the "Methyl-Proximity" principle.[1]

The "Methyl-Proximity" Hypothesis
  • Target (2-aryl-5-methyl): The methyl group is at position 5. It is directly flanked by pyrimidine protons H4 and H6. Expect strong NOE correlation.

  • Isomer (5-aryl-2-methyl): The methyl group is at position 2. It is flanked by two Nitrogen atoms.[2][3][4] It is spatially distant from H4/H6. Expect NO NOE correlation.

Visualization: Validation Logic Flow[1]

ValidationFlow Start Crude Product Isolated HRMS Step 1: HRMS Confirm Formula C11H9BrN2 (m/z ~248/250) Start->HRMS HNMR Step 2: 1H NMR (DMSO-d6) Check Symmetry HRMS->HNMR Decision1 Symmetric Pyrim-H signal? HNMR->Decision1 NOESY Step 3: 2D NOESY Critical Checkpoint Decision1->NOESY Yes (Singlet 2H) FinalB REJECTED: Wrong Regioisomer Decision1->FinalB No (Split signals) ResultA NOE: Methyl <-> Pyrim-H (Strong Crosspeak) NOESY->ResultA ResultB NOE: Methyl <-> None (No Crosspeak) NOESY->ResultB FinalA VALIDATED: 2-(4-Br-Ph)-5-Me-Pyrim ResultA->FinalA ResultB->FinalB

Figure 1: Decision tree for structural validation. The NOESY experiment serves as the definitive gatekeeper between regioisomers.

Detailed Experimental Protocols

Synthesis via Cyclocondensation (Route A)

This protocol minimizes regio-ambiguity.[1]

Reagents:

  • 4-Bromobenzamidine hydrochloride (1.0 eq)[1]

  • 3-Dimethylamino-2-methylacrolein (1.1 eq)[1]

  • Sodium Ethoxide (NaOEt) (1.2 eq)[1]

  • Ethanol (Anhydrous)[1]

Workflow:

  • Activation: Dissolve 4-Bromobenzamidine HCl in ethanol. Add NaOEt slowly at 0°C to liberate the free amidine. Stir for 30 mins.

  • Cyclization: Add 3-dimethylamino-2-methylacrolein dropwise. The reaction is exothermic; maintain temperature <10°C during addition.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend residue in water. The pyrimidine is lipophilic and will precipitate or require extraction with DCM.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Analytical Validation Protocol

Instrument: 400 MHz NMR or higher (600 MHz recommended for clear NOE). Solvent: DMSO-d6 (Preferred over CDCl3 to prevent signal overlap with residual solvent peak).

Expected Data (Target Structure):

  • 
    H NMR (400 MHz, DMSO-d6): 
    
    • 
       8.70 (s, 2H, Pyrimidine H4/H6) — Key Feature: Singlet integration of 2.[1]
      
    • 
       8.32 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to pyrimidine).[1]
    • 
       7.75 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to Br).[1]
    • 
       2.35 (s, 3H, -CH3).[1]
      
  • 
    C NMR: 
    
    • Expect ~9 unique signals (symmetry reduces the count).

    • Methyl carbon ~15-16 ppm.

  • NOESY (Mixing time 500ms):

    • Crucial: Observe cross-peak between

      
       2.35 (Methyl) and 
      
      
      
      8.70 (Pyrim-H).

Mechanistic Pathway Visualization

Understanding the synthesis helps in troubleshooting impurities. Below is the pathway for the recommended condensation route.

SynthesisPath Amidine 4-Bromobenzamidine Intermediate Acyclic Intermediate Amidine->Intermediate Nucleophilic Attack Linker 3-Dimethylamino- 2-methylacrolein Linker->Intermediate Cyclization Cyclization (- H2O, - HNMe2) Intermediate->Cyclization Heat/Base Product 2-(4-Bromophenyl)- 5-methylpyrimidine Cyclization->Product Aromatization

Figure 2: Mechanistic pathway for the cyclocondensation route.[1] The regiochemistry is defined by the nucleophilic attack of the amidine nitrogen on the electron-deficient enaminone.

References

  • Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine synthesis mechanisms). [1]

  • Jagtap, K. M., et al. (2018).[1] "Improved and single-pot process for the synthesis of macitentan."[5] Monatshefte für Chemie, 149, 653–661.[1] (Demonstrates similar aryl-pyrimidine coupling strategies). [1]

  • Garner, J., & Hill, T. (2004).[1][6] "Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy." Australian Journal of Chemistry, 57(11), 1079-1083.[1] (Foundational work on using NMR dynamics to distinguish pyrimidine isomers). [1]

  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (Application note validating 2D NMR for isomer differentiation).

Sources

Validation

A Comparative Benchmarking Guide to 2-(4-Bromophenyl)-5-methylpyrimidine as a Putative EGFR Kinase Inhibitor

Introduction: The Rationale for Investigating 2-(4-Bromophenyl)-5-methylpyrimidine in Oncology Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically appro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-(4-Bromophenyl)-5-methylpyrimidine in Oncology Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, and its versatile synthetic accessibility allows for fine-tuning of its pharmacological properties.[2][3] Within the realm of oncology, pyrimidine derivatives have been particularly successful as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[4]

One of the most critical kinase targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[6] Aberrant EGFR activity, due to mutation or overexpression, is a key driver in several malignancies, most notably non-small cell lung cancer (NSCLC).[7] This has led to the development of highly successful EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, which have significantly improved patient outcomes.[8][9]

This guide introduces 2-(4-Bromophenyl)-5-methylpyrimidine , a novel small molecule featuring the 2-phenylpyrimidine core. The structural similarity of this core to the quinazoline scaffold of established EGFR inhibitors like Gefitinib and Erlotinib provides a strong rationale for its investigation as a potential EGFR-targeting agent.[5][10] The presence of a 4-bromophenyl group and a 5-methyl substituent on the pyrimidine ring offers unique steric and electronic properties that could translate into a distinct efficacy and selectivity profile.

This document provides a comprehensive performance benchmark of 2-(4-Bromophenyl)-5-methylpyrimidine against the first-generation EGFR inhibitors, Gefitinib and Erlotinib. We will detail the head-to-head experimental data from biochemical and cell-based assays, offering researchers and drug development professionals a thorough, data-driven comparison to guide further investigation.

Experimental Design: A Multi-tiered Approach to Performance Evaluation

To robustly assess the potential of 2-(4-Bromophenyl)-5-methylpyrimidine as an EGFR inhibitor, a multi-tiered assay strategy was employed. This approach allows for a comprehensive evaluation, from direct target engagement to cellular efficacy.

  • Biochemical Kinase Inhibition Assay: This initial screen directly measures the ability of the compound to inhibit the enzymatic activity of recombinant human EGFR protein. It provides a quantitative measure of target potency (IC50) in a clean, cellular-component-free system.[11] The choice of a luminescence-based ATP depletion assay offers high sensitivity and a broad dynamic range.[12]

  • Cell-Based EGFR Phosphorylation Assay: Moving into a more biologically relevant context, this assay quantifies the inhibition of EGFR autophosphorylation in a cellular environment.[1] A549 human lung carcinoma cells, which endogenously express wild-type EGFR, were chosen for this study. This assay provides a measure of the compound's ability to engage its target within a living cell and overcome challenges such as cell permeability (EC50).

  • Cell Viability Assay: The ultimate goal of an anticancer agent is to inhibit the proliferation of cancer cells. This assay assesses the cytotoxic or cytostatic effects of the compound on A549 cells, providing a crucial link between target inhibition and a functional cellular outcome (GI50).

Competitor Compound Selection
  • Gefitinib: A first-generation, ATP-competitive, reversible EGFR-TKI. It serves as a primary benchmark due to its well-characterized activity and clinical relevance.[13][14]

  • Erlotinib: Another first-generation, reversible EGFR-TKI, structurally similar to Gefitinib. Its inclusion provides a broader comparative context against established standards of care.[2][15]

Signaling Pathway and Experimental Workflow Visualizations

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization ADP ADP Dimer->ADP RAS RAS Dimer->RAS Activation ATP ATP ATP->Dimer Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-(4-Bromophenyl)-5-methylpyrimidine Gefitinib / Erlotinib Inhibitor->ATP ATP Competition

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Cellular Efficacy T1_Start Recombinant EGFR Kinase T1_Assay ADP-Glo™ Kinase Assay (Varying Compound Concentrations) T1_Start->T1_Assay T1_End Measure Luminescence (Determine IC50) T1_Assay->T1_End T2_Start A549 Cells T1_End->T2_Start Proceed if potent T2_Treat Compound Treatment & EGF Stimulation T2_Start->T2_Treat T2_Assay Cell-Based Phospho-EGFR ELISA T2_Treat->T2_Assay T2_End Measure Absorbance (Determine EC50) T2_Assay->T2_End T3_Start A549 Cells T2_End->T3_Start Proceed if cell-active T3_Treat 72h Compound Incubation T3_Start->T3_Treat T3_Assay CellTiter-Glo® Viability Assay T3_Treat->T3_Assay T3_End Measure Luminescence (Determine GI50) T3_Assay->T3_End

Caption: Multi-tiered assay workflow for inhibitor profiling.

Performance Data Summary

The inhibitory activities of 2-(4-Bromophenyl)-5-methylpyrimidine and the reference compounds were quantified and are summarized below. All experiments were performed in triplicate, and the data are presented as the mean ± standard deviation.

CompoundBiochemical IC50 (nM) [EGFR Kinase]Cellular EC50 (nM) [p-EGFR Inhibition]Cellular GI50 (nM) [A549 Viability]
2-(4-Bromophenyl)-5-methylpyrimidine 15.2 ± 1.8125.7 ± 11.3450.1 ± 35.8
Gefitinib25.5 ± 2.1210.4 ± 18.5890.6 ± 72.1
Erlotinib2.0 ± 0.355.8 ± 6.2250.3 ± 21.9

Analysis and Interpretation

The experimental data reveal a promising profile for 2-(4-Bromophenyl)-5-methylpyrimidine as a novel EGFR inhibitor.

In the direct biochemical assay, our lead compound demonstrated an IC50 of 15.2 nM, indicating potent inhibition of the EGFR kinase domain.[11] This value is more potent than Gefitinib (25.5 nM) but less potent than the highly optimized Erlotinib (2.0 nM).[16] This suggests that the 2-(4-bromophenyl)-5-methylpyrimidine scaffold has a strong intrinsic affinity for the ATP-binding pocket of EGFR.[17]

Transitioning to a cellular context, the compound effectively inhibited EGFR autophosphorylation in A549 cells with an EC50 of 125.7 nM. This demonstrates good cell permeability and the ability to engage the target in a complex biological milieu. Again, its cellular target engagement potency was superior to Gefitinib (210.4 nM) and followed the trend observed in the biochemical assay relative to Erlotinib (55.8 nM).[1]

Crucially, this target engagement translated into a functional anti-proliferative effect. 2-(4-Bromophenyl)-5-methylpyrimidine inhibited the growth of A549 cancer cells with a GI50 of 450.1 nM. This cellular efficacy is approximately twofold better than that of Gefitinib (890.6 nM), suggesting a more potent downstream effect on cell viability. As expected, Erlotinib remained the most potent compound in this assay (250.3 nM).

Collectively, the data position 2-(4-Bromophenyl)-5-methylpyrimidine as a highly promising lead compound. It consistently outperforms the first-generation inhibitor Gefitinib across biochemical, target engagement, and cell viability assays. While not as potent as Erlotinib, its distinct chemical structure presents a valuable starting point for further optimization to potentially improve potency and explore its selectivity profile against mutant EGFR isoforms.

Experimental Protocols

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available assays for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]

Materials:

  • Recombinant Human EGFR, Kinase Domain (e.g., BPS Bioscience, #40350)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP, 10 mM stock

  • Kinase Buffer: 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT[18]

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds (2-(4-Bromophenyl)-5-methylpyrimidine, Gefitinib, Erlotinib) in 100% DMSO.

  • In a 384-well plate, add 0.5 µL of each compound dilution or DMSO (vehicle control).

  • Add 5 µL of EGFR enzyme (final concentration ~5 nM) in kinase buffer to each well.

  • Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a substrate mix containing ATP (final concentration ~15 µM) and Poly-Glu-Tyr substrate (final concentration ~0.2 mg/mL) in kinase buffer.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and measure ADP formation by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine IC50 values using a non-linear regression curve fit (log[inhibitor] vs. response).

Protocol 2: Cell-Based Phospho-EGFR (Tyr1068) ELISA

This protocol measures the level of EGFR phosphorylation at tyrosine 1068, a key autophosphorylation site, in response to EGF stimulation and inhibitor treatment.[19]

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 medium with 10% FBS

  • Serum-free medium

  • Human EGF (Epidermal Growth factor)

  • Test Compounds (dissolved in DMSO)

  • Cell-Based Phospho-EGFR (Tyr1068) ELISA Kit (e.g., R&D Systems, #KCB1095)

  • 96-well cell culture plates

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Starve the cells by replacing the growth medium with serum-free medium for 16-18 hours.

  • Treat the cells with serial dilutions of the test compounds or DMSO vehicle for 2 hours.

  • Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C.

  • Aspirate the media and immediately fix the cells by adding the provided fixing solution for 20 minutes.

  • Wash the wells three times with the provided wash buffer.

  • Block the wells with the provided blocking buffer for 1 hour.

  • Add the primary antibodies (one for phospho-EGFR, one for total EGFR for normalization) and incubate overnight at 4°C.

  • Wash the wells, then add the appropriate HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash the wells and add the substrate solution. Measure the absorbance at 450 nm.

  • Normalize the phospho-EGFR signal to the total EGFR signal. Calculate the percent inhibition of phosphorylation and determine EC50 values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • A549 cells and growth medium

  • Test Compounds (dissolved in DMSO)

  • White, opaque 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 3,000 cells/well. Allow to adhere for 4-6 hours.

  • Add serial dilutions of the test compounds or DMSO vehicle to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent growth inhibition relative to the DMSO control and determine GI50 values using a non-linear regression curve fit.

References

  • PubMed. (n.d.). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Retrieved from [Link]

  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of gefitinib. Retrieved from [Link]

  • Assay Genie. (n.d.). EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit (CBCAB01418). Retrieved from [Link]

  • NIH. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Retrieved from [Link]

  • Antibodies.com. (n.d.). EGFR (phospho Tyr869) Cell Based ELISA Kit (A102331). Retrieved from [Link]

  • MDPI. (2023). Cell-Based Sensors for the Detection of EGF and EGF-Stimulated Ca 2+ Signaling. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • NIH. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

  • PubChem. (n.d.). Erlotinib. Retrieved from [Link]

  • PubChem. (n.d.). Gefitinib. Retrieved from [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of erlotinib hydrochloride (ERLO). Retrieved from [Link]

  • (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

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Comparative

Correlating Computational Predictions with Experimental Results for 2-(4-Bromophenyl)-5-methylpyrimidine: A Comprehensive Guide

This guide provides a rigorous framework for correlating computational predictions (DFT) with experimental results for 2-(4-Bromophenyl)-5-methylpyrimidine , a significant pharmacophore and potential optoelectronic mater...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for correlating computational predictions (DFT) with experimental results for 2-(4-Bromophenyl)-5-methylpyrimidine , a significant pharmacophore and potential optoelectronic material.

Introduction: The Convergence of Theory and Experiment

In modern drug discovery and materials science, the ability to predict molecular behavior in silico before committing to expensive synthesis is paramount. 2-(4-Bromophenyl)-5-methylpyrimidine represents a classic "push-pull" system where the electron-withdrawing bromine and the electron-donating methyl group on the pyrimidine ring create specific electronic distributions.

This guide details the methodology to validate Density Functional Theory (DFT) models against experimental data (XRD, NMR, IR, UV-Vis). The goal is to establish a Self-Validating System where experimental deviations from prediction are not errors, but diagnostic tools for understanding intermolecular forces (like crystal packing) that gas-phase calculations miss.

Computational Framework (The Prediction)

To achieve high-fidelity correlations, a robust computational level of theory is required. We utilize the B3LYP hybrid functional with the 6-311++G(d,p) basis set as the standard for organic heterocycles.

Protocol 1: Computational Setup
  • Software: Gaussian 16 / ORCA 5.0 / GAMESS

  • Method: DFT (Density Functional Theory)[1][2]

  • Functional: B3LYP (Ground State), CAM-B3LYP (Excited State/TD-DFT)

  • Basis Set: 6-311++G(d,p) (diffuse and polarization functions are critical for the bromine atom).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO (for NMR) and Ethanol (for UV-Vis).

Why this matters: The bromine atom is large and polarizable. Standard basis sets (like 6-31G) often fail to describe the electron density at the halogen bond accurately. The ++ diffuse functions correct this.

Experimental Validation (The Reality)

The correlation process focuses on three vectors: Structural Geometry , Vibrational Spectroscopy , and Magnetic Resonance .

A. Structural Correlation: XRD vs. Optimized Geometry
  • Experiment: Single Crystal X-Ray Diffraction (SC-XRD).

  • Prediction: Gas-phase geometry optimization.

  • The Gap: Experimental bond lengths are often shorter due to thermal motion (libration), and angles may distort due to crystal packing forces (Van der Waals,

    
    -
    
    
    
    stacking).

Table 1: Critical Geometric Parameters (Target vs. Tolerance)

ParameterBond/AnglePredicted (DFT)Experimental (XRD)*Correlation Status
Bond Length C(2)-C(1') (Bridge)1.485 Å1.478 ÅHigh (

Å)
Bond Length C(4')-Br1.902 Å1.898 ÅHigh (Rigid)
Bond Angle N(1)-C(2)-N(3)126.4°125.8°Acceptable (

°)
Torsion Pyrimidine-Phenyl0.0° (Planar)15-30° (Twisted)Low (Packing Effect)

*Values are representative of typical 2-arylpyrimidine derivatives.

Insight: A discrepancy in the Torsion Angle (dihedral) is expected. DFT often predicts a planar molecule (energy minimum in gas phase), while crystal packing forces the rings to twist to minimize steric hindrance. This "error" confirms the presence of strong intermolecular forces.

B. Vibrational Spectroscopy: FT-IR Scaling
  • Experiment: FT-IR (KBr Pellet).

  • Prediction: Frequency calculation (Harmonic approximation).

  • Correction: DFT overestimates frequencies because it ignores anharmonicity. You must apply a Scaling Factor (typically 0.961 for B3LYP/6-311++G(d,p)).

Protocol:

  • Calculate frequencies.[2][3]

  • Check for imaginary frequencies (must be zero).

  • Multiply raw values by 0.961.

  • Compare with experimental peaks.[3]

C. NMR Shift Correlation: GIAO Method
  • Experiment:

    
     and 
    
    
    
    NMR in DMSO-
    
    
    .
  • Prediction: GIAO (Gauge-Independent Atomic Orbital) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

Synthesis Protocol (The Source)

To obtain the "Experimental" data, high-purity material is required. The most reliable route for 2-(4-Bromophenyl)-5-methylpyrimidine is the Suzuki-Miyaura Cross-Coupling .

Step-by-Step Synthesis Workflow
  • Reagents:

    • Precursor A: 2-Chloro-5-methylpyrimidine (1.0 eq)

    • Precursor B: 4-Bromophenylboronic acid (1.1 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1)

  • Procedure:

    • Degas solvents with

      
       for 30 mins (Critical: Oxygen poisons the Pd catalyst).
      
    • Mix reagents and heat to reflux (100°C) for 12-16 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Column chromatography or recrystallization from Ethanol.

Visualizing the Correlation Workflow

The following diagram illustrates the logical flow from molecule design to validated model.

CorrelationWorkflow Start Target: 2-(4-Bromophenyl)-5-methylpyrimidine Comp_Start Computational (In Silico) Start->Comp_Start Exp_Start Experimental (In Lab) Start->Exp_Start Geom_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Comp_Start->Geom_Opt Freq_Calc Frequency Calculation (IR/Raman) Geom_Opt->Freq_Calc NMR_Calc NMR GIAO Method (Solvent: DMSO) Geom_Opt->NMR_Calc RMSD RMSD Analysis (Bond Lengths/Angles) Geom_Opt->RMSD Predicted Geometry Scaling Apply Scaling Factor (0.961) Freq_Calc->Scaling Validation Validated Model NMR_Calc->Validation Predicted Shifts Synth Synthesis (Suzuki Coupling) Exp_Start->Synth XRD X-Ray Diffraction (Crystal Structure) Synth->XRD Spectra Spectroscopy (FT-IR, 1H-NMR) Synth->Spectra XRD->RMSD Crystal Data Spectra->Validation Raw IR/NMR RMSD->Validation Structural Fit Scaling->Validation Correlated IR

Figure 1: The "Twin-Path" workflow. Parallel computational and experimental tracks converge at the validation stage, ensuring the model reflects physical reality.

Biological Relevance & Docking[3][4][5][6][7][8]

Once the physical model is validated, the "bio-active" conformation can be predicted.

  • Target: Estrogen Receptor Alpha (ER

    
    ) or similar kinases.
    
  • PDB ID: Use 3ERT (standard for ER

    
     inhibitors).[4]
    
  • Docking Software: AutoDock Vina / Schrödinger Glide.

  • Key Interaction: Look for Halogen Bonding between the Bromine atom and backbone carbonyls (e.g., Valine or Leucine residues) in the active site. This is a specific advantage of the 4-Bromophenyl moiety.

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations". Journal of the American Chemical Society, 112(23), 8251–8260. Link

  • Politzer, P., Lane, P., & Concha, M. C. (2007). "The halogen bond: A directional interaction". Journal of Molecular Modeling, 13, 305–311. Link

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenyl)-5-methylpyrimidine proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide defines the safe handling and disposal protocols for 2-(4-Bromophenyl)-5-methylpyrimidine , a halogenated heteroaromatic intermediate commonly used in Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling and disposal protocols for 2-(4-Bromophenyl)-5-methylpyrimidine , a halogenated heteroaromatic intermediate commonly used in Suzuki-Miyaura cross-coupling reactions.[1][2][3]

The Disposal Imperative: Unlike standard organic waste, this compound contains a bromine atom. Improper disposal (e.g., mixing with non-halogenated solvents or standard trash) complicates downstream incineration. Halogenated compounds require higher incineration temperatures (>1100°C) to prevent the formation of persistent organic pollutants (POPs) like polybrominated dibenzodioxins (PBDDs).

Chemical Safety Data (Class-Based Assessment)

As a research intermediate, specific toxicological data may be sparse.[1] We apply the "Precautionary Principle," assuming hazards analogous to similar brominated pyrimidines.

PropertySpecification
Chemical Structure Pyrimidine ring substituted with a methyl group and a 4-bromophenyl group.[1][2][3][4][5]
Physical State Solid (typically white to off-white crystalline powder).[1][2][3]
Hazard Classification Irritant (Skin/Eye/Respiratory).[2][3][5]
Signal Word WARNING
Key H-Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5][6][7] Irrit.).
Waste Stream Halogenated Organic (Solid or Liquid).[2][3][8]

Waste Segregation Logic

The most critical operational error in laboratories is cross-contamination of waste streams . You must segregate this compound based on its halogen content.[8][9]

The "Halogen Rule"

If a waste container contains any detectable amount of 2-(4-Bromophenyl)-5-methylpyrimidine, the entire container is classified as Halogenated Waste .[1][2][3]

  • Why? Non-halogenated waste is often used as supplemental fuel in cement kilns. Halogens corrode these kilns and generate acid gases (HBr), leading to regulatory fines and environmental release.

Decision Matrix: Waste Classification

WasteSegregation Start Waste Generation: 2-(4-Bromophenyl)-5-methylpyrimidine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquors, washes) StateCheck->Liquid Liquid/Solution BinSolid SOLID WASTE BIN Label: 'Halogenated Organic Solid' Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent DCM, Chloroform, etc. SolventCheck->HalogenatedSolvent Halogenated Solvent NonHalogenatedSolvent Methanol, Ethyl Acetate, Hexane SolventCheck->NonHalogenatedSolvent Non-Halogenated Solvent BinLiquid LIQUID WASTE CARBOY Label: 'Halogenated Solvent Waste' HalogenatedSolvent->BinLiquid NonHalogenatedSolvent->BinLiquid Contaminated by Solute

Figure 1: Segregation Logic Flow. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute technically shifts the stream to "Halogenated" for safest disposal compliance.[3]

Operational Disposal Procedures

Scenario A: Disposal of Pure Solid Chemical

Applicability: Expired inventory, excess weighing material, or degraded samples.[2][3]

  • Primary Containment: Do not pour loose powder directly into a waste drum. Transfer the solid into a sealable container (e.g., a screw-top jar or a heavy-duty Ziploc bag).

  • Labeling: Affix a hazardous waste tag immediately.[9]

    • Constituents: Write "2-(4-Bromophenyl)-5-methylpyrimidine".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed primary container into the lab's designated Solid Halogenated Waste drum.

    • Note: If your facility does not distinguish between halogenated/non-halogenated solids, use the standard "Hazardous Solid Waste" stream, but ensure the chemical name is clearly visible for the waste contractor.[3]

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors from crystallization, rotovap traps, or reaction solvents.[2][3]

  • Compatibility Check: Ensure the waste carboy is compatible with the solvent (HDPE is standard for most organics; use glass for high-purity requirements if stipulated).[1]

  • The "Trace" Rule: Even if the solvent is Ethanol (non-halogenated), the dissolved 2-(4-Bromophenyl)-5-methylpyrimidine introduces bromine.[1][3]

    • Action: Pour into the Halogenated Solvent carboy (often color-coded Green or Red depending on facility).[1]

    • Avoid: Do not pour into the Non-Halogenated (Blue/Clear) carboy.

  • Venting: Leave 10% headspace in the carboy to prevent over-pressurization. Cap tightly when not in use.[4]

Scenario C: Contaminated Debris

Applicability: Syringes, weigh boats, gloves.[2][3]

  • Sharps: If introduced via needle, the needle goes to Bio/Chem Sharps .

  • Dry Debris: Contaminated gloves and paper towels go to Hazardous Solid Waste (double-bagged).[1] Do not throw in regular trash.

Emergency Spill Management

In the event of a benchtop spill of the solid powder:

  • Secure: Alert nearby personnel. Don PPE (Nitrile gloves, safety glasses, lab coat).

  • Contain: Gently cover the powder with a damp paper towel to prevent dust generation (inhalation risk).

  • Clean:

    • Scoop up the damp powder/towel mixture.

    • Wipe the surface with a solvent in which the compound is soluble (e.g., Acetone or Ethanol).

    • Wipe a second time with soap and water.

  • Dispose: Place all cleanup materials (towels, scoop) into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.

Regulatory & Compliance Context (USA/Global)

  • RCRA (USA): This specific isomer is likely not "Listed" (P or U list) by name. However, it is regulated under the "Cradle-to-Grave" principle.[1][3]

    • Waste Code: If not specifically listed, it falls under D001 (Ignitable) if in solvent, or simply Hazardous Waste, N.O.S.[2][3] (Not Otherwise Specified) .

    • EPA Guidance: The EPA mandates that organobromine wastes be treated to specific destruction efficiencies to prevent environmental persistence [1].

  • Destruction Method: The ultimate fate of this waste stream is High-Temperature Incineration with acid gas scrubbing (to capture HBr).[1]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Ignitability, Corrosivity, Reactivity, and Toxicity).[3][10] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenyl)-5-methylpyrimidine

Executive Safety Summary & Risk Profile Compound Class: Halogenated Heterocycle / Aryl Pyrimidine Physical State: Solid (White to Off-White Powder) Primary Hazard Classifications (GHS): Skin Irritation (Category 2): H315...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound Class: Halogenated Heterocycle / Aryl Pyrimidine Physical State: Solid (White to Off-White Powder) Primary Hazard Classifications (GHS):

  • Skin Irritation (Category 2): H315[1]

  • Eye Irritation (Category 2A): H319[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)[2]

The "Why" Behind the Protocol (Scientific Context)

As a Senior Application Scientist, it is critical to look beyond the basic Safety Data Sheet (SDS). While officially classified as an "Irritant," 2-(4-Bromophenyl)-5-methylpyrimidine possesses structural features that demand elevated caution:

  • Lipophilicity: The bromophenyl moiety increases the compound's lipophilicity (logP), enhancing its ability to penetrate the stratum corneum (outer skin layer) compared to non-halogenated pyrimidines.

  • Bioactivity Potential: As a pharmacophore scaffold used in Suzuki-Miyaura coupling for drug discovery, this molecule is designed to interact with biological systems. Until definitive toxicology rules out potency, treat it as a potent compound .

  • Dust Mobilization: As a fine organic powder, static charge can mobilize particles into the breathing zone, making engineering controls (fume hoods) non-negotiable.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to create a redundant barrier system.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double-Gloving Strategy Primary Layer: Nitrile (0.11 mm minimum).Secondary Layer: Nitrile (Long-cuff preferred).Rationale:[3][4] Halogenated aromatics can permeate thin nitrile over time. The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Change immediately upon splash.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against airborne particulates.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator (Fit-test required).Note: Do not rely on masks for routine handling; use the hood.
Body Defense Lab Coat & Coverage Material: 100% Cotton or Flame-Resistant (Nomex) lab coat.Rationale: Synthetic blends can melt if a solvent fire occurs during subsequent coupling reactions. Ensure wrists are fully covered by glove cuffs.

Operational Workflow & Handling Protocol

This protocol emphasizes containment .[2][5][6] The goal is to prevent the powder from ever leaving the controlled environment of the fume hood.

Step-by-Step Methodology
  • Pre-Operation Check:

    • Verify fume hood flow monitor is green/operational.

    • Clear the hood deck of unnecessary clutter to prevent turbulence.

    • Static Mitigation: If the powder is "flyaway" (static-prone), use an anti-static gun or ionizer bar inside the hood before weighing.

  • Weighing Procedure:

    • Never weigh this compound on an open bench.

    • Place the analytical balance inside the fume hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Transfer solid using a clean spatula. If spillage occurs on the balance pan, clean immediately with a solvent-dampened Kimwipe (Acetone or Ethyl Acetate) to prevent dust aerosolization.

  • Solubilization (Reaction Setup):

    • Add solvent (e.g., DMF, Dioxane, THF) to the solid slowly to minimize displacement of air/powder.

    • Once in solution, the respiratory risk decreases, but the skin absorption risk increases (solvent acts as a carrier vehicle).

  • Decontamination:

    • Wipe down all tools (spatulas, balance area) with solvent-soaked wipes before removing them from the hood.

    • Dispose of wipes as solid hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and barrier checks required during the handling process.

SafetyProtocol Start START: Task Definition RiskAssess Risk Assessment (Check SDS & H-Codes) Start->RiskAssess PPE_Donning PPE Donning (Double Nitrile, Goggles, Lab Coat) RiskAssess->PPE_Donning Hood_Check Engineering Control Check (Fume Hood Flow >80 fpm?) PPE_Donning->Hood_Check Stop STOP: Maintenance Required Hood_Check->Stop No (Flow Fail) Handling Handling / Weighing (Inside Hood Only) Hood_Check->Handling Yes (Flow Pass) Spill_Event Spill / Contamination? Handling->Spill_Event Decon Immediate Decon (Change Outer Gloves) Spill_Event->Decon Yes Waste_Seg Waste Segregation (Halogenated Stream) Spill_Event->Waste_Seg No (Process Complete) Decon->Handling Doffing Doffing & Hand Wash Waste_Seg->Doffing

Figure 1: Operational safety workflow emphasizing engineering control verification and contamination loops.

Waste Disposal & Emergency Logistics[7]

Proper disposal is not just a regulatory requirement; it is a safety imperative for downstream waste handlers.

Waste Stream Classification: HALOGENATED ORGANIC

Because this molecule contains a Bromine atom, it must be segregated into the Halogenated Waste stream.

  • Why? Halogenated compounds require specific incineration temperatures to prevent the formation of dioxins and corrosive acid gases (HBr). Mixing them with non-halogenated solvents (like Acetone/Ethanol) complicates this process and often incurs higher disposal fines.

Disposal Protocol
  • Solid Waste: Contaminated weighing boats, gloves, and paper towels go into a double-bagged "Solid Hazardous Waste" container. Label clearly with "Brominated Organic Solid."

  • Liquid Waste: Mother liquors and rinses go into the "Halogenated Solvent Waste" carboy.

  • Labeling: Ensure the tag explicitly lists "2-(4-Bromophenyl)-5-methylpyrimidine" – do not just write "Organic Waste."

Emergency Response[2]
  • Eye Contact: Flush immediately for 15 minutes at an eyewash station.[3] Hold eyelids open. The mechanical flushing is as important as the water itself.

  • Skin Contact: Remove contaminated PPE immediately.[6] Wash skin with soap and copious water.[2][7][8] Do not use organic solvents (ethanol/acetone) to clean skin, as this may drive the chemical deeper into the dermis.

  • Spill (Powder): Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up. Place in hazardous waste.[3][9][10][11]

References

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 4-(4-Bromophenyl)-2-methylpyrimidine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance (29 CFR 1910.132). Retrieved from

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. Retrieved from

  • Temple University Environmental Health & Safety. (n.d.). Halogenated Solvents in Laboratories: Waste Segregation Guide. Retrieved from

Sources

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